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  • Product: N-(3-methoxypropyl)-2-piperazin-1-ylacetamide
  • CAS: 871217-92-4

Core Science & Biosynthesis

Foundational

N-(3-methoxypropyl)-2-piperazin-1-ylacetamide synthesis protocol

An In-depth Technical Guide to the Synthesis of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide Introduction: The Significance of the Piperazine Scaffold The piperazine ring is a ubiquitous structural motif in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its profound impact on the pharmacological and pharmacokinetic properties of drug candidates.[1] As a six-membered heterocycle containing two nitrogen atoms in a 1,4-relationship, the piperazine core can serve as a hydrogen bond donor and acceptor, enhancing interactions with biological targets and improving aqueous solubility and bioavailability.[1] Its presence in blockbuster drugs and a vast array of pharmacologically active agents underscores its importance as a privileged scaffold in drug discovery.[2][3][4][5] This guide provides a detailed, field-proven protocol for the synthesis of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, a representative derivative that combines the piperazine core with an extended amide side chain. This document is intended for researchers and scientists in drug development, offering a comprehensive walkthrough from precursor synthesis to the final amide coupling reaction, grounded in established chemical principles.

Strategic Approach: A Retrosynthetic Blueprint

The synthetic strategy for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide is most logically devised through a retrosynthetic analysis that disconnects the molecule at its most synthetically accessible linkage: the amide bond. This approach simplifies the target structure into two readily synthesizable or commercially available precursors.

G Target N-(3-methoxypropyl)-2-piperazin-1-ylacetamide Disconnect Amide Bond Disconnection Target->Disconnect Retrosynthesis Precursor_A Synthon A: 2-(Piperazin-1-yl)acetic acid (or activated equivalent) Disconnect->Precursor_A Precursor_B Synthon B: 3-Methoxypropylamine Disconnect->Precursor_B

Caption: Retrosynthetic analysis of the target molecule.

This disconnection reveals a classical amide coupling reaction as the final key step. The core challenge lies in the efficient preparation of the key intermediate, 2-(piperazin-1-yl)acetic acid, which requires careful management of the two reactive nitrogen centers within the piperazine ring.

Part 1: Synthesis of the Core Intermediate: 2-(Piperazin-1-yl)acetic acid

The synthesis of 2-(piperazin-1-yl)acetic acid necessitates a protection strategy to ensure selective alkylation at only one of the piperazine nitrogens. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions. The synthesis proceeds in two main steps as outlined in a known procedure.[6]

Workflow for 2-(Piperazin-1-yl)acetic acid Synthesis

G cluster_0 Step 1: Selective N-Alkylation cluster_1 Step 2: Boc Deprotection A tert-Butyl piperazine-1-carboxylate C Intermediate: Di-tert-butyl ester A->C Et3N, THF B tert-Butyl bromoacetate B->C D Final Precursor: 2-(Piperazin-1-yl)acetic acid C->D HCl in MeOH

Caption: Synthesis workflow for the key acetic acid precursor.

Experimental Protocol: 2-(Piperazin-1-yl)acetic acid

Step 1: Synthesis of 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylic acid tert-butyl ester [6]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl piperazine-1-carboxylate (10.74 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Base Addition: Add triethylamine (Et3N) (21.48 mmol, 2.0 eq) to the solution.

  • Alkylation: Add tert-butyl bromoacetate (10.74 mmol, 1.0 eq) dropwise to the stirring mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Partition the mixture between ethyl acetate (200 mL) and water (100 mL). Separate the organic layer, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in petroleum ether) to yield the pure di-tert-butyl ester intermediate.

Step 2: Synthesis of 2-(Piperazin-1-yl)acetic acid [6]

  • Deprotection: Dissolve the purified intermediate from Step 1 (3.3 mmol, 1.0 eq) in a solution of hydrochloric acid in methanol (1.0 M, 15 mL).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Isolation: Concentrate the mixture under vacuum. Dissolve the residue in methanol (10 mL) and treat with a basic ion-exchange resin to neutralize the HCl salt, followed by filtration.

  • Final Product: Concentrate the filtrate under vacuum to obtain 2-(piperazin-1-yl)acetic acid as a solid.

Part 2: The Core Directive: Amide Bond Formation

The final step in the synthesis is the coupling of 2-(piperazin-1-yl)acetic acid with 3-methoxypropylamine. Amide bond formation is a cornerstone of modern organic synthesis, particularly in drug development.[7] This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient and widely used uronium salt-based coupling reagent known for its high yields and suppression of side reactions.[7]

Mechanism of HATU-Mediated Amide Coupling

The reaction proceeds via the activation of the carboxylic acid. The base deprotonates the acid, which then attacks HATU to form a highly reactive O-acylisourea intermediate. This intermediate is rapidly converted into an activated ester, which is then susceptible to nucleophilic attack by the primary amine (3-methoxypropylamine) to form the stable amide bond.

G RCOOH R-COOH (Piperazinyl Acetic Acid) Intermediate [Activated Ester Intermediate] RCOOH->Intermediate + HATU, Base HATU HATU Base Base (DIPEA) Base->Intermediate Amine R'-NH2 (3-Methoxypropylamine) Product R-CONH-R' (Final Product) Amine->Product Intermediate->Product + R'-NH2

Caption: Simplified mechanism of HATU-mediated amide coupling.

Quantitative Data for Synthesis
ReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
2-(Piperazin-1-yl)acetic acid144.171.05.0721 mg
3-Methoxypropylamine89.141.15.5490 mg (0.54 mL)
HATU380.231.26.02.28 g
DIPEA129.243.015.01.94 g (2.61 mL)
DMF (Solvent)---25 mL
Experimental Protocol: N-(3-methoxypropyl)-2-piperazin-1-ylacetamide
  • Initial Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(piperazin-1-yl)acetic acid (5.0 mmol, 1.0 eq) and dissolve it in anhydrous N,N-Dimethylformamide (DMF, 25 mL).

  • Activation: Add HATU (6.0 mmol, 1.2 eq) to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 3.0 eq). Stir the mixture at room temperature for 20-30 minutes to allow for the complete activation of the carboxylic acid.

  • Amine Addition: Add 3-methoxypropylamine (5.5 mmol, 1.1 eq) to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water (100 mL) and ethyl acetate (100 mL). Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-(3-methoxypropyl)-2-piperazin-1-ylacetamide.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Handling

  • Coupling Reagents: HATU and other coupling agents can be sensitizers and irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Anhydrous solvents like DMF and THF are flammable and can be harmful if inhaled or absorbed through the skin. Use them exclusively in a fume hood.

  • Bases: DIPEA and triethylamine are corrosive and volatile. Handle with care to avoid inhalation and skin contact.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2021).
  • Manivannan, S., et al. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Research Article.
  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Shaikh, J., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Ali, S., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central.
  • Unknown Author. (n.d.). What is the background and overview of 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O? X-MOL.
  • Yilmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • BenchChem. (2025). Application Note: Streamlined Amide Coupling of 3-Fluoro-2-methoxyphenylacetic Acid for Discovery Chemistry. BenchChem.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

Introduction: Establishing the Foundation for Preclinical Success In the landscape of modern drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is not merely a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing the Foundation for Preclinical Success

In the landscape of modern drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is not merely a preliminary step but a critical cornerstone for predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive framework for the experimental determination of key physicochemical parameters for the novel compound, N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with robust and reproducible data essential for informed decision-making throughout the preclinical development pipeline.

The compound in focus, N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, possesses a chemical structure with multiple functional groups that will dictate its behavior in biological systems. Specifically, the presence of the piperazine ring suggests basic properties, while the amide and ether functionalities will influence its polarity, solubility, and hydrogen bonding capacity. As publicly available experimental data on this specific molecule is limited, this document serves as a practical guide to its comprehensive characterization.

The three core physicochemical properties that form the basis of this guide are:

  • Aqueous Solubility: A primary determinant of a drug's dissolution rate and subsequent absorption, directly impacting its bioavailability.[1]

  • Dissociation Constant (pKa): This parameter governs the extent of ionization of a molecule at a given pH, which is crucial for its solubility, permeability across biological membranes, and interaction with its target.[2][3][4][5]

  • Lipophilicity (LogP/LogD): A measure of a compound's affinity for a lipid versus an aqueous environment, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7][8]

By following the detailed protocols within this guide, researchers can generate a reliable physicochemical profile of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, enabling a data-driven approach to formulation development, toxicity assessment, and the overall advancement of this potential therapeutic agent.

I. Aqueous Solubility Determination: The Shake-Flask Method

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its bioavailability and therapeutic efficacy. The "shake-flask" method is widely regarded as the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state between the dissolved and solid forms of the compound.[1][9]

Causality Behind Experimental Choices

The choice of the shake-flask method is predicated on its ability to achieve a true thermodynamic equilibrium, providing a definitive solubility value.[9] This is particularly important for lead optimization and formulation development. The extended incubation period ensures that the dissolution process has reached a steady state, and the subsequent analysis of the supernatant provides a direct measure of the dissolved compound's concentration. The use of a physiological buffer (pH 7.4) is essential for mimicking the conditions in the bloodstream and intestinal fluid, thus providing a more biologically relevant solubility value.

Experimental Protocol: Shake-Flask Solubility
  • Preparation of Phosphate-Buffered Saline (PBS) at pH 7.4:

    • Prepare a 0.01 M PBS solution and adjust the pH to 7.4 using phosphoric acid or sodium hydroxide.

    • Filter the buffer through a 0.22 µm filter to remove any particulate matter.

  • Sample Preparation:

    • Add an excess amount of solid N-(3-methoxypropyl)-2-piperazin-1-ylacetamide to several glass vials. A visual excess of solid material must remain at the end of the experiment to ensure saturation.[10]

    • Add a precise volume of the prepared PBS (pH 7.4) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature, typically 25°C or 37°C, for a period of 24 to 72 hours to ensure equilibrium is reached.[10] The agitation should be sufficient to keep the solid suspended without causing excessive foaming.[10]

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully collect an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Centrifugation or filtration using a chemically inert filter (e.g., PTFE) is recommended to ensure a clear solution.[10]

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same buffer at known concentrations.

    • Analyze the collected supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant.

Data Presentation: Solubility of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide
ParameterValue
Test Compound N-(3-methoxypropyl)-2-piperazin-1-ylacetamide
Method Shake-Flask
Buffer System 0.01 M Phosphate-Buffered Saline (PBS)
pH 7.4
Temperature 25°C / 37°C
Equilibration Time 24 / 48 / 72 hours
Solubility (mg/mL) Experimental Value
Solubility (µM) Experimental Value
Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare PBS (pH 7.4) C Add PBS to compound A->C B Weigh excess compound B->C D Equilibrate (24-72h) at constant temp C->D E Separate solid/liquid (centrifuge/filter) D->E G Analyze supernatant & standards (HPLC/LC-MS) E->G F Prepare standards F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

II. Dissociation Constant (pKa) Determination: Potentiometric Titration

The pKa value is the pH at which a molecule is 50% ionized and 50% neutral. For a molecule like N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, which contains basic nitrogen atoms in the piperazine ring, determining the pKa is essential for predicting its charge state in different parts of the gastrointestinal tract and in systemic circulation. This, in turn, affects its absorption, distribution, and target engagement. Potentiometric titration is a highly accurate and widely used method for pKa determination.[2][4][5]

Causality Behind Experimental Choices

Potentiometric titration is selected for its precision and ability to directly measure the change in pH of a solution upon the addition of a titrant.[2][5] This method allows for the clear identification of the equivalence point(s), from which the pKa can be derived. The piperazine moiety is expected to have two pKa values, and this method is well-suited to resolve them. The use of an inert atmosphere (purging with nitrogen) is crucial to prevent the dissolution of atmospheric CO2, which can form carbonic acid and interfere with the titration of basic compounds.[2]

Experimental Protocol: Potentiometric Titration
  • Instrument Calibration:

    • Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[2]

  • Sample Preparation:

    • Accurately weigh a sample of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[11]

    • To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[2]

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Purge the solution with nitrogen for 10-15 minutes before and during the titration to remove dissolved CO2.[2]

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin stirring at a constant rate.

    • Since the compound is expected to be basic, the titrant will be a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately determine the equivalence point(s).

    • The pKa value corresponds to the pH at the half-equivalence point.[2]

Data Presentation: pKa of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide
ParameterValue
Test Compound N-(3-methoxypropyl)-2-piperazin-1-ylacetamide
Method Potentiometric Titration
Temperature 25°C
Ionic Strength 0.15 M KCl
Titrant 0.1 M HCl
pKa1 Experimental Value
pKa2 Experimental Value (if observed)
Experimental Workflow: pKa Determination

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Calibrate pH meter C Purge with N2 A->C B Prepare compound solution (e.g., 1 mM in 0.15M KCl) B->C D Add titrant (HCl) in increments C->D E Record pH after each addition D->E F Plot pH vs. Volume E->F G Determine equivalence point(s) F->G H Calculate pKa(s) from half-equivalence point(s) G->H

Caption: Workflow for Potentiometric pKa Determination.

III. Lipophilicity (LogD) Determination: The Shake-Flask Method

Lipophilicity is a key physicochemical property that influences a drug's ability to cross cell membranes, its distribution within the body, and its potential for metabolism and toxicity. The partition coefficient (LogP) measures the distribution of a neutral compound between an immiscible organic solvent (typically n-octanol) and water. For ionizable compounds like N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, the distribution coefficient (LogD) at a specific pH is more physiologically relevant.[6][8]

Causality Behind Experimental Choices

The shake-flask method using n-octanol and a buffer of physiological pH (7.4) is the definitive method for determining LogD.[6][8] N-octanol is chosen as the organic phase because its properties are believed to be a good surrogate for the lipid bilayer of cell membranes. Performing the measurement at pH 7.4 is critical as it reflects the charge state of the compound in the blood and provides a LogD value that is a better predictor of in vivo behavior than the LogP of the neutral species alone.

Experimental Protocol: Shake-Flask LogD
  • Phase Preparation:

    • Pre-saturate n-octanol with PBS (pH 7.4) by mixing equal volumes and shaking vigorously, then allowing the phases to separate.

    • Similarly, pre-saturate PBS (pH 7.4) with n-octanol. This ensures that the two phases are in equilibrium before the experiment begins.

  • Partitioning:

    • Prepare a stock solution of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide in the pre-saturated PBS.

    • In a glass vial, combine a known volume of the pre-saturated n-octanol with a known volume of the compound-containing pre-saturated PBS. The volume ratio can be adjusted depending on the expected lipophilicity.[12]

    • Seal the vial and shake for a sufficient time (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.

  • Phase Separation:

    • Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous phases.[7]

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS). It may be necessary to dilute the samples into a mobile-phase compatible solvent prior to analysis.

  • Calculation:

    • The LogD is calculated using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Data Presentation: LogD of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide
ParameterValue
Test Compound N-(3-methoxypropyl)-2-piperazin-1-ylacetamide
Method Shake-Flask
Phase System n-Octanol / 0.01 M PBS
pH 7.4
Temperature 25°C
LogD at pH 7.4 Experimental Value
Experimental Workflow: LogD Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate n-octanol and PBS (pH 7.4) B Dissolve compound in pre-saturated PBS A->B C Mix aqueous and octanol phases B->C D Shake to equilibrate C->D E Separate phases (centrifugation) D->E F Sample both phases E->F G Quantify compound concentration (HPLC/LC-MS) F->G H Calculate LogD G->H

Caption: Workflow for Shake-Flask LogD Determination.

Summary of Physicochemical Properties

A comprehensive understanding of a drug candidate's physicochemical profile is paramount for its successful development. The experimental determination of aqueous solubility, pKa, and LogD for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, as outlined in this guide, provides the foundational data necessary for predicting its in vivo performance. These parameters are interconnected; for instance, the pKa will influence the pH-dependent solubility and the LogD. By systematically characterizing these properties, research and development teams can de-risk their projects, optimize formulation strategies, and ultimately accelerate the journey from the laboratory to the clinic. The robust and validated methods described herein ensure the generation of high-quality, reliable data to support this critical endeavor.

Physicochemical PropertyRecommended MethodSignificance in Drug Development
Aqueous Solubility Shake-FlaskGoverns dissolution, absorption, and bioavailability.
Dissociation Constant (pKa) Potentiometric TitrationDetermines the charge state at physiological pH, affecting solubility, permeability, and target binding.
Lipophilicity (LogD) Shake-Flask (n-octanol/buffer)Influences membrane permeability, distribution, metabolism, and potential for off-target effects.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Malenović, A., Jovanović, M., & Kostić, N. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 64(1), 15-28.
  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

  • ECETOC. (2012). MEASUREMENT OF ACIDITY (pKA). (Technical Report No. 120).
  • van der Hee, R. M., et al. (2014).
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide. Retrieved from [Link]

  • Veeprho. (n.d.). (S)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide. Retrieved from [Link]

  • MOLBASE. (n.d.). N-((4'-(piperazin-1-ylmethyl)-[1,1'-biphenyl]-2-yl)methyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-{4-[3-(2,6-Dimethyl-phenoxy)-2-hydroxy-propyl]-piperazin-1-yl}-2-(4-fluoro-phenyl)-N-(4-methoxy-benzyl)-acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyano-N-(3-methoxypropyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;ethane. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Retrieved from [Link]

Sources

Foundational

N-(3-methoxypropyl)-2-piperazin-1-ylacetamide mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide Abstract N-(3-methoxypropyl)-2-piperazin-1-ylacetamide represents a novel chemical entity with potential...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

Abstract

N-(3-methoxypropyl)-2-piperazin-1-ylacetamide represents a novel chemical entity with potential for biological activity, stemming from its core piperazine scaffold—a privileged structure in modern medicinal chemistry, particularly within neuropharmacology. This guide provides a comprehensive, technically-grounded framework for the elucidation of its mechanism of action. Directed at researchers and drug development professionals, this document moves beyond a theoretical overview to provide actionable experimental protocols and a logical, self-validating workflow. We will explore structural analysis for target prediction, detail in-vitro and in-vivo pharmacological profiling, and outline methods for dissecting downstream signaling pathways. This guide is structured to serve as a practical roadmap for the comprehensive characterization of this and other novel piperazine-containing compounds.

Introduction and Structural Rationale

The piperazine ring is a ubiquitous motif in centrally active agents, renowned for its ability to interact with a wide array of G-protein coupled receptors (GPCRs) and ion channels. Its prevalence in approved drugs targeting dopaminergic, serotonergic, and adrenergic systems underscores its utility as a pharmacophore. The compound N-(3-methoxypropyl)-2-piperazin-1-ylacetamide incorporates this key feature, functionalized with an N-acetamide group and a 3-methoxypropyl substituent. This unique combination of a hydrogen bond acceptor (acetamide) and a flexible, lipophilic tail (methoxypropyl) suggests the potential for specific, high-affinity interactions with one or more biological targets.

The central scientific challenge lies in moving from this structural observation to a validated molecular mechanism. This guide outlines a systematic, multi-tiered approach to achieve this, beginning with broad, unbiased screening and progressively narrowing the focus to specific receptor interactions and their functional consequences.

Tier 1: Initial Target Identification via Broad-Panel Screening

The most efficient, unbiased starting point for a novel compound with a privileged scaffold is a broad-panel receptor screen. This approach minimizes investigator bias and rapidly identifies potential primary targets from a wide array of possibilities. A commercial service such as the Psychoactive Drug Screening Program (PDSP) from the National Institute of Mental Health (NIMH) offers a cost-effective and comprehensive option.

Experimental Protocol: Broad-Panel Radioligand Binding Screen
  • Compound Preparation: Solubilize N-(3-methoxypropyl)-2-piperazin-1-ylacetamide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Concentration: The compound is typically screened at a single, high concentration (e.g., 10 µM) across a panel of 50-100 CNS receptors, ion channels, and transporters.

  • Assay Principle: The assay measures the ability of the test compound to displace a known, radioactively labeled ligand from its target receptor.

  • Data Collection: The primary data is expressed as the percentage of inhibition of radioligand binding.

  • Hit Identification: A commonly accepted threshold for a "hit" is >50% inhibition at the screening concentration. This indicates a significant level of interaction between the compound and the target, warranting further investigation.

Logical Workflow: From Screening to Target Validation

The following diagram illustrates the decision-making process following the initial broad-panel screen.

G A Broad-Panel Screen (e.g., NIMH PDSP at 10 µM) B Identify 'Hits' (>50% Inhibition) A->B C No Significant Hits A->C If no hits D Affinity Determination (Ki) (Radioligand Binding Assay) B->D For each hit F Consider Off-Target Effects, Metabolic Activation, or Alternative Mechanisms C->F E Functional Activity Profiling (e.g., cAMP, Ca2+ Flux, etc.) D->E G Determine Potency (EC50/IC50) & Efficacy (% Max Response) E->G H Downstream Signaling Analysis (e.g., pERK, pAkt) G->H

Caption: Decision workflow for MoA elucidation.

Tier 2: In-Vitro Pharmacological Characterization

Once one or more primary targets have been identified, the next critical phase is to quantify the affinity and functional activity of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide at these specific targets.

Determining Binding Affinity (Ki)

The initial screen provides a semi-quantitative measure of interaction. A full saturation or competition binding assay is required to determine the equilibrium dissociation constant (Ki), a precise measure of the compound's affinity for the target.

  • Materials: Cell membranes expressing the target receptor of interest, a suitable radioligand for that receptor, and a range of concentrations of the unlabeled test compound (N-(3-methoxypropyl)-2-piperazin-1-ylacetamide).

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and serially diluted concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly separate the bound from unbound radioligand via filtration over a glass fiber filter mat.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

  • Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assessing Functional Activity

High affinity does not reveal the functional consequence of binding. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays are required to determine this.

This protocol assumes the identified target is a GPCR that couples to adenylyl cyclase.

  • Cell Culture: Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing the target receptor.

  • Assay Principle: Utilize a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) to measure intracellular cyclic AMP (cAMP) accumulation.

  • Agonist Mode: Treat the cells with increasing concentrations of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide and measure cAMP production. An increase (for Gs) or decrease (for Gi) in cAMP indicates agonist activity.

  • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then stimulate with a known agonist at its EC80 concentration. A rightward shift in the agonist's dose-response curve indicates antagonist activity.

  • Data Analysis:

    • Agonist: Plot cAMP levels against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the response against the log concentration of the agonist in the presence of different concentrations of the antagonist. Use the Schild regression method to calculate the pA2, a measure of antagonist potency.

Data Summary Table

All quantitative data should be systematically organized for clear interpretation.

ParameterTarget Receptor XTarget Receptor Y
Binding Affinity
Ki (nM)ValueValue
Functional Activity
EC50 (nM)Value / N/AValue / N/A
Emax (%)Value / N/AValue / N/A
pA2Value / N/AValue / N/A

Tier 3: Dissecting Downstream Signaling Pathways

Understanding the initial interaction at the receptor is only the first step. A comprehensive mechanism of action study requires investigating the downstream intracellular signaling cascades activated or inhibited by the compound.

For many GPCRs, a common downstream pathway involves the activation of Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2 (Extracellular signal-Regulated Kinase).

Experimental Protocol: Western Blot for pERK1/2 Activation
  • Cell Treatment: Treat cells expressing the target receptor with N-(3-methoxypropyl)-2-piperazin-1-ylacetamide at its EC80 concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (pERK).

    • After washing, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

  • Densitometry: Quantify the band intensities and express the results as the ratio of pERK to total ERK.

Hypothetical Signaling Pathway

The following diagram illustrates a potential signaling cascade for a Gq-coupled receptor, a common target for piperazine-containing compounds.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Compound N-(3-methoxypropyl) -2-piperazin-1-ylacetamide Receptor GPCR (e.g., 5-HT2A) Compound->Receptor Binds & Activates Gq Gαq Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release (from ER) IP3->Ca PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Translocates & Phosphorylates Transcription Gene Transcription CREB->Transcription

Caption: Hypothetical Gq-coupled signaling pathway.

Conclusion

The elucidation of the mechanism of action for a novel compound like N-(3-methoxypropyl)-2-piperazin-1-ylacetamide is a systematic process rooted in a logical progression of experiments. By employing an initial unbiased screen followed by rigorous in-vitro characterization of affinity, function, and downstream signaling, a clear and comprehensive picture of the compound's pharmacological profile can be constructed. This guide provides the foundational protocols and logical framework necessary for researchers to undertake such an investigation, ensuring that the resulting data is robust, reproducible, and provides a solid basis for any future drug development efforts.

References

  • Note: As N-(3-methoxypropyl)-2-piperazin-1-ylacetamide is a specific chemical entity without a broad publication record detailing its mechanism of action, the following references provide authoritative grounding for the protocols and concepts described in this guide.
  • Title: The NIMH Psychoactive Drug Screening Program (PDSP) Source: National Institute of Mental Health URL: [Link]

  • Title: Principles of Radioligand Binding Assays Source: GraphPad Prism 10 User Guide URL: [Link]

  • Title: The Cheng-Prusoff Equation Source: Wikipedia URL: [Link]

  • Title: HTRF cAMP Assays Source: Cisbio URL: [Link]

  • Title: Western Blot: An Introduction Source: Bio-Rad Laboratories URL: [Link]

  • Title: The versatile Gs, Gi, and Gq signaling pathways: potential therapeutic targets Source: Signal Transduction and Targeted Therapy (Nature) URL: [Link]

Exploratory

biological activity of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

An In-depth Technical Guide to the Biological Evaluation of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide Abstract This guide provides a comprehensive framework for the systematic biological evaluation of the novel chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Evaluation of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

Abstract

This guide provides a comprehensive framework for the systematic biological evaluation of the novel chemical entity, N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. As this compound is not extensively documented in public scientific literature, this document serves as a strategic whitepaper outlining a logical, multi-tiered approach to discovering and characterizing its potential therapeutic activities. We will leverage the well-established significance of the piperazine scaffold, a privileged structure in modern medicinal chemistry, to inform a hypothesis-driven research plan. This guide details in silico predictive modeling, robust in vitro screening cascades, and criteria for advancing to in vivo validation, providing researchers and drug development professionals with a self-validating roadmap for inquiry.

Introduction: The Piperazine Scaffold as a Foundation for Discovery

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs.[1] Its unique stereochemical and physicochemical properties, including two key nitrogen atoms for substitution, allow for the creation of diverse molecular architectures that can interact with a wide range of biological targets.[2] Piperazine derivatives have demonstrated significant therapeutic success across multiple disease areas, including oncology (e.g., Imatinib), central nervous system disorders (e.g., Clozapine, Vortioxetine), and cardiovascular disease (e.g., Ranolazine).[2][3]

The subject of this guide, N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, is a novel compound incorporating this critical scaffold. Its structure features an N-(3-methoxypropyl) group and a 2-(acetamide) substituent, suggesting potential interactions with targets that recognize these functionalities. Given the absence of existing biological data, a systematic and logical approach is required to elucidate its pharmacological profile. This document outlines such a strategy, beginning with computational predictions and progressing through a rigorous cascade of in vitro and in vivo assays.

Phase I: In Silico & Physicochemical Profiling

Before committing to resource-intensive wet-lab experiments, a robust in silico and physicochemical characterization is essential for predicting the compound's drug-like properties and identifying high-probability biological targets. This initial phase serves to build a foundational hypothesis for the compound's mechanism of action.

ADMET & Physicochemical Prediction

The first step is to evaluate the compound's potential for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Tools such as SwissADME or Schrödinger's QikProp can provide critical insights into properties like:

  • Lipophilicity (LogP): Influences membrane permeability and solubility.

  • Aqueous Solubility (LogS): Crucial for bioavailability.

  • Blood-Brain Barrier (BBB) Permeability: Indicates potential for CNS activity.

  • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

  • Lipinski's Rule of Five: Assesses general "drug-likeness."

Hypothesis Generation via Molecular Docking

Based on the activities of known piperazine derivatives, a panel of potential protein targets should be selected for molecular docking studies.[2][4] This computational technique predicts the preferred binding orientation and affinity of the compound to a target's active site. A logical starting panel would include:

  • CNS Receptors: Dopamine (D2, D3) and Serotonin (5-HT1A, 5-HT2A) receptors, given the prevalence of piperazines in psychiatric medicine.[4][5]

  • Kinases: A panel of cancer-relevant kinases, as many inhibitors contain the piperazine scaffold.

  • Microbial Enzymes: Targets like DNA gyrase or dihydrofolate reductase, if antimicrobial activity is being explored.

The results of these docking studies, expressed as a binding energy or docking score, will prioritize which experimental assays to pursue in the next phase.

Phase II: A Tiered Strategy for In Vitro Biological Evaluation

The in vitro evaluation is designed as a tiered cascade. Tier 1 involves broad screening to identify any significant biological activity. Tier 2 uses this information, combined with the in silico predictions, to perform more focused, target-specific assays.

Workflow for Novel Compound Evaluation

G cluster_0 Phase I: In Silico & Physicochemical cluster_1 Phase II: In Vitro Screening cluster_2 Phase III: In Vivo Validation in_silico ADMET & Docking physchem Solubility & Stability in_silico->physchem Prioritization tier1 Tier 1: Broad Screening (Cytotoxicity, Antimicrobial) physchem->tier1 Compound Available tier2 Tier 2: Target-Specific Assays (Receptor Binding, Enzyme Inhibition) tier1->tier2 Identified 'Hits' mtd Maximum Tolerated Dose tier2->mtd Promising Lead efficacy Efficacy Models (Xenograft, Behavioral) mtd->efficacy

Caption: A logical workflow for characterizing a novel chemical entity.

Tier 1: Broad-Spectrum Primary Screening

The goal of this tier is to cast a wide net and determine if the compound exhibits any general biological effects.

This assay assesses the compound's effect on cell viability and is a primary screen for both general toxicity and potential anticancer activity.[6][7] A panel of cell lines should be used, including representatives from different cancer types (e.g., breast, lung, colon) and at least one non-cancerous human cell line (e.g., HEK293) to determine selectivity.[8]

Table 1: Hypothetical Cytotoxicity Data for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

Cell Line Cancer Type IC₅₀ (µM)
MCF-7 Breast Cancer 5.2
A549 Lung Cancer 8.1
HCT116 Colon Cancer 6.5

| HEK293 | Non-Cancerous Kidney | > 100 |

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

The compound should be screened for activity against a panel of pathogenic microbes. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this initial assessment.[9]

Table 2: Hypothetical MIC Data for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

Organism Type MIC (µg/mL)
Staphylococcus aureus Gram-positive Bacteria 16
Escherichia coli Gram-negative Bacteria > 128

| Candida albicans | Fungus | 64 |

Tier 2: Target-Oriented & Mechanistic Assays

If the Tier 1 screening yields a "hit" (e.g., selective cytotoxicity against cancer cells), or if the in silico docking predicted strong binding to a specific target, Tier 2 assays are employed for validation.

  • For CNS Targets: If docking suggests interaction with a G-protein coupled receptor (GPCR) like a dopamine or serotonin receptor, a radioligand binding assay is the next logical step.[5] This experiment directly measures the compound's ability to displace a known radioactive ligand from the receptor, allowing for the determination of its binding affinity (Kᵢ).

  • For Anticancer Activity: If selective cytotoxicity was observed, follow-up assays would investigate the mechanism of cell death. This could include:

    • Caspase-Glo Assay: To determine if the compound induces apoptosis.

    • Cell Cycle Analysis: Using flow cytometry to see if the compound causes arrest at a specific phase of the cell cycle.

Hypothetical Signaling Pathway Modulation

G compound Piperazine Derivative (e.g., Antagonist) receptor GPCR (e.g., D2 Receptor) compound->receptor Binds & Blocks g_protein Gαi/βγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates downstream Downstream Cellular Response pka->downstream Phosphorylates

Caption: Potential GPCR signaling pathway inhibited by a piperazine antagonist.

Phase III: In Vivo Validation

Progression to in vivo studies is a significant step and should only be undertaken if a compound demonstrates potent and selective in vitro activity, a clear dose-response relationship, and a plausible mechanism of action.

  • Model Selection: The choice of animal model is dictated by the in vitro findings. For an anticancer compound, this would likely be a mouse xenograft model where human cancer cells are implanted into immunodeficient mice. For a potential CNS agent, various behavioral models (e.g., forced swim test for antidepressant activity) would be appropriate.

  • Pharmacokinetics (PK): Initial studies will determine the compound's half-life, bioavailability, and distribution in the animal model.

  • Toxicity: A maximum tolerated dose (MTD) study is performed to identify a safe dose range for efficacy studies.

  • Efficacy Studies: Once a safe dose and appropriate model are established, a formal efficacy study is conducted to determine if the compound has the desired therapeutic effect in a living organism.

Conclusion and Future Directions

This guide presents a rigorous, hypothesis-driven framework for characterizing the biological activity of the novel compound N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. By systematically progressing from in silico predictions to broad in vitro screening and finally to focused mechanistic and in vivo studies, researchers can efficiently and effectively build a comprehensive pharmacological profile. The data generated through this process will determine the compound's therapeutic potential, identifying it as a promising lead for further optimization, a valuable tool for probing biological systems, or a candidate for de-prioritization. This structured approach ensures that resources are deployed judiciously while maximizing the potential for scientific discovery.

References

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). Molecules. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. (n.d.). NIH. Available at: [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (n.d.). NIH. Available at: [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). MDPI. Available at: [Link]

  • Evaluation of Biological Activity of Natural Compounds | Encyclopedia MDPI. (2022). MDPI. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. Available at: [Link]

  • N-(3-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide | C20H25N3O3 | CID 6464770. (n.d.). PubChem. Available at: [Link]

  • N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide chloride | C24H33ClN3O4- | CID 44413637. (n.d.). PubChem. Available at: [Link]

  • Piperazine derivatives of existing drug molecules. (n.d.). ResearchGate. Available at: [Link]

  • Coumarin-piperazine derivatives as biologically active compounds - PMC. (2019). NIH. Available at: [Link]

  • (S)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide. (n.d.). Veeprho. Available at: [Link]

  • N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. (n.d.). NIH. Available at: [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. (2019). PubMed. Available at: [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (n.d.). ResearchGate. Available at: [Link]

  • N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;ethane. (n.d.). PubChem. Available at: [Link]

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. (n.d.). MDPI. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of N-Alkyl-2-piperazin-1-ylacetamide Structural Analogs

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of Piperazine-based Bioactive Agents The piperazine ring is a privileged sca...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Piperazine-based Bioactive Agents

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs spanning a wide range of therapeutic areas, from oncology to central nervous system disorders.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties, including its ability to enhance aqueous solubility and oral bioavailability, and its synthetic tractability.[3] This guide focuses on a specific, yet versatile, subclass: N-alkyl-2-piperazin-1-ylacetamide derivatives. While the specific analog, N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, is not extensively documented in publicly available literature, the principles outlined herein provide a robust framework for the design, synthesis, and evaluation of its structural analogs. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic understanding of how to approach this promising chemical space.

The Core Scaffold: A Deconstruction of N-Alkyl-2-piperazin-1-ylacetamide

The N-alkyl-2-piperazin-1-ylacetamide scaffold can be dissected into three key components, each offering a vector for chemical modification to modulate biological activity. Understanding the role of each component is fundamental to designing a successful analog library.

  • The N-Alkyl Group: This moiety significantly influences the lipophilicity and steric bulk of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of the N-alkyl group can also dictate the compound's interaction with its biological target. For instance, the introduction of aromatic or heteroaromatic rings can facilitate π-π stacking or hydrogen bonding interactions.

  • The Acetamide Linker: The acetamide group provides a rigid linkage and can participate in hydrogen bonding as both a donor and an acceptor. Modifications to this linker, such as the introduction of substituents on the acetyl methylene group, can alter the spatial orientation of the other two components.

  • The Piperazine Ring: This central feature often serves as a key pharmacophoric element, with its nitrogen atoms frequently involved in salt formation to improve solubility or in direct interactions with the target protein. The conformational flexibility of the piperazine ring (chair vs. boat conformations) can also play a role in target binding.

Strategic Synthesis of N-Alkyl-2-piperazin-1-ylacetamide Analogs

The synthesis of this class of compounds is typically achieved through a convergent approach, allowing for the rapid generation of a diverse library of analogs. A general and reliable synthetic strategy involves a two-step process: N-alkylation of a protected piperazine followed by acylation.

General Synthetic Workflow

The following diagram illustrates a common and efficient synthetic route:

Synthesis_Workflow N-Boc-piperazine N-Boc-piperazine Step1 N-Alkylation (e.g., K2CO3, CH3CN, reflux) N-Boc-piperazine->Step1 Alkyl_halide R-X (e.g., 1-bromo-3-methoxypropane) Alkyl_halide->Step1 Intermediate N-Boc-N'-alkyl-piperazine Step1->Intermediate Step2 Boc Deprotection (e.g., TFA or HCl in Dioxane) Intermediate->Step2 Deprotected_piperazine N-Alkyl-piperazine Step2->Deprotected_piperazine Step3 Acylation (e.g., Et3N, CH2Cl2, 0 °C to rt) Deprotected_piperazine->Step3 Chloroacetyl_chloride Cl-CO-CH2-Cl Chloroacetyl_chloride->Step3 Final_Product N-Alkyl-2-chloro-1-piperazinylacetamide Step3->Final_Product Step4 Nucleophilic Substitution (e.g., K2CO3, CH3CN, reflux) Final_Product->Step4 Amine R'-NH2 Amine->Step4 Final_Analog N-Alkyl-2-(R'-amino)-1-piperazinylacetamide Step4->Final_Analog

Caption: General synthetic workflow for N-Alkyl-2-piperazin-1-ylacetamide analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of a hypothetical analog, N-(3-methoxypropyl)-2-(4-phenylpiperazin-1-yl)acetamide, to illustrate the practical application of the workflow.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-4-(3-methoxypropyl)piperazine

  • To a solution of 1-(tert-butoxycarbonyl)piperazine (1.86 g, 10 mmol) in acetonitrile (50 mL), add potassium carbonate (2.76 g, 20 mmol) and 1-bromo-3-methoxypropane (1.53 g, 10 mmol).

  • Stir the reaction mixture at reflux for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the title compound.

Step 2: Synthesis of 1-(3-methoxypropyl)piperazine

  • Dissolve the product from Step 1 (2.58 g, 10 mmol) in a 4 M solution of hydrochloric acid in 1,4-dioxane (20 mL).

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the title compound.

  • The product can be used in the next step without further purification or can be neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent.

Step 3: Synthesis of 2-chloro-1-(4-(3-methoxypropyl)piperazin-1-yl)ethan-1-one

  • Dissolve 1-(3-methoxypropyl)piperazine (1.58 g, 10 mmol) and triethylamine (2.8 mL, 20 mmol) in dichloromethane (50 mL) and cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (0.87 mL, 11 mmol) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound.

Step 4: Synthesis of N-phenyl-2-(4-(3-methoxypropyl)piperazin-1-yl)acetamide

  • To a solution of the product from Step 3 (2.35 g, 10 mmol) in acetonitrile (50 mL), add aniline (0.93 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Stir the reaction mixture at reflux for 8 hours.

  • Monitor the reaction by TLC.

  • Cool the mixture to room temperature, filter, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final analog.

Biophysical and Biochemical Characterization: Unveiling the Mechanism of Action

Once a library of analogs has been synthesized, a systematic evaluation of their biological activity is crucial. The choice of assays will depend on the therapeutic target of interest. Given the broad range of activities of piperazine derivatives, a tiered screening approach is often employed.

Primary Screening: Identifying Active Compounds

Initial screening is typically performed using high-throughput in vitro assays to identify compounds with the desired biological activity. Examples include:

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) of the compounds can be determined against a panel of pathogenic bacteria and fungi using broth microdilution methods.[4]

  • Anticancer Assays: The cytotoxic effects of the analogs can be evaluated against a panel of cancer cell lines (e.g., NCI-60) using assays such as the MTT or SRB assay.[5]

  • Receptor Binding Assays: For G-protein coupled receptors (GPCRs), which are common targets for piperazine-containing drugs, radioligand binding assays can be used to determine the affinity (Ki) of the compounds for the target receptor.[6][7]

Secondary and Tertiary Assays: Elucidating the Mechanism of Action

Analogs that show promising activity in primary screens are then subjected to more detailed studies to understand their mechanism of action and to establish a structure-activity relationship (SAR).

  • Enzyme Inhibition Assays: If the target is an enzyme, kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).[8][9]

  • Functional Assays: For receptor modulators, functional assays (e.g., cAMP assays for GPCRs, patch-clamp electrophysiology for ion channels) are used to determine whether the compounds are agonists, antagonists, or allosteric modulators.

  • Cellular Assays: Western blotting or immunofluorescence can be used to investigate the effect of the compounds on specific signaling pathways within the cell. For example, in the context of antidepressant activity, one might examine the phosphorylation status of key proteins in the 5-HT1A receptor signaling pathway.[6]

Structure-Activity Relationship (SAR) Analysis

The data from these assays are then used to build an SAR profile for the analog series. This involves systematically analyzing how changes in the chemical structure affect the biological activity.

Table 1: Hypothetical SAR Data for a Series of N-Alkyl-2-piperazin-1-ylacetamide Analogs against a Hypothetical Kinase Target

Compound IDN-Alkyl Group (R)R' GroupKinase Inhibition IC50 (µM)
1a 3-methoxypropylPhenyl5.2
1b 3-methoxypropyl4-Fluorophenyl2.8
1c 3-methoxypropyl4-Chlorophenyl1.5
1d 3-methoxypropyl4-Methylphenyl8.1
2a Propyl4-Chlorophenyl3.7
2b Isopropyl4-Chlorophenyl10.5
3a Benzyl4-Chlorophenyl0.9

From this hypothetical data, several SAR insights can be drawn:

  • Effect of the R' Group: Electron-withdrawing groups at the para-position of the phenyl ring (e.g., fluoro and chloro) enhance the inhibitory activity, while electron-donating groups (e.g., methyl) decrease it. This suggests a potential role for electrostatic interactions in the binding pocket.

  • Effect of the N-Alkyl Group (R): The presence of a benzyl group at the N-alkyl position significantly improves potency compared to a simple alkyl chain, indicating a favorable interaction of the benzyl ring with the target. Steric hindrance, as seen with the isopropyl group, is detrimental to activity.

The following diagram illustrates the logical flow of a typical drug discovery cascade for this class of compounds:

Drug_Discovery_Cascade Library_Synthesis Analog Library Synthesis Primary_Screening Primary Screening (e.g., Kinase Panel) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Generation Structure-Activity Relationship (SAR) Generation Hit_Identification->SAR_Generation Secondary_Assays Secondary Assays (e.g., Cellular Potency, Selectivity) SAR_Generation->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and PK/PD Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: Drug discovery cascade for N-Alkyl-2-piperazin-1-ylacetamide analogs.

Preclinical Evaluation: From Bench to In Vivo Models

Promising lead compounds identified through the in vitro screening cascade are then advanced to preclinical in vivo studies to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).

  • Pharmacokinetic Studies: These studies determine the ADME properties of the compounds in animal models (e.g., mice or rats). Key parameters measured include bioavailability, half-life, and clearance.

  • Efficacy Studies: The therapeutic effect of the compounds is evaluated in relevant animal models of the disease of interest. For example, for potential antidepressants, models such as the forced swim test or tail suspension test may be used.[6]

  • Toxicology Studies: Preliminary toxicology studies are conducted to assess the safety profile of the lead compounds.

Conclusion and Future Directions

The N-alkyl-2-piperazin-1-ylacetamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. While a specific focus on the N-(3-methoxypropyl) analog reveals a gap in the current literature, the broader class of compounds offers significant potential. A systematic approach to analog design, guided by a deep understanding of the SAR, coupled with a robust cascade of in vitro and in vivo assays, is essential for unlocking the full therapeutic potential of this chemical series. Future work in this area could explore the use of more complex N-alkyl substituents, the incorporation of chiral centers to investigate stereospecific interactions, and the application of computational modeling to guide analog design.

References

  • RSC Publishing. (2021). Piperazine based antimicrobial polymers: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of piperazineyl acetamides. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Retrieved from [Link]

  • ResearchGate. (2025). Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Retrieved from [Link]

  • PubMed. (2024). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Retrieved from [Link]

  • PubChem. (n.d.). 2-{4-[3-(2,6-Dimethyl-phenoxy)-2-hydroxy-propyl]-piperazin-1-yl}-2-(4-fluoro-phenyl)-N-(4-methoxy-benzyl)-acetamide. Retrieved from [Link]

  • PubMed. (n.d.). Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Retrieved from [Link]

  • PMC. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide chloride. Retrieved from [Link]

  • IJNRD. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. Retrieved from [Link]

  • PMC. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Retrieved from [Link]

  • Veeprho. (n.d.). (S)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][2][10]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;ethane. Retrieved from [Link]

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Exploratory

Introduction: The Piperazine Acetamide Core as a Privileged Scaffold

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Piperazine Acetamides In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active co...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Piperazine Acetamides

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The piperazine ring is a quintessential example of such a scaffold.[1][2] This six-membered heterocycle, containing two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity, hydrogen bond donor/acceptor capacity, and a large polar surface area.[3] These characteristics often translate into favorable pharmacokinetic properties, including enhanced aqueous solubility and oral bioavailability.[3][4]

When the piperazine core is functionalized with an acetamide moiety, it gives rise to the piperazine acetamide scaffold. This combination has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents across a wide spectrum of diseases.[5][6] Derivatives have demonstrated significant potential as antimicrobial, anticancer, antidepressant, and antidiabetic agents, underscoring the scaffold's broad therapeutic utility.[5][7][8] This guide, intended for drug discovery and development professionals, provides an in-depth exploration of the core synthetic strategies for creating these molecules, the rationale behind key experimental decisions, and insights into their structure-activity relationships (SAR).

Core Synthetic Strategies: From Classical Methods to Modern Innovations

The synthesis of piperazine acetamides can be approached through several strategic routes. The choice of a specific pathway is often dictated by the desired substitution pattern, the availability of starting materials, and the need for library synthesis versus large-scale production.

Strategy 1: Sequential N-Acylation and Nucleophilic Substitution

This is the most traditional and arguably the most robust method for synthesizing a wide array of piperazine acetamides. It is a two-step process that offers high reliability and straightforward purification.

  • Step 1: N-Acylation. The synthesis typically begins with a monosubstituted piperazine. The secondary amine of the piperazine is reacted with a 2-haloacetyl halide, most commonly 2-chloroacetyl chloride. The causality here is clear: 2-chloroacetyl chloride is an excellent acylating agent, and the chlorine atom serves as a good leaving group for the subsequent step. The reaction is performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

  • Step 2: Nucleophilic Substitution. The resulting 2-chloro-1-(4-substituted-piperazin-1-yl)ethan-1-one intermediate is then treated with a primary or secondary amine. This amine acts as a nucleophile, displacing the chloride ion to form the final piperazine acetamide product. The choice of solvent (e.g., acetonitrile, DMF) and temperature is critical to ensure efficient reaction kinetics while minimizing side reactions.

This sequential approach provides a self-validating system. The progress of each step can be easily monitored by thin-layer chromatography (TLC), and the intermediates can be isolated and characterized before proceeding, ensuring the integrity of the final product.

G cluster_0 Strategy 1: Sequential Synthesis Workflow start Monosubstituted Piperazine (A) step1 Step 1: N-Acylation start->step1 reagent1 2-Chloroacetyl Chloride + Base (e.g., TEA) reagent1->step1 intermediate 2-Chloro-Acetamide Intermediate (B) step1->intermediate Formation of Intermediate step2 Step 2: Nucleophilic Substitution intermediate->step2 reagent2 Primary/Secondary Amine (R-NH2) reagent2->step2 product Final Piperazine Acetamide Product (C) step2->product Formation of Final Product purify Purification (e.g., Column Chromatography) product->purify

Caption: General workflow for the sequential synthesis of piperazine acetamides.

Strategy 2: Multicomponent Reactions (MCRs)

For rapid library generation and discovery efforts, multicomponent reactions (MCRs) offer unparalleled efficiency.[9][10] These one-pot reactions combine three or more starting materials to form a complex product, minimizing purification steps and conserving resources.[11][12]

The Ugi four-component reaction (Ugi-4CR) is particularly well-suited for this purpose.[13][14] A split-Ugi reaction can be cleverly designed to generate the piperazine acetamide core.[15] For instance, a reaction involving a diamine (like piperazine), an aldehyde, an isocyanide, and a carboxylic acid can be orchestrated to yield the desired scaffold. The power of this approach lies in its combinatorial nature; by simply varying each of the four starting components, a vast and diverse library of compounds can be synthesized with minimal effort, accelerating the hit-identification process.[13][15]

Strategy 3: Green Chemistry and Process Intensification

Modern synthetic chemistry emphasizes sustainability and efficiency. The application of microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles.[11] This technique is applicable to both the classical sequential synthesis and MCRs, making it a valuable tool for accelerating the development of novel piperazine acetamides.[11][16]

Detailed Experimental Protocol: A Self-Validating System

The following protocol details the synthesis of a representative piperazine acetamide derivative, N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide, via the sequential N-acylation and substitution method.

Objective: To synthesize N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide.

Materials:

  • 1-Phenylpiperazine (1.0 eq)

  • 2-Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dichloromethane (DCM), Anhydrous

  • Acetonitrile (ACN), Anhydrous

  • Standard work-up and purification reagents (Saturated NaHCO₃, Brine, MgSO₄, Silica Gel)

Step-by-Step Methodology:

Part A: Synthesis of 2-chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one (Intermediate)

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-phenylpiperazine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add TEA (1.5 eq) to the stirred solution. Subsequently, add 2-chloroacetyl chloride (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C. Causality: Dropwise addition at low temperature controls the exothermic reaction and prevents side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The consumption of the starting piperazine and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. This intermediate is often of sufficient purity to be used directly in the next step.

Part B: Synthesis of N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide (Final Product)

  • Reaction Setup: To a round-bottom flask, add the crude intermediate from Part A (1.0 eq), benzylamine (1.2 eq), K₂CO₃ (2.0 eq), and anhydrous ACN. Causality: K₂CO₃ acts as the base to neutralize the HCl formed during the substitution and is easily filtered off.

  • Reaction Conditions: Heat the mixture to 60-70 °C and stir for 6-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the intermediate spot and the formation of a new, more polar product spot signals completion.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperazine acetamides can be finely tuned by modifying different parts of the molecule. Understanding these SAR trends is critical for rational drug design.[3][17]

Position of ModificationGeneral Impact on Biological ActivityKey Considerations
R¹ (Piperazine N-substituent) Often crucial for target binding and selectivity. Aromatic or heteroaromatic rings are common.Can significantly influence physicochemical properties like lipophilicity (logP) and metabolic stability.[18]
R² (Acetamide N-substituent) Modulates potency and can be used to interact with specific pockets in the target protein.The size, electronics, and hydrogen bonding capacity of this group are critical variables for optimization.
Piperazine Ring Substituents Can alter the conformation of the ring and its basicity (pKa).Used less frequently but can be a strategy to improve pharmacokinetics or reduce off-target effects.

This table presents generalized trends; specific SAR is highly dependent on the biological target.

Conclusion and Future Perspectives

The piperazine acetamide scaffold continues to be a cornerstone of modern drug discovery. Its synthetic tractability, coupled with its favorable physicochemical properties, makes it an ideal starting point for developing new chemical entities. The classical sequential synthesis remains a reliable workhorse for producing these compounds, while modern methods like multicomponent reactions and microwave-assisted synthesis provide powerful tools for accelerating discovery.[11][19]

Future efforts will likely focus on integrating computational chemistry and machine learning to predict the biological activities of virtual libraries before synthesis, further streamlining the discovery process. The exploration of novel multicomponent reactions to access unprecedented chemical space around the piperazine acetamide core will undoubtedly uncover new therapeutic agents for challenging diseases.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]

  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds. [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2022). New Journal of Chemistry. [Link]

  • Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Semantic Scholar. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (2014). PubMed. [Link]

  • Split-Ugi Reaction with Chiral Compounds: Synthesis of Piperazine- and Bispidine-Based Peptidomimetics. ResearchGate. [Link]

  • Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. (2024). PubMed. [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). SpringerLink. [Link]

  • Liu, H., et al. (2019). Piperazine skeleton in the structural modification of natural products: a review. Future Medicinal Chemistry, 11(16), 2149-2165. [Link]

  • El-Gazzar, A. B. A., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(32), 19717-19741. [Link]

  • Small Heterocycles in Multicomponent Reactions. (2014). ACS Publications. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2017). NIH. [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Taylor & Francis Online. [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2015). Taylor & Francis Online. [Link]

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  • Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. (2024). PubMed. [Link]

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Foundational

in vitro screening of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

An In-Depth Technical Guide to the In Vitro Screening of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide This guide provides a comprehensive framework for the initial in vitro evaluation of N-(3-methoxypropyl)-2-piperazin-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

This guide provides a comprehensive framework for the initial in vitro evaluation of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, a novel compound featuring a piperazine moiety. The presence of this scaffold, prevalent in numerous centrally active agents, suggests a potential interaction with G-protein coupled receptors (GPCRs). This document outlines a structured, multi-stage screening cascade designed to thoroughly characterize the compound's activity, focusing on the human serotonin receptor 1A (5-HT1A) as a primary hypothetical target—a common target for piperazine derivatives.

The methodologies described herein are grounded in principles of robust assay design and validation, ensuring that the generated data is both reliable and interpretable for decision-making in early-stage drug discovery.

Part 1: Initial Target Engagement - Radioligand Binding Assays

Rationale: The first critical step is to determine if N-(3-methoxypropyl)-2--piperazin-1-ylacetamide physically interacts with the intended target, the 5-HT1A receptor. A competitive radioligand binding assay is the gold standard for quantifying this interaction. This technique measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor, allowing for the determination of the compound's binding affinity (Ki).

Experimental Protocol: 5-HT1A Competitive Binding Assay

  • Materials:

    • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

    • Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist), typically used at a concentration equal to its dissociation constant (Kd).

    • Non-specific Binding Control: 10 µM of a high-affinity, unlabeled 5-HT1A ligand (e.g., WAY-100635).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

    • Test Compound: N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, prepared in a 10-point, 3-fold serial dilution series (e.g., from 100 µM to 5 nM).

    • Scintillation Cocktail and 96-well filter plates.

  • Procedure:

    • To each well of a 96-well filter plate, add 50 µL of assay buffer, 25 µL of the test compound at various concentrations (or vehicle/non-specific control), and 25 µL of [³H]-8-OH-DPAT.

    • Initiate the binding reaction by adding 100 µL of the receptor membrane preparation (containing 5-10 µg of protein).

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Interpretation:

ParameterInterpretationNext Steps
Ki < 1 µM Indicates significant binding affinity.Proceed to functional assays.
Ki > 10 µM Indicates weak or no binding.Consider terminating evaluation for this target.

Part 2: Functional Characterization - cAMP Accumulation Assay

Rationale: Once binding is confirmed, the next step is to determine the functional consequence of that interaction. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state)? The 5-HT1A receptor is a Gi-coupled GPCR, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A functional assay measuring this change can elucidate the compound's efficacy.

Experimental Workflow:

G cluster_0 Agonist Mode cluster_1 Antagonist Mode A1 Compound added to 5-HT1A expressing cells A2 Forskolin added to stimulate adenylyl cyclase A1->A2 A3 Incubation A2->A3 A4 cAMP levels measured (e.g., HTRF) A3->A4 A5 Dose-dependent decrease in cAMP observed? A4->A5 B1 Compound added to 5-HT1A expressing cells B2 Known 5-HT1A agonist (e.g., 8-OH-DPAT) added B1->B2 B3 Forskolin added B2->B3 B4 Incubation B3->B4 B5 cAMP levels measured B4->B5 B6 Reversal of agonist-induced cAMP decrease observed? B5->B6 G Compound Test Compound (N-(3-methoxypropyl)-2-piperazin-1-ylacetamide) Primary Primary Target 5-HT1A Receptor Ki Compound->Primary Panel Selectivity Panel 5-HT2A Ki D2 Receptor Ki Alpha-1 Ki ...other receptors Ki Compound->Panel Analysis Selectivity Analysis (Ki Panel / Ki Primary) Primary->Analysis Panel->Analysis

Caption: Workflow for assessing compound selectivity.

A compound is generally considered selective if it exhibits at least a 100-fold higher affinity for the primary target compared to off-targets.

Part 4: Assay Validation and Quality Control

Trustworthiness: To ensure the reliability of the screening data, each assay plate must include appropriate controls to calculate a Z-factor, a statistical measure of assay quality.

  • Positive Control (Max Signal): For the binding assay, this is total binding (radioligand + membranes). For the functional assay, it's the signal generated by forskolin alone.

  • Negative Control (Min Signal): For the binding assay, this is non-specific binding. For the functional assay, it's the signal from the reference agonist + forskolin.

The Z-factor is calculated as: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where σ is the standard deviation and μ is the mean of the positive and negative controls.

Assay Acceptance Criteria:

ParameterAcceptable RangeImplication
Z-factor > 0.5Excellent assay quality, suitable for screening.
Signal-to-Background > 5Robust signal window.

Conclusion

This guide outlines a logical and robust in vitro screening cascade for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, starting from initial target binding and moving through functional characterization and selectivity profiling. By following these validated protocols and adhering to strict quality control measures, researchers can generate high-quality, reproducible data. The results of this cascade will provide a clear understanding of the compound's pharmacological profile at the 5-HT1A receptor and its potential for further development.

References

  • Title: The Properties of Simple Inhibitors Source: Journal of Biological Chemistry URL: [Link]

  • Title: 5-HT1A Receptors Source: British Journal of Pharmacology URL: [Link]

  • Title: The quantitative analysis of drug-receptor interactions: a short history Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]

Exploratory

A Comprehensive Technical Guide to N-(3-methoxypropyl)-2-piperazin-1-ylacetamide: Structure, Synthesis, and Characterization

This technical guide provides an in-depth exploration of the chemical compound N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, a derivative of the versatile piperazine scaffold. This document is intended for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the chemical compound N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, a derivative of the versatile piperazine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and potential applications of novel piperazine-containing molecules. We will delve into the precise chemical identity of this compound, propose a detailed synthetic pathway, and outline key characterization methodologies.

Chemical Identity and Structural Elucidation

The foundational step in understanding any chemical entity is the precise determination of its structure and systematic nomenclature. This section provides a definitive overview of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide.

IUPAC Nomenclature

The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is N-(3-methoxypropyl)-2-(piperazin-1-yl)acetamide . This name unambiguously describes the molecular structure, identifying the N-substituted acetamide with a 3-methoxypropyl group and a piperazin-1-yl moiety attached to the alpha-carbon of the acetamide.

Chemical Structure

The two-dimensional chemical structure of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide is depicted below. This structure highlights the key functional groups: a piperazine ring, an acetamide linkage, and a methoxypropyl chain.

Table 1: Key Structural and Chemical Information

ParameterValue
IUPAC Name N-(3-methoxypropyl)-2-(piperazin-1-yl)acetamide
Molecular Formula C10H21N3O2
Molecular Weight 215.29 g/mol
SMILES COCCCNCC(=O)CN1CCNCC1
InChI Key InChI=1S/C10H21N3O2/c1-15-7-2-6-12-10(14)8-13-4-3-11-5-9-13/h11H,2-9H2,1H3,(H,12,14)

Proposed Synthetic Pathway

Synthesis of the Key Intermediate: 2-(Piperazin-1-yl)acetic acid

The initial step focuses on the synthesis of the crucial building block, 2-(piperazin-1-yl)acetic acid. This can be achieved through the alkylation of a protected piperazine derivative followed by deprotection. A common and effective method involves the use of tert-butyl bromoacetate and a Boc-protected piperazine.[1]

Experimental Protocol:

  • Step 1: Synthesis of tert-butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperazine-1-carboxylate

    • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add triethylamine (2.0 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add tert-butyl bromoacetate (1.0 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Deprotection to yield 2-(Piperazin-1-yl)acetic acid

    • Dissolve the purified tert-butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperazine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in a suitable solvent like methanol or dioxane.

    • Stir the mixture at room temperature for 4-12 hours, monitoring the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The resulting hydrochloride salt of 2-(piperazin-1-yl)acetic acid can be used directly in the next step or neutralized to obtain the free acid.

Amide Coupling to Yield N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

The final step in the proposed synthesis is the formation of the amide bond between 2-(piperazin-1-yl)acetic acid and 3-methoxypropan-1-amine. This can be accomplished using standard peptide coupling reagents.

Experimental Protocol:

  • Step 1 (if starting from the hydrochloride salt): Neutralization of 2-(Piperazin-1-yl)acetic acid hydrochloride

    • Dissolve the hydrochloride salt of 2-(piperazin-1-yl)acetic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a base such as triethylamine or diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the salt and provide a basic environment for the coupling reaction.

  • Step 2: Amide Coupling Reaction

    • To the solution of 2-(piperazin-1-yl)acetic acid, add 3-methoxypropan-1-amine (1.0 eq).

    • Add a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the final compound, N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, by column chromatography or recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Amide Coupling Boc_Piperazine tert-butyl piperazine-1-carboxylate Protected_Intermediate tert-butyl 4-(2-(tert-butoxy)-2-oxoethyl) piperazine-1-carboxylate Boc_Piperazine->Protected_Intermediate Et3N, THF Bromoacetate tert-butyl bromoacetate Bromoacetate->Protected_Intermediate Amine 3-methoxypropan-1-amine Final_Product N-(3-methoxypropyl)-2-piperazin-1-ylacetamide Amine->Final_Product Acid_Intermediate 2-(Piperazin-1-yl)acetic acid Protected_Intermediate->Acid_Intermediate HCl/MeOH Acid_Intermediate->Final_Product EDC, HOBt, DIPEA

Sources

Protocols & Analytical Methods

Method

HPLC method for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide Authored by: A Senior Application Scientist Abstract This application...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, a piperazine derivative of interest in pharmaceutical development. Due to the compound's inherent polarity and lack of a strong chromophore, significant challenges in chromatographic retention and detection are addressed. This guide details the systematic approach to method development, from the selection of an appropriate stationary phase and mobile phase conditions to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The described protocol provides a self-validating system, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

N-(3-methoxypropyl)-2-piperazin-1-ylacetamide belongs to the piperazine class of compounds, a scaffold prevalent in numerous active pharmaceutical ingredients (APIs) due to its versatile pharmacological activities.[5] Accurate and reliable quantification of such molecules is critical throughout the drug development lifecycle, from purity assessment of bulk substances to formulation stability studies and pharmacokinetic analysis.

The primary analytical challenges associated with N-(3-methoxypropyl)-2-piperazin-1-ylacetamide are twofold:

  • High Polarity: The presence of the piperazine ring, an ether linkage, and an amide group imparts significant hydrophilicity to the molecule. This makes it difficult to achieve adequate retention on traditional non-polar stationary phases like C18, especially when using highly aqueous mobile phases.[6] Standard RP-HPLC columns can suffer from a phenomenon known as "phase collapse" or "ligand folding" in mobile phases with low organic content, leading to irreproducible retention times and poor peak shapes.[7]

  • Weak UV Chromophore: The molecule lacks extensive conjugation or a strong UV-absorbing functional group. The primary chromophore is the amide bond, which typically exhibits a UV maximum at a low wavelength (around 205-215 nm). Analysis at these wavelengths necessitates high-purity mobile phase components to minimize baseline noise and interference.[8] While derivatization can be employed for piperazine compounds to enhance UV activity, developing a direct method is often preferable to avoid complex sample preparation steps.[5][8][9]

This application note addresses these challenges by outlining a method that utilizes a polar-endcapped stationary phase to enhance retention of the analyte and employs a buffered mobile phase at a controlled pH to ensure consistent ionization and sharp peak-shape. The entire workflow is grounded in established scientific principles and validated according to global regulatory standards.[4][10]

Analyte Structure and Key Features

The chemical structure of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide is visualized below, highlighting the functional groups that dictate its chromatographic behavior.

Caption: Structure of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide.

HPLC Method Development and Validation Workflow

The development of a reliable HPLC method is a systematic process. The causality behind our experimental choices is rooted in the physicochemical properties of the analyte. The workflow diagram below illustrates the logical progression from initial characterization to a fully validated, routine-ready method.

Caption: Systematic workflow for HPLC method development and validation.

Materials and Reagents

  • Analyte: N-(3-methoxypropyl)-2-piperazin-1-ylacetamide reference standard (>99% purity).

  • Solvents: Acetonitrile (HPLC grade, UV cutoff <195 nm), Methanol (HPLC grade), and Deionized Water (18.2 MΩ·cm).

  • Reagents: Potassium phosphate monobasic (KH₂PO₄, ACS grade), Orthophosphoric acid (85%, analytical grade).

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

Experimental Protocol: Detailed Methodology

This protocol has been optimized to provide robust retention, excellent peak shape, and sensitive detection for the target analyte.

Step 1: Mobile Phase Preparation
  • Aqueous Buffer (Mobile Phase A): Prepare a 20 mM potassium phosphate buffer.

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of deionized water.

    • Adjust the pH to 3.0 using 10% v/v phosphoric acid. The acidic pH ensures that the basic piperazine nitrogens are protonated, which minimizes peak tailing and improves retention.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Organic Modifier (Mobile Phase B): Acetonitrile.

    • Acetonitrile is chosen over methanol for its lower UV cutoff and viscosity, which allows for better detection at low wavelengths and lower backpressure.

  • Diluent: Prepare a mixture of Water:Acetonitrile (90:10, v/v). This composition ensures the analyte is fully solubilized and is compatible with the initial mobile phase conditions, preventing peak distortion.

Step 2: Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards for linearity and quantitation (e.g., 1.0, 5.0, 10.0, 25.0, 50.0, 100.0 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Dissolve the sample to be analyzed in the diluent to achieve a final concentration within the validated linear range (e.g., 25 µg/mL). Filter through a 0.45 µm syringe filter before injection.

Step 3: Chromatographic Conditions

The optimized conditions are summarized in the table below. The choice of a polar-endcapped C18 column is critical; it incorporates a polar group near the silica surface, which prevents phase collapse in highly aqueous conditions and provides an alternative retention mechanism for polar analytes.[6][7]

ParameterCondition
HPLC Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3)
Mobile Phase A 20 mM KH₂PO₄ buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 10% to 50% B over 10 min; 50% to 90% B over 2 min; Hold at 90% B for 2 min; Return to 10% B over 1 min; Equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (Bandwidth: 4 nm)
Reference Wavelength 360 nm (Bandwidth: 50 nm) - Used for baseline noise reduction

Method Validation Protocol

To ensure the method is fit for its intended purpose, validation was performed according to ICH Q2(R2) guidelines.[3][4] The protocol must demonstrate specificity, linearity, range, accuracy, precision, and robustness.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Assess peak purity using a PDA detector.No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity & Range Analyze five concentrations across the range of 1-100 µg/mL in triplicate. Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 5, 25, 75 µg/mL; n=3 at each level).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations at 100% of the target concentration (25 µg/mL). Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that meets accuracy and precision criteria (S/N ratio ~10:1).RSD ≤ 10.0% and recovery between 90.0-110.0%.
Robustness Systematically vary method parameters (pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min) and assess the impact on retention time and peak area.Retention time shift < 10%; RSD of peak area ≤ 2.0%.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and accurate system for the quantitative analysis of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. By employing a polar-endcapped stationary phase and a carefully controlled acidic mobile phase, the challenges of poor retention and peak shape associated with this polar compound are successfully overcome. The method is fully validated according to ICH guidelines, making it suitable for implementation in a regulated quality control environment. This protocol serves as a comprehensive guide for scientists engaged in the development and analysis of piperazine-based pharmaceutical compounds.

References

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Application

NMR spectroscopy of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

An Application Note and Protocol for the Structural Elucidation of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide using NMR Spectroscopy Abstract This document provides a comprehensive guide to the structural characteriza...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Structural Elucidation of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide using NMR Spectroscopy

Abstract

This document provides a comprehensive guide to the structural characterization of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying principles and rationale behind the experimental design. We present detailed, self-validating protocols for sample preparation, data acquisition (1D and 2D NMR), and spectral interpretation, ensuring robust and reproducible results. The methodologies described herein are fundamental for confirming molecular identity, assessing purity, and providing the detailed structural insights required in modern chemical and pharmaceutical research.

Introduction: The Analytical Challenge

N-(3-methoxypropyl)-2-piperazin-1-ylacetamide is a small organic molecule featuring several key functional groups: a piperazine ring, a secondary amide, and a methoxypropyl side chain. This combination of structural motifs is common in pharmaceutical scaffolds, making a definitive and unambiguous structural confirmation essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for this purpose, offering unparalleled detail about the molecular framework by probing the magnetic properties of atomic nuclei.[1]

This guide will detail the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments for the complete structural assignment of the title compound. Our focus is not only on the "how" but, more critically, on the "why," providing the scientific reasoning that transforms a routine procedure into a powerful analytical tool.

Molecular Structure and Predicted Spectral Features

A thorough analysis begins with a theoretical dissection of the molecule to anticipate the NMR output. The structure is comprised of three distinct spin systems that must be identified and linked.

Caption: Molecular structure of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide with key proton environments labeled.

  • Piperazine Ring (h, i, j, k): This six-membered ring typically exists in a chair conformation. Due to this, the axial and equatorial protons are chemically non-equivalent, leading to complex multiplets in the ¹H NMR spectrum, usually in the 2.5-3.5 ppm range. The presence of two nitrogen atoms significantly influences the chemical shifts of adjacent protons.[2][3]

  • Acetamide Moiety (a, f, g): The methylene protons adjacent to the carbonyl group (g) are expected to appear as a singlet around 3.0-3.5 ppm. The amide proton (f) is a broad singlet, and its chemical shift is highly dependent on solvent and concentration, typically appearing between 6.0 and 8.0 ppm. The carbonyl carbon (a) will have a characteristic signal in the ¹³C NMR spectrum around 170 ppm.[4][5]

  • Methoxypropyl Chain (b, c, d, e): This aliphatic chain will show standard features. The methoxy group protons (b) will be a sharp singlet around 3.3 ppm. The methylene protons adjacent to the oxygen (c) and nitrogen (e) will be downfield triplets, while the central methylene group (d) will be an upfield multiplet (a quintet or sextet).

Experimental Design and Rationale

A robust NMR analysis relies on informed decisions about the experimental setup. Each choice is made to maximize the quality and information content of the resulting data.

Solvent Selection: The Invisible Background

Deuterated solvents are essential in ¹H NMR to avoid overwhelming the analyte signals with a massive solvent peak.[6][7][8] The choice of solvent is critical and depends on the analyte's solubility and potential interactions.

  • Deuterated Chloroform (CDCl₃): This is an excellent first choice for a wide range of organic compounds due to its moderate polarity and ability to dissolve many substances.[6][8] Its residual proton peak at ~7.26 ppm provides a convenient chemical shift reference.[6]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar aprotic solvent, useful if solubility in CDCl₃ is poor.[8] It is particularly effective at sharpening the signals of exchangeable protons like the amide N-H, which often appears as a well-defined peak above 8.0 ppm in this solvent.

Causality: The choice of solvent directly impacts the chemical shifts and appearance of labile protons (N-H). In CDCl₃, the amide proton may be broad due to intermediate exchange rates. In DMSO-d₆, strong hydrogen bonding with the solvent slows this exchange, resulting in a sharper peak that is easier to identify.

Internal Standard: The Universal Reference

Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H, ¹³C, and ²⁹Si NMR in organic solvents.[9][10]

Rationale for using TMS:

  • Chemical Inertness: It does not react with most organic samples.[10][11]

  • Single, Sharp Signal: All 12 protons are chemically equivalent, producing a single, intense singlet defined as 0.0 ppm, which rarely overlaps with analyte signals.[9][11]

  • Volatility: Its low boiling point (26-28 °C) allows for easy removal from the sample after analysis.[9][10]

Selection of NMR Experiments

A combination of 1D and 2D experiments is required for complete structural assignment.[1][12]

  • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons (through J-coupling).

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule.

  • COSY (Correlation Spectroscopy): A homonuclear 2D experiment that identifies protons coupled to each other, typically over two or three bonds (H-C-H or H-C-C-H). It is invaluable for tracing out the connectivity within spin systems.[13][14][15]

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear 2D experiment that correlates protons directly to the carbons they are attached to (one-bond C-H coupling). This allows for the unambiguous assignment of carbon signals based on their attached, and already assigned, protons.[13][14][16]

Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with quality control checks built into the workflow.

Workflow Overview

Caption: Experimental workflow for NMR-based structural elucidation.

Protocol 1: Sample Preparation

Objective: To prepare a homogeneous, particulate-free sample at an optimal concentration for NMR analysis.

Materials:

  • N-(3-methoxypropyl)-2-piperazin-1-ylacetamide (5-10 mg for ¹H, 15-25 mg for ¹³C/2D)

  • Deuterated solvent (e.g., CDCl₃), 0.6-0.7 mL

  • Tetramethylsilane (TMS)

  • 5 mm NMR tube (high precision)

  • Pasteur pipette with cotton or glass wool plug

  • Small vial

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial. For comprehensive 2D analysis, a higher concentration (15-25 mg) is recommended to reduce experiment time.[17][18]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS to the vial.[19]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for achieving a uniform magnetic field (good shimming).[19]

  • Filtration: Pack a small piece of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any dust or particulate matter, which can degrade spectral resolution.[18]

  • Volume Check: Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm. This positions the sample correctly within the instrument's detection coil.[19]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol 2: Data Acquisition (400 MHz Spectrometer)

Objective: To acquire high-quality 1D and 2D NMR spectra.

Pre-Acquisition Checks:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Optimize the magnetic field homogeneity (shimming) by observing the lock signal or the TMS peak shape.

1. ¹H NMR Spectrum:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 8-16 (adjust for desired signal-to-noise)

  • Receiver Gain: Optimize automatically

2. ¹³C NMR Spectrum:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H)

3. 2D COSY Spectrum:

  • Pulse Program: Standard COSY (cosygpqf)

  • Spectral Width (F1 and F2): Set to cover the proton spectral range (e.g., 0-10 ppm)

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 2-4

4. 2D HSQC Spectrum:

  • Pulse Program: Phase-sensitive HSQC with gradient selection (hsqcedetgpsisp2.3)

  • Spectral Width (F2 - ¹H): 0-10 ppm

  • Spectral Width (F1 - ¹³C): 0-180 ppm

  • Number of Increments (F1): 128-256

  • Number of Scans per Increment: 4-8

Data Interpretation and Expected Results

The final step is to assemble the puzzle pieces from each spectrum into a coherent structural assignment.

Expected Chemical Shift and Multiplicity Data
LabelProton EnvironmentPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
b-OCH₃ ~ 3.3s~ 59
c-CH₂ -OCH₃~ 3.5t~ 70
d-CH₂-CH₂ -CH₂-~ 1.8m~ 29
e-NH-CH₂ -~ 3.4t~ 48
f-C(=O)NH -~ 7.5br sN/A
g-CH₂ -C(=O)-~ 3.2s~ 58
h,i,j,kPiperazine -CH₂ - groups2.5 - 3.5m~ 45-55
a-C =ON/AN/A~ 170
(Note: Predicted values are estimates. Actual shifts may vary based on solvent and other experimental conditions.)
Interpreting 2D Spectra: The Logic of Connectivity

The power of 2D NMR is its ability to reveal connections that are ambiguous in 1D spectra.[13][20][21]

cluster_H ¹H Signals cluster_C ¹³C Signals H_e Proton 'e' (~3.4 ppm) H_d Proton 'd' (~1.8 ppm) H_e->H_d COSY (3-bond) C_e Carbon 'e' (~48 ppm) H_e->C_e HSQC (1-bond) H_c Proton 'c' (~3.5 ppm) H_d->H_c COSY (3-bond) C_d Carbon 'd' (~29 ppm) H_d->C_d HSQC (1-bond) C_c Carbon 'c' (~70 ppm) H_c->C_c HSQC (1-bond)

Caption: Logic diagram showing how HSQC and COSY correlations establish the methoxypropyl chain's connectivity.

  • Assign Protons with HSQC: Start with an unambiguous proton signal, like the methoxy singlet ('b') at ~3.3 ppm. Find its cross-peak in the HSQC spectrum to identify the attached methoxy carbon ('b') at ~59 ppm.

  • Trace Connectivity with COSY: Locate a proton signal, for instance, the triplet 'e' at ~3.4 ppm. The COSY spectrum will show a cross-peak correlating it to its neighbor, the multiplet 'd' at ~1.8 ppm. Following from 'd' in the COSY spectrum will reveal its other neighbor, the triplet 'c' at ~3.5 ppm. This confirms the -CH₂-CH₂-CH₂- sequence of the propyl chain.

  • Confirm with HSQC: Use the now-assigned proton signals ('c', 'd', 'e') to find their corresponding carbon signals in the HSQC spectrum, thereby assigning the carbon backbone of the propyl chain.

  • Assemble Fragments: Apply the same logic to the piperazine multiplet region and identify the acetamide methylene singlet. The absence of COSY correlations for the acetamide methylene ('g') and methoxy ('b') protons confirms they have no proton neighbors, consistent with the proposed structure.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide.
  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Simson Pharma. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • University of Durham. (n.d.). How to make an NMR sample.
  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
  • University of California, Santa Barbara. (n.d.). Sample Preparation.
  • BenchChem. (2025). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
  • Wikipedia. (n.d.). Tetramethylsilane.
  • Save My Exams. (2025). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Chemistry Explained. (2025). Why TMS Is the Standard in NMR Spectroscopy. YouTube.
  • James Keeler. (n.d.). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?.
  • American Chemical Society. (2021). Tetramethylsilane.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Slideshare. (n.d.). use of nmr in structure ellucidation.
  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??.
  • National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR - NMR Service.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
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  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution.
  • OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • ACD/Labs. (2009). How to Interpret an HSQC-COSY Experiment.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • ChemicalBook. (n.d.). Acetamide(60-35-5) 13C NMR spectrum.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • ChemicalBook. (n.d.). Piperazine(110-85-0) 1H NMR spectrum.
  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution.
  • Molbase. (n.d.). N-((4'-(piperazin-1-ylmethyl)-[1,1'-biphenyl]-2-yl)methyl)acetamide.
  • ResearchGate. (n.d.). ¹H NMR spectra (in DMSO) of piperazine‐methacrylate monomer.
  • ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.
  • SpectraBase. (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645).
  • Simson Pharma. (n.d.). (S)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide.
  • PubChem. (n.d.). 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyano-N-(3-methoxypropyl)acetamide.
  • PubChem. (n.d.). 2-{4-[3-(2,6-Dimethyl-phenoxy)-2-hydroxy-propyl]-piperazin-1-yl}-2-(4-fluoro-phenyl)-N-(4-methoxy-benzyl)-acetamide.

Sources

Application

Application Notes and Protocols for Receptor Binding Studies of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

Abstract: This document provides a comprehensive guide for the characterization of novel piperazine-containing compounds, using N-(3-methoxypropyl)-2-piperazin-1-ylacetamide as a representative scaffold. The piperazine m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the characterization of novel piperazine-containing compounds, using N-(3-methoxypropyl)-2-piperazin-1-ylacetamide as a representative scaffold. The piperazine moiety is a privileged structure in central nervous system (CNS) drug discovery, frequently associated with activity at monoaminergic G protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D2) receptors.[1] Given the limited public data on N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, this guide establishes a foundational framework for its systematic evaluation. We present detailed protocols for primary radioligand binding assays, determination of binding affinity (Kᵢ), and subsequent functional characterization to ascertain the pharmacological nature of the compound. These methodologies are designed to be robust, reproducible, and grounded in established principles of receptor pharmacology.[2][3]

Introduction: The Piperazine Scaffold and Rationale for Screening

The piperazine ring is a six-membered heterocycle integral to numerous CNS-active drugs, valued for its versatility in creating molecules that can interact with neurotransmitter systems.[4][1] Compounds incorporating this scaffold often exhibit affinity for serotonin (5-HT) and dopamine (D2) receptors, which are critical targets in the treatment of psychiatric and neurological disorders.[5][6]

N-(3-methoxypropyl)-2-piperazin-1-ylacetamide contains the core piperazine structure, suggesting a high probability of interaction with these receptor families. Therefore, the initial characterization of this novel compound should focus on a screening panel that includes key 5-HT and D2 receptor subtypes. This systematic approach allows for the identification of primary targets and informs subsequent, more detailed pharmacological profiling.

Strategic Workflow for Compound Characterization

The logical progression for characterizing a novel compound like N-(3-methoxypropyl)-2-piperazin-1-ylacetamide involves a multi-stage process. This ensures a thorough evaluation from initial target identification to functional validation.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity Determination cluster_2 Phase 3: Functional Characterization A Primary Screening (Radioligand Binding Assay) B Identify 'Hits' (Significant % Inhibition) A->B C Competition Binding Assay (IC₅₀ Determination) B->C Proceed with hits D Calculate Inhibitory Constant (Kᵢ) (Cheng-Prusoff Equation) C->D E Functional Assays (e.g., GTPγS, cAMP) D->E For high-affinity targets F Determine Agonist, Antagonist, or Inverse Agonist Activity E->F G cluster_0 GPCR Signaling Cascade A Agonist Binds to GPCR B Conformational Change A->B C Gα Subunit Exchanges GDP for [³⁵S]GTPγS B->C D Signal Measured (Accumulation of [³⁵S]GTPγS) C->D

Sources

Method

experimental protocol for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide in vivo

An Application Guide for the In Vivo Evaluation of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide Introduction: Charting the Course for a Novel Chemical Entity The compound N-(3-methoxypropyl)-2-piperazin-1-ylacetamide re...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vivo Evaluation of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

Introduction: Charting the Course for a Novel Chemical Entity

The compound N-(3-methoxypropyl)-2-piperazin-1-ylacetamide represents a novel chemical entity. A survey of the scientific literature reveals no pre-existing in vivo data for this specific molecule. However, its core structure, featuring a piperazine ring, is a well-established pharmacophore present in numerous centrally active agents, including ligands for dopamine and serotonin receptors.[1] This structural alert strongly suggests a potential for activity within the Central Nervous System (CNS), making CNS-related disorders a logical starting point for investigation.

This document provides a comprehensive, phased approach to the initial in vivo characterization of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. The protocols herein are designed as a foundational framework, grounded in established principles of preclinical drug discovery, that can be adapted as emerging data illuminates the compound's specific biological targets.[2][3] Our guiding philosophy is the rigorous application of the "3Rs" (Replacement, Reduction, and Refinement) to ensure ethical and scientifically robust animal studies.[4]

The overarching goal is to systematically answer three fundamental questions:

  • Is it safe? (Tolerability and Safety Pharmacology)

  • Does it get to the target? (Pharmacokinetics)

  • Does it have the desired biological effect? (Pharmacodynamics and Efficacy)

Phase I: Foundational In Vivo Characterization

The initial phase is designed to establish the fundamental safety and pharmacokinetic (PK) parameters of the compound. These studies are critical prerequisites for designing meaningful efficacy experiments, as they define the therapeutic window and inform dose selection.[5][6]

Protocol 1: Vehicle Formulation and Solubility Screen

Causality: The choice of vehicle is a critical, yet often overlooked, variable. An inappropriate vehicle can cause adverse effects, confound results, or lead to poor drug exposure due to precipitation at the injection site. The goal is to identify a simple, well-tolerated vehicle that can solubilize the compound at the required concentrations.

Step-by-Step Methodology:

  • Compound Characterization: Determine the pKa and aqueous solubility of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. This will inform the initial choice of excipients.

  • Screening: Prepare small-volume trial formulations in a panel of common, well-tolerated vehicles. Assess for complete dissolution and stability over a 2-4 hour period at room temperature.

  • In Vivo Tolerability: Administer the lead vehicle candidate(s) without the compound to a small cohort of animals (n=2-3) via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor the animals for signs of distress, irritation, or abnormal behavior for at least 24 hours.

  • Selection: Choose the vehicle that provides the required solubility without inducing any observable adverse effects.

Table 1: Example Vehicle Screening Panel

Vehicle Composition Target Concentration (mg/mL) Solubility Result In Vivo Tolerability
0.9% Saline 10 Insoluble N/A
5% DMSO / 95% Saline 10 Soluble Well-tolerated
10% Solutol / 90% Water 10 Soluble Well-tolerated

| 0.5% Methylcellulose / 0.1% Tween-80 in Water | 10 | Suspension | Well-tolerated |

Protocol 2: Acute Maximum Tolerated Dose (MTD) Study

Causality: The MTD study is essential for defining the upper limit of the compound's safety profile in a single-dose administration. This information prevents the use of overtly toxic doses in subsequent efficacy studies and is a regulatory prerequisite for further development.[7]

Step-by-Step Methodology:

  • Animal Model: Select a common rodent species, such as the C57BL/6 mouse or Sprague-Dawley rat.[8] Use both male and female animals.

  • Dose Selection: Based on any available in vitro cytotoxicity data, select a starting dose. A common approach is a dose-escalation design (e.g., 30, 100, 300, 1000 mg/kg).

  • Administration: Administer a single dose of the compound to a small group of animals (n=3 per dose group) via the intended clinical route.

  • Clinical Observation: Perform a Functional Observational Battery (FOB) or Irwin test at baseline and at regular intervals post-dose (e.g., 1, 4, 24 hours).[9] This involves systematic observation for changes in:

    • Behavioral: Alertness, grooming, stereotypy, passivity.

    • Neurological: Gait, motor coordination (grip strength, rotarod), reflexes.

    • Autonomic: Body temperature, salivation, pupil size.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality, serious adverse events, or more than a 10% reduction in body weight.

  • Necropsy: A terminal necropsy can provide preliminary information on target organ toxicity.[10]

Diagram 1: Workflow for MTD Determination A flowchart illustrating the decision-making process in an acute MTD study.

MTD_Workflow cluster_prep Preparation cluster_study Dose Escalation Study (n=3/group) cluster_endpoint Endpoint Definition start Select Animal Model & Route of Administration vehicle Prepare Compound in Validated Vehicle start->vehicle dose1 Administer Dose Group 1 (e.g., 30 mg/kg) vehicle->dose1 observe1 Observe 24-72h (FOB, Body Weight) dose1->observe1 decision1 Severe Toxicity? observe1->decision1 dose2 Administer Dose Group 2 (e.g., 100 mg/kg) decision1->dose2 No stop STOP decision1->stop Yes observe2 Observe 24-72h dose2->observe2 decision2 Severe Toxicity? observe2->decision2 dose_n Continue Escalation... decision2->dose_n No decision2->stop Yes mtd Define MTD dose_n->mtd

Protocol 3: Single-Dose Pharmacokinetic (PK) Study

Causality: A PK study characterizes the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug.[5][11] This is fundamental to understanding if the compound reaches its target tissue (e.g., the brain) at sufficient concentrations and for an adequate duration to exert a pharmacological effect.[12]

Step-by-Step Methodology:

  • Animal Model: Use cannulated rats (e.g., jugular vein cannulation) to allow for serial blood sampling from the same animal, which reduces animal numbers and variability.

  • Dose Selection: Select 2-3 non-toxic doses below the MTD (e.g., 10, 30 mg/kg). Administer via both intravenous (IV) and the intended therapeutic route (e.g., oral, PO). The IV arm is crucial for determining absolute bioavailability.

  • Sample Collection:

    • Blood: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

    • Tissue: At the final time point, collect tissues of interest, especially the brain, to determine tissue distribution and the brain-to-plasma ratio.

  • Bioanalysis: Process blood to plasma and analyze plasma and brain homogenate concentrations of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like WinNonlin to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates rate and extent of absorption
Tmax Time to reach Cmax Indicates rate of absorption
AUC Area Under the Curve (total drug exposure) Crucial for dose-response correlations
Half-life Determines dosing interval
F% Bioavailability (PO vs. IV) Percentage of oral dose reaching systemic circulation

| Brain/Plasma Ratio | Ratio of drug concentration in brain vs. plasma | Confirms CNS penetration |

Phase II: Pharmacodynamic and Efficacy Assessment

With a defined safety margin and PK profile, the next phase investigates the compound's biological effect (pharmacodynamics, PD) and its potential therapeutic utility (efficacy).

Rationale for Model Selection: A Hypothesis-Driven Approach

Given the compound's structure, a logical starting point is to screen for activity in models of neuropsychiatric or neurodegenerative disorders.[13][14] The choice of model should be guided by any available in vitro data (e.g., receptor binding profile). In the absence of such data, a tiered screening approach is recommended. An initial screen in a simple, robust behavioral model that can detect anxiolytic, antidepressant, or antipsychotic-like activity is a cost-effective strategy.

For this guide, we will detail a protocol for the Elevated Plus Maze (EPM) , a standard and widely used model for assessing anxiolytic-like activity in rodents.[8]

Protocol 4: Efficacy in the Elevated Plus Maze (EPM)

Causality: The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds, like benzodiazepines, typically increase the proportion of time spent and the number of entries into the open arms of the maze, as they reduce the animal's innate fear.

Step-by-Step Methodology:

  • Animal Model: Use mice (e.g., C57BL/6 or BALB/c). Acclimate animals to the testing room for at least 60 minutes before the experiment.

  • Groups:

    • Group 1: Vehicle Control. (e.g., 10 mL/kg, PO)

    • Group 2: Test Compound. (e.g., 10 mg/kg, PO)

    • Group 3: Test Compound. (e.g., 30 mg/kg, PO)

    • Group 4: Positive Control. (e.g., Diazepam, 2 mg/kg, IP)

  • Dosing and Timing: Administer the vehicle, test compound, or positive control. The time between dosing and testing should be based on the Tmax determined in the PK study to ensure the test is conducted at or near peak plasma/brain concentrations.

  • Testing Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using an overhead video camera.

  • Blinding and Randomization: The experimenter must be blind to the treatment conditions. The order of testing for animals from different groups should be randomized to avoid time-of-day effects.[2]

  • Data Analysis: Use video tracking software (e.g., Any-maze, EthoVision) to automatically score the following parameters:

    • Primary Endpoints:

      • Time spent in the open arms (%)

      • Number of entries into the open arms (%)

    • Locomotor Control:

      • Total distance traveled

      • Number of closed arm entries

    • Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.

Diagram 2: Integrated PK/PD Study Design A conceptual diagram showing the relationship between Pharmacokinetics and Pharmacodynamics.

PKPD_Concept cluster_pk Pharmacokinetics (PK) 'What the body does to the drug' cluster_pd Pharmacodynamics (PD) 'What the drug does to the body' dose Dose Administered plasma Plasma Concentration (Cmax, AUC, T½) dose->plasma brain Brain Concentration (CNS Penetration) plasma->brain target Target Engagement (e.g., Receptor Occupancy) brain->target Link effect Pharmacological Effect (e.g., EPM Behavior) target->effect

Conclusion and Forward Path

This application note outlines a foundational, hypothesis-driven strategy for the initial in vivo assessment of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. By systematically evaluating its tolerability, pharmacokinetics, and pharmacodynamic effects in a logical, phased approach, researchers can generate the high-quality, reproducible data necessary to make informed go/no-go decisions.[8] The results from these initial studies will be invaluable in guiding the selection of more complex, disease-relevant models for subsequent, in-depth efficacy testing.

References

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  • Hao, C., et al. (2019). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. PubMed. Retrieved from [Link]

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  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). N,N-Diethyl-2-(2-(3-[125I]iodo-4-methyoxyphenyl)-5,7-dimethyl-pyrazolo(1,5-a)pyrimidin-3-yl)-acetamide. Retrieved from [Link]

  • Kumar, V., et al. (2013). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. NIH. Retrieved from [Link]

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Sources

Application

Application Notes and Protocols for the Formulation and Research Use of N-(3-methoxypropyl)-2-(piperazin-1-yl)acetamide

Abstract These application notes provide a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of the novel compound N-(3-methoxypropyl)-2-(piperazin-1-yl)acetamide. This docu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of the novel compound N-(3-methoxypropyl)-2-(piperazin-1-yl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental step. The information is grounded in established methodologies for small molecule research and aims to provide a solid foundation for investigating the therapeutic potential of this and similar molecules.

Introduction and Scientific Rationale

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] Similarly, the acetamide moiety is a common functional group in pharmacologically active compounds.[3][4][5][6] The combination of these two pharmacophores in N-(3-methoxypropyl)-2-(piperazin-1-yl)acetamide suggests potential for biological activity. The N-(3-methoxypropyl) substituent may influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.

Given the prevalence of the piperazine acetamide core in compounds targeting the central nervous system, as well as in enzyme inhibitors, initial biological screening of this novel molecule should be broad, encompassing cytotoxicity assays, and potentially followed by more specific screens related to neurological targets or enzymatic activity.[7][8][9]

This guide will first detail a proposed synthetic route for N-(3-methoxypropyl)-2-(piperazin-1-yl)acetamide, followed by protocols for its purification and rigorous characterization. Subsequently, detailed methods for its formulation and use in foundational in vitro biological assays are provided.

Synthesis, Purification, and Characterization

The synthesis of N-(3-methoxypropyl)-2-(piperazin-1-yl)acetamide can be approached through a nucleophilic substitution reaction. This common and reliable method involves the reaction of a piperazine derivative with an appropriate chloroacetamide.[10][11]

Proposed Synthesis of N-(3-methoxypropyl)-2-(piperazin-1-yl)acetamide

The proposed two-step synthesis is outlined below. The first step is the synthesis of the chloroacetamide precursor, followed by its reaction with piperazine.

Step 1: Synthesis of 2-chloro-N-(3-methoxypropyl)acetamide

  • Reaction: 3-methoxypropan-1-amine is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

  • Rationale: This is a standard acylation reaction. The base is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic.

Step 2: Synthesis of N-(3-methoxypropyl)-2-(piperazin-1-yl)acetamide

  • Reaction: The product from Step 1, 2-chloro-N-(3-methoxypropyl)acetamide, is reacted with an excess of piperazine.

  • Rationale: Piperazine acts as both the nucleophile and the base to neutralize the HCl formed. Using an excess of piperazine drives the reaction to completion and minimizes the formation of bis-alkylated byproducts.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Final Product Synthesis A 3-methoxypropan-1-amine C 2-chloro-N-(3-methoxypropyl)acetamide A->C + Base (e.g., Triethylamine) B Chloroacetyl chloride B->C E N-(3-methoxypropyl)-2-(piperazin-1-yl)acetamide C->E C->E Nucleophilic Substitution D Piperazine (excess) D->E

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthetic Protocol

Materials and Reagents:

Reagent/SolventPuritySupplier (Example)
3-methoxypropan-1-amine≥98%Sigma-Aldrich
Chloroacetyl chloride≥98%Sigma-Aldrich
Triethylamine≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Piperazine, anhydrous≥99%Sigma-Aldrich
Diethyl etherACS gradeFisher Scientific
Sodium sulfate, anhydrousACS gradeFisher Scientific
Silica gel for column chromatography60 Å, 230-400 meshSigma-Aldrich

Protocol for 2-chloro-N-(3-methoxypropyl)acetamide:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxypropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for N-(3-methoxypropyl)-2-(piperazin-1-yl)acetamide:

  • Dissolve 2-chloro-N-(3-methoxypropyl)acetamide (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.

  • Add anhydrous piperazine (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Purification and Quality Control

Purification of the final compound is critical for obtaining reliable biological data.[12][13]

TechniquePurposeExpected Outcome
Flash Chromatography Removal of unreacted starting materials and byproducts.Isolation of the target compound with >95% purity.
Recrystallization Further purification to obtain a crystalline solid, if applicable.Highly pure crystalline material.
High-Performance Liquid Chromatography (HPLC) Assessment of final purity.A single major peak corresponding to the product.
Structural Characterization

The identity and structure of the synthesized compound must be unequivocally confirmed using a combination of spectroscopic methods.[3][7]

TechniqueInformation Provided
¹H and ¹³C NMR The carbon-hydrogen framework of the molecule.
Mass Spectrometry (MS) The molecular weight of the compound and its fragmentation pattern.
Infrared (IR) Spectroscopy The presence of key functional groups (e.g., amide C=O, N-H).
Elemental Analysis The percentage composition of C, H, and N, to confirm the empirical formula.

Formulation for In Vitro Research

Proper formulation is essential for accurate and reproducible biological assay results.

Solubility Assessment

The solubility of the compound in common laboratory solvents should be determined to prepare appropriate stock solutions.

Protocol:

  • Weigh out a small amount (e.g., 1 mg) of the purified compound into separate vials.

  • Add increasing volumes of the test solvent (e.g., DMSO, ethanol, water) to each vial.

  • Vortex and visually inspect for complete dissolution.

  • Calculate the approximate solubility in mg/mL.

Stock Solution Preparation and Storage

Protocol:

  • Based on the solubility data, prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent, typically DMSO.

  • Ensure the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

In Vitro Biological Evaluation

A tiered approach to in vitro testing is recommended, starting with general cytotoxicity and progressing to more specific assays.[14][15]

Cytotoxicity Screening

Initial screening for cytotoxicity is crucial to determine the compound's general effect on cell viability and to establish a concentration range for subsequent assays.

Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. Add the dilutions to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Cytotoxicity_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Serial Dilutions of Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Target-Based Screening (Hypothetical)

Based on the piperazine scaffold's known interactions with various receptors and enzymes, further screening could be directed towards specific targets. For instance, many piperazine-containing compounds interact with serotonin or dopamine receptors.[9][16]

Example: Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Competitive Binding: Incubate the membranes with a known radiolabeled ligand for the receptor and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand.

  • Quantification: Quantify the amount of bound radioligand.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound.

Preliminary Pharmacokinetic Profiling

Early assessment of pharmacokinetic (PK) properties can help predict the in vivo behavior of a compound.[17][18][19]

In Vitro ADME Assays

A panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays can provide valuable preliminary data.

AssayParameter MeasuredRationale
Plasma Stability Stability of the compound in plasma over time.Indicates susceptibility to plasma enzymes.[20]
Microsomal Stability Stability in the presence of liver microsomes.Predicts metabolic clearance by cytochrome P450 enzymes.
Plasma Protein Binding The extent to which the compound binds to plasma proteins.Influences the fraction of free drug available for therapeutic effect.[20]
Caco-2 Permeability Rate of transport across a Caco-2 cell monolayer.Predicts intestinal absorption.

Conclusion

This document provides a detailed framework for the synthesis and initial investigation of N-(3-methoxypropyl)-2-(piperazin-1-yl)acetamide. By following these robust and well-rationalized protocols, researchers can generate high-quality, reproducible data to evaluate the potential of this novel chemical entity. The emphasis on thorough characterization and a tiered approach to biological screening ensures a solid foundation for any subsequent drug discovery and development efforts.

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Method

Application Notes and Protocols: N-(3-methoxypropyl)-2-piperazin-1-ylacetamide as a Potential Therapeutic Agent for Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the preclinical evaluation of N-(3-methoxypropyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, a novel piperazine derivative with hypothesized therapeutic potential in neurological disorders. Based on the established pharmacology of structurally related piperazine compounds, we propose that this agent may act as a modulator of central nervous system (CNS) targets, such as dopamine receptors. These application notes and protocols are designed to provide researchers with the necessary framework to synthesize, characterize, and evaluate the efficacy and safety of this compound. The protocols herein are grounded in established methodologies and are designed to be self-validating, ensuring the generation of robust and reproducible data.

Introduction: The Rationale for Investigating N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, particularly in the realm of neurology and psychiatry. Many piperazine derivatives exhibit affinity for dopamine and serotonin receptors, making them attractive candidates for the treatment of disorders such as schizophrenia, Parkinson's disease, and depression.[1] The structural features of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, specifically the N-substituted acetamide and the methoxypropyl group, suggest potential interactions with G-protein coupled receptors (GPCRs) in the CNS.

This guide outlines a strategic, multi-tiered approach to the preclinical assessment of this novel chemical entity (NCE). We will begin with the chemical synthesis and proceed through a series of in vitro and in vivo assays to elucidate its pharmacological profile, assess its therapeutic potential, and establish a preliminary safety profile.

Chemical Synthesis

A plausible synthetic route for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide is a two-step process involving the N-alkylation of piperazine followed by an amidation reaction. This approach is adaptable and allows for the synthesis of analogues for structure-activity relationship (SAR) studies.[2][3]

Protocol 2.1: Synthesis of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

Step 1: N-Alkylation of Piperazine

  • To a solution of piperazine (2 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add 1-bromo-3-methoxypropane (1 equivalent) and a base such as potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-methoxypropyl)piperazine.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the pure intermediate.

Step 2: Amidation

  • Dissolve 1-(3-methoxypropyl)piperazine (1 equivalent) and 2-chloro-N-(some-aryl/alkyl)acetamide (1 equivalent) in a polar aprotic solvent like DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents).

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final compound, N-(3-methoxypropyl)-2-piperazin-1-ylacetamide.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Pharmacological Evaluation

The initial in vitro evaluation will focus on the hypothesized interaction of the compound with dopamine D2 receptors, a key target in several neurological disorders.[1]

Dopamine D2 Receptor Binding Assay

This assay determines the affinity of the test compound for the dopamine D2 receptor. A common method is a competitive radioligand binding assay.[4]

Protocol 3.1.1: Radioligand Binding Assay for Dopamine D2 Receptor

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.[1]

    • Harvest the cells and homogenize them in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound.

    • For non-specific binding control, add a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by non-linear regression analysis.

Dopamine D2 Receptor Functional Assay

This assay determines whether the compound acts as an agonist, antagonist, or allosteric modulator at the D2 receptor. D2 receptors are typically Gαi/o-coupled, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

Protocol 3.2.1: cAMP Functional Assay

  • Cell Culture:

    • Use a cell line stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a biosensor.[7]

    • Plate the cells in a 96-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (to elevate basal cAMP levels).

    • To determine agonist activity, incubate the cells with varying concentrations of the test compound in the presence of forskolin.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luciferase assay).

  • Data Analysis:

    • For antagonist mode, plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

    • For agonist mode, plot the percentage of the maximal response against the log concentration of the test compound to determine the EC₅₀ (half-maximal effective concentration).

Visualization of In Vitro Workflow

in_vitro_workflow cluster_synthesis Synthesis & Characterization cluster_pharmacology In Vitro Pharmacology Synthesis Chemical Synthesis of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide Characterization Structural Confirmation (NMR, HRMS) Synthesis->Characterization Purity & Identity BindingAssay Dopamine D2 Receptor Binding Assay Characterization->BindingAssay Proceed with pure compound FunctionalAssay Dopamine D2 Receptor Functional Assay (cAMP) BindingAssay->FunctionalAssay Determine Affinity (IC50) Efficacy Pharmacological Profile FunctionalAssay->Efficacy Determine Potency (EC50) & Modality (Agonist/Antagonist) toxicology_workflow cluster_assays Safety Assays Start In Vitro Toxicology Cytotoxicity General Cytotoxicity (MTT Assay) Start->Cytotoxicity hERG Cardiotoxicity (hERG Assay) Start->hERG Ames Genotoxicity (Ames Test) Start->Ames Result1 Cell Viability Cytotoxicity->Result1 Determine CC50 Result2 Cardiac Safety hERG->Result2 Determine IC50 Result3 Genotoxic Potential Ames->Result3 Assess Mutagenicity

Caption: Workflow for in vitro toxicology screening.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to measure cytotoxicity. [8][9] Protocol 6.1.1: MTT Assay

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (half-maximal cytotoxic concentration).

hERG Channel Assay

Inhibition of the hERG potassium channel can lead to QT prolongation and potentially fatal cardiac arrhythmias. [10][11][12] Protocol 6.2.1: Automated Patch Clamp hERG Assay

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Use an automated patch-clamp system (e.g., QPatch, SyncroPatch).

  • Compound Application: Apply a range of concentrations of the test compound to the cells while recording the hERG current.

  • Data Analysis: Measure the inhibition of the hERG tail current and determine the IC₅₀ value.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a compound. [13][14][15][16] Protocol 6.3.1: Ames Test

  • Bacterial Strains: Use several strains of Salmonella typhimurium with mutations in the histidine operon.

  • Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 mix) to detect pro-mutagens.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound on a histidine-deficient agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion

The protocols detailed in this guide provide a robust framework for the initial preclinical evaluation of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide as a potential therapeutic agent for neurological disorders. By systematically assessing its synthesis, in vitro pharmacology, in vivo efficacy, pharmacokinetics, and preliminary safety, researchers can make informed decisions about the continued development of this novel compound. The causality behind each experimental choice is rooted in established drug discovery principles, and the protocols are designed to be self-validating, ensuring the generation of high-quality, reliable data.

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Application

Application of Piperazine Acetamides in Neuroscience Research: A Technical Guide

This guide provides a comprehensive overview of the application of piperazine acetamides in neuroscience research, offering detailed insights into their mechanisms of action, practical applications, and validated experim...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of piperazine acetamides in neuroscience research, offering detailed insights into their mechanisms of action, practical applications, and validated experimental protocols. Designed for researchers, scientists, and drug development professionals, this document aims to be an authoritative resource for leveraging this versatile class of compounds in the study and treatment of neurological disorders.

Introduction to Piperazine Acetamides in Neuroscience

The piperazine moiety is a privileged scaffold in medicinal chemistry, renowned for its favorable pharmacokinetic properties and its presence in numerous centrally acting drugs.[1][2] When incorporated into an acetamide structure, this heterocyclic core gives rise to a class of compounds with a diverse range of pharmacological activities, making them particularly valuable for neuroscience research.[3] Piperazine acetamides have demonstrated potential as nootropic agents, anticonvulsants, and neuroprotective agents, with significant implications for treating complex neurological conditions such as Alzheimer's disease, epilepsy, and cognitive impairment.[4][5][6] Their therapeutic potential often stems from their ability to modulate multiple molecular targets within the central nervous system (CNS).[7]

Section 1: Mechanisms of Action of Piperazine Acetamides

The neuropharmacological effects of piperazine acetamides are diverse and depend on the specific substitutions on the piperazine and acetamide moieties. Key mechanisms of action that have been elucidated include:

Modulation of TRPC6 Channels and Calcium Homeostasis

A significant mechanism underlying the neuroprotective effects of certain piperazine acetamides is the modulation of Transient Receptor Potential Canonical 6 (TRPC6) channels.[8][9] These channels play a crucial role in neuronal store-operated calcium entry (nSOCE), a process vital for synaptic stability and memory formation.[4] In neurodegenerative conditions like Alzheimer's disease, amyloid-beta (Aβ) toxicity disrupts calcium homeostasis and impairs synaptic function.[4]

Certain piperazine acetamides, such as compound 51164 (N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide) and its brain-penetrant analog cmp2 , act as positive modulators of TRPC6 channels.[4][10] By enhancing TRPC6 activity, these compounds restore nSOCE, stabilize dendritic spines, and rescue long-term potentiation (LTP) deficits in preclinical models of Alzheimer's disease.[4][11]

TRPC6_Modulation cluster_membrane Neuronal Membrane cluster_cytosol Cytosol TRPC6 TRPC6 Channel Ca_influx Ca²⁺ Influx TRPC6->Ca_influx mediates PLC Phospholipase C PLC->TRPC6 activates MetReceptor Metabotropic Receptor MetReceptor->PLC Synaptic_Stability Synaptic Stability & LTP Ca_influx->Synaptic_Stability Neuroprotection Neuroprotection Synaptic_Stability->Neuroprotection Piperazine_Acetamide Piperazine Acetamide (e.g., cmp2) Piperazine_Acetamide->TRPC6 potentiates Abeta Amyloid-β Toxicity Abeta->TRPC6 dysregulates Neurotransmitter Neurotransmitter Neurotransmitter->MetReceptor Neuroprotection_Workflow start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells adhere Allow cells to adhere (24 hours) seed_cells->adhere prepare_compounds Prepare piperazine acetamide and Aβ₁₋₄₂ solutions adhere->prepare_compounds treat_cells Treat cells with compounds and/or Aβ₁₋₄₂ prepare_compounds->treat_cells incubate Incubate (24-48 hours) treat_cells->incubate mtt_assay Perform MTT assay for cell viability incubate->mtt_assay analyze Measure absorbance and analyze data mtt_assay->analyze end End analyze->end

Figure 2: Workflow for the in vitro neuroprotection assay.
Protocol: Long-Term Potentiation (LTP) Measurement in Hippocampal Slices

This protocol describes the electrophysiological recording of LTP in acute hippocampal slices from a mouse model of Alzheimer's disease (e.g., 5xFAD) to assess the synapto-protective effects of piperazine acetamides. [4] Materials:

  • 5xFAD transgenic mice (and wild-type littermates)

  • Artificial cerebrospinal fluid (aCSF)

  • Vibratome or tissue chopper

  • Recording chamber for brain slices

  • Electrophysiology rig with amplifier, stimulator, and data acquisition system

  • Piperazine acetamide test compound

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the mouse.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.

  • LTP Induction and Drug Application:

    • Apply the piperazine acetamide to the perfusion bath at the desired concentration.

    • Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).

    • Continue recording fEPSPs for at least 60 minutes post-induction.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Normalize the post-induction fEPSP slopes to the pre-induction baseline.

    • Compare the degree of potentiation between treated and untreated slices.

Protocol: Synthesis of N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 51164)

This protocol provides a general synthetic route for a representative piperazine acetamide. [6] Materials:

  • 1-Phenylpiperazine

  • 2-Chloro-N-(2-chlorophenyl)acetamide

  • Potassium carbonate (K2CO3)

  • Potassium iodide (KI) (catalytic amount)

  • Acetone (dry)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-phenylpiperazine, 2-chloro-N-(2-chlorophenyl)acetamide, potassium carbonate, and a catalytic amount of potassium iodide in dry acetone.

  • Reaction: Heat the mixture to 60°C and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide.

Conclusion

Piperazine acetamides represent a promising and versatile class of compounds for neuroscience research. Their ability to modulate key pathological processes in neurological disorders, such as disrupted calcium homeostasis, protein aggregation, and neurotransmitter signaling, makes them invaluable tools for both basic research and drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of piperazine acetamides in their own investigations. As our understanding of the complex neuropharmacology of these compounds continues to grow, so too will their application in the development of novel therapeutics for a range of debilitating neurological conditions.

References

  • Popugaeva, E., Chernyuk, D., Zhang, H., Postnikova, T. Y., Pats, K., Fedorova, E., Poroikov, V., Zaitsev, A. V., & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. JPET, 369(1), 147-161. [Link]

  • Armstrong, C., Luo, D., Gretzinger, A., Pandey, D., Lipchik, A., Todi, S. V., & Dutta, A. K. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 15(21), 3901–3914. [Link]

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  • India Science, Technology & Innovation. (2025). Exploring naturally inspired piperine derivatives as multitarget directed ligands for the management of Alzheimer's disease. [Link]

  • Armstrong, C., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS chemical neuroscience, 15(21), 3901-3914. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(3-methoxypropyl)-2-piperazin-1-ylacetamide Synthesis Yield

Prepared by the Gemini Applications Science Team Welcome to the technical support guide for the synthesis of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. This document is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support guide for the synthesis of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to equip you with the necessary technical insights to overcome common synthetic challenges and maximize the yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide involves two primary transformations: the N-alkylation of a piperazine ring and the formation of an amide bond. The sequence of these steps defines the synthetic strategy. Key challenges often encountered include controlling the selectivity of piperazine alkylation to avoid di-substitution and ensuring efficient amide coupling without side reactions. This guide provides a logical framework for diagnosing and resolving these issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Overall Yield of the Final Product

Question: My final yield of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide is consistently low. What are the potential causes and how can I improve it?

Answer: Low overall yield can stem from inefficiencies in either the piperazine alkylation step or the amide coupling step, as well as losses during work-up and purification.

Potential Cause A: Inefficient Mono-alkylation of Piperazine

The piperazine molecule has two secondary amine nitrogens, making it susceptible to di-alkylation, which consumes your starting materials and generates a difficult-to-remove impurity.

  • Causality: The mono-alkylated piperazine product is often more nucleophilic than the starting piperazine, leading to a second alkylation event that is kinetically competitive.

  • Solutions:

    • Stoichiometric Control: Use a large excess of piperazine (4-6 equivalents) relative to the alkylating agent (e.g., 2-chloro-N-(3-methoxypropyl)acetamide). This statistically favors mono-alkylation. The unreacted piperazine can be removed with an aqueous wash during work-up.

    • Use of a Protecting Group: The most robust method for ensuring mono-alkylation is to use a mono-protected piperazine, such as 1-Boc-piperazine. The Boc (tert-butoxycarbonyl) group blocks one nitrogen, directing alkylation to the free secondary amine. The Boc group can then be removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) before the subsequent amide coupling step.[1]

    • In-Situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride can generate the monohydrochloride salt in the reaction mixture. This effectively protects one of the amine groups, reducing the propensity for di-alkylation.[1]

Potential Cause B: Inefficient Amide Bond Formation

The coupling of the piperazinylacetic acid moiety with 3-methoxypropylamine can be sluggish if not properly activated.

  • Causality: A carboxylic acid and an amine do not readily form an amide without a coupling agent to activate the carboxyl group, turning the hydroxyl into a better leaving group.

  • Solutions:

    • Select an Appropriate Coupling Reagent: For large-scale synthesis, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used due to their cost-effectiveness and the water-solubility of the urea byproduct.[2] For more challenging or small-scale syntheses, phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HBTU, HATU) reagents offer higher reactivity and faster reaction times.

    • Include Additives: When using carbodiimides, adding 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can accelerate the reaction and, critically, suppress racemization if there are chiral centers adjacent to the carbonyl group.[2]

    • Optimize Reaction Conditions: Ensure the reaction is run in an appropriate anhydrous solvent (e.g., DMF, DCM). The inclusion of a non-nucleophilic base, such as DIPEA or triethylamine, is crucial to neutralize any acid salts and to deprotonate the amine nucleophile.

Issue 2: Presence of a Significant Amount of 1,4-Disubstituted Piperazine Byproduct

Question: My final product is contaminated with a byproduct that has a mass corresponding to the di-alkylation of piperazine. How can I prevent its formation?

Answer: This is one of the most common challenges in piperazine chemistry. The formation of the 1,4-disubstituted byproduct occurs when both nitrogen atoms of the piperazine ring react with the alkylating agent.

  • Causality: As mentioned previously, the mono-substituted product can be highly reactive. This issue is exacerbated by elevated temperatures, prolonged reaction times, and the use of strong bases which can deprotonate the mono-substituted product, increasing its nucleophilicity.[1]

  • Strategic Solutions:

    • Lower the Reaction Temperature: Conduct the alkylation at the lowest temperature that allows for a reasonable reaction rate. This will favor the kinetic mono-alkylated product over the thermodynamic di-alkylated product.

    • Use a Weaker Base: Employ a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH).[3]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the reaction. Quench the reaction as soon as the formation of the desired mono-alkylated product is maximized and before significant byproduct formation occurs.[4]

    • Adopt a Protected Piperazine Strategy: As detailed in Issue 1, using 1-Boc-piperazine is the most definitive way to avoid this side reaction.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. What purification strategies do you recommend?

Answer: Purification challenges often arise from residual starting materials, reagents (like urea byproducts), or side products (like the di-alkylated species).

  • Solution A: Liquid-Liquid Extraction:

    • Acidic Wash: An initial wash with a dilute acid (e.g., 1M HCl) can remove unreacted basic starting materials like excess piperazine or 3-methoxypropylamine. Your product, being basic, will move into the aqueous layer.

    • Basification and Re-extraction: Subsequently, basify the aqueous layer with NaOH or K₂CO₃ to a pH > 10. This will deprotonate your product, allowing it to be extracted back into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Water-Soluble Byproducts: If you used a water-soluble coupling reagent like EDC, its urea byproduct can be effectively removed with these aqueous washes.[2]

  • Solution B: Column Chromatography:

    • Stationary Phase: Use silica gel as the standard stationary phase.

    • Mobile Phase: A gradient elution is often effective. Start with a non-polar solvent system (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol. To improve peak shape and prevent streaking of the basic amine product, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare N-(3-methoxypropyl)-2-piperazin-1-ylacetamide?

There are two logical and effective synthetic routes, differing in the order of bond formation.

  • Route A: Alkylation First, then Amide Coupling. This is often the preferred route.

    • React mono-Boc-piperazine with an activated acetic acid derivative (e.g., ethyl 2-bromoacetate) to form the piperazinyl acetate intermediate.

    • Hydrolyze the ester to the corresponding carboxylic acid.

    • Perform an amide coupling reaction between the acid and 3-methoxypropylamine.

    • Remove the Boc protecting group.

  • Route B: Amide Formation First, then Alkylation.

    • React 3-methoxypropylamine with 2-chloroacetyl chloride to form 2-chloro-N-(3-methoxypropyl)acetamide.

    • Alkylate piperazine with this chloroacetamide derivative. This step is more prone to di-alkylation and requires careful control as described in the troubleshooting section.

Synthetic_Routes cluster_A Route A: Alkylation First cluster_B Route B: Amide Formation First A1 Mono-Boc-Piperazine A3 Boc-piperazinyl acetate A1->A3 Alkylation A2 Ethyl 2-bromoacetate A2->A3 A4 Boc-piperazinylacetic acid A3->A4 Hydrolysis A6 Protected Product A4->A6 Amide Coupling A5 3-Methoxypropylamine A5->A6 A7 Final Product A6->A7 Deprotection B1 3-Methoxypropylamine B3 2-Chloro-N-(3-methoxypropyl)acetamide B1->B3 Acylation B2 2-Chloroacetyl chloride B2->B3 B5 Final Product B3->B5 Alkylation (Risk of di-alkylation) B4 Piperazine B4->B5

Caption: Two primary synthetic routes to the target molecule.

Q2: Which amide coupling reagents are best for this synthesis?

The choice depends on scale, cost, and the need to avoid side reactions.

Coupling ReagentClassAdvantagesDisadvantages
EDC / DCC CarbodiimideCost-effective, good for large scale. EDC byproduct is water-soluble.[2]Slower reaction rates, higher risk of racemization without additives. DCC byproduct is an insoluble urea.
HBTU / HATU Aminium/UroniumFast reaction times, high yields, low racemization (especially HATU).More expensive, can cause guanidinylation of the amine as a side reaction.
PyBOP PhosphoniumHighly efficient, low racemization, good for sterically hindered couplings.Expensive, generates phosphine oxide byproducts.
CDI Carbonyl DiimidazoleSimple to use, byproducts are gaseous or water-soluble.Can be less reactive than other options for difficult couplings.

Q3: What analytical methods should I use to monitor the reaction and confirm the product?

  • Reaction Monitoring:

    • TLC (Thin Layer Chromatography): A quick and easy way to visualize the consumption of starting materials and the appearance of the product. Use a mobile phase like 10% Methanol in DCM with 1% triethylamine.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more accurate monitoring and confirms the mass of the product and any major byproducts being formed.[3]

  • Product Characterization:

    • NMR (Nuclear Magnetic Resonance Spectroscopy): ¹H and ¹³C NMR are essential to confirm the exact structure of the final compound and assess its purity.

    • HRMS (High-Resolution Mass Spectrometry): Provides an exact mass measurement to confirm the elemental composition of your product.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Safety Note: Always conduct a thorough literature search and risk assessment before performing any new chemical reaction. Wear appropriate Personal Protective Equipment (PPE).

Protocol 1: Mono-alkylation of Piperazine (Excess Method)

This protocol details the synthesis of the key intermediate, 2-(piperazin-1-yl)acetamide, which can then be coupled with 3-methoxypropylamine.

Protocol_1 start Start dissolve Dissolve Piperazine (5 eq.) in Ethanol start->dissolve add_reagent Add 2-Chloro-N-(2,6-dimethylphenyl)acetamide (1 eq.) dissolve->add_reagent reflux Reflux mixture for 2-4 hours (Monitor by TLC/LC-MS) add_reagent->reflux cool Cool to room temperature reflux->cool filter Filter to remove piperazine HCl salt cool->filter concentrate Concentrate filtrate under vacuum filter->concentrate workup Perform aqueous work-up (DCM/water extraction) concentrate->workup dry Dry organic layer (Na₂SO₄) and concentrate workup->dry product Obtain crude N-(2,6-dimethylphenyl) -2-(piperazin-1-yl)acetamide dry->product

Caption: General workflow for piperazine alkylation.[4]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (5 equivalents) and a suitable solvent like ethanol.[4]

  • Addition: Add 2-chloro-N-(3-methoxypropyl)acetamide (1 equivalent) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature. A solid (piperazine dihydrochloride) may precipitate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified further if necessary.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol describes the coupling of a piperazine-containing carboxylic acid with 3-methoxypropylamine.

Procedure:

  • Setup: To a solution of the piperazinylacetic acid intermediate (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and 3-methoxypropylamine (1.1 equivalents).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 equivalents) portion-wise while stirring.

  • Reaction: Add a non-nucleophilic base such as triethylamine or DIPEA (3 equivalents). Allow the reaction to warm to room temperature and stir overnight. Monitor for completion via TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography as described in the troubleshooting section.

References
  • Quick Company. (2014). Improved Process For The Total Synthesis Of Ranolazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ranolazine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]

  • Google Patents. (2011). US20110151258A1 - Preparation of ranolazine.
  • National Center for Biotechnology Information. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Retrieved from [Link]

  • ACS Publications. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. PubMed. Retrieved from [Link]

  • Google Patents. (2007). CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • National Center for Biotechnology Information. (n.d.). N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide chloride. PubChem Compound Database. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Retrieved from [Link]

  • Veeprho. (n.d.). (S)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][4][5]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide. Retrieved from [Link]

  • MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[4][5][6] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. Retrieved from [Link]

  • Google Patents. (1959). US2907767A - N-nitrosopiperazine.
  • National Center for Biotechnology Information. (n.d.). N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol. PubChem Compound Database. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

Welcome to the technical support guide for the purification of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researche...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The guidance herein is designed to address specific challenges encountered during the isolation and purification of this compound, ensuring high purity and yield.

Understanding the Molecule: Key Purification Challenges

N-(3-methoxypropyl)-2-piperazin-1-ylacetamide possesses a unique combination of functional groups that present distinct purification challenges:

  • Basic Piperazine Moiety: The free secondary amine on the piperazine ring (pKa ~9.7) makes the molecule highly basic.[1] This leads to strong interactions with acidic stationary phases like silica gel, often causing significant peak tailing during column chromatography.[1][2]

  • Polarity: The presence of two nitrogen atoms and an amide group imparts high polarity, influencing its solubility profile.[1]

  • Hygroscopicity: Like many piperazine derivatives, this compound may readily absorb atmospheric moisture, which can complicate handling and accurate analysis.[1]

  • Potential for Salt Formation: The basic nitrogen easily forms salts, a property that can be strategically employed for purification but can also lead to inconsistencies if not controlled.[1][2]

A logical workflow for purification is essential to navigate these properties effectively.

Purification_Workflow CRUDE Crude Reaction Mixture WORKUP Aqueous Workup / Acid-Base Extraction CRUDE->WORKUP Remove inorganic salts & water-soluble impurities ANALYSIS Analyze Organic Layer (TLC, LC-MS) WORKUP->ANALYSIS Isolate crude product IMPURITIES Identify Impurity Type ANALYSIS->IMPURITIES COL_CHROM Column Chromatography IMPURITIES->COL_CHROM Non-basic or closely related basic impurities CRYSTAL Salt Formation & Recrystallization IMPURITIES->CRYSTAL Acidic or neutral impurities FINAL Pure Product COL_CHROM->FINAL Collect & concentrate pure fractions CRYSTAL->FINAL Isolate & dry pure salt / free base

Caption: General purification workflow for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities from a typical synthesis?

A1: Assuming a synthesis involving the reaction of a piperazine derivative with an activated acyl compound, common impurities include:

  • Starting Materials: Unreacted 1-(2-chloroacetyl)piperazine or 3-methoxypropylamine.

  • Side-Reaction Products: Di-acylated piperazine, where both nitrogen atoms have reacted.[3] Over-alkylation products are also possible where the product reacts with more starting material.[4]

  • Degradation Products: Improper storage or excessive heat can lead to degradation.[1]

Q2: My purified product is an oil instead of a solid. Is this normal and how can I purify it?

A2: Many piperazine derivatives are oils or low-melting solids at room temperature.[2] An oily appearance can also indicate the presence of residual solvent or impurities. Several techniques can be used for purification:

  • Column Chromatography: The primary method for purifying oils.[2]

  • Salt Formation: Converting the basic amine to a salt with an acid (e.g., HCl, fumaric acid) often yields a crystalline solid that can be purified by recrystallization.[2]

  • Vacuum Distillation: Effective for thermally stable compounds to remove non-volatile impurities.[2]

Q3: What is the best general approach for removing unreacted starting materials?

A3: An acid-base extraction is highly effective.[5][6] By dissolving the crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl), your product and any other basic compounds will be protonated and move into the aqueous layer as salts.[5][7] Neutral or acidic impurities will remain in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO₃), and re-extracted with an organic solvent to recover the purified basic product.[2]

Troubleshooting Guide: Specific Experimental Issues

This section addresses common problems encountered during purification in a question-and-answer format.

Problem 1: My compound streaks badly on a silica gel TLC plate and I get poor separation during column chromatography.

  • Probable Cause: Strong acid-base interaction between the basic piperazine nitrogen and the acidic silanol groups on the silica surface.[2][8] This causes the compound to "stick" to the stationary phase, leading to tailing and poor resolution.[1][2]

  • Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. This "competing base" will interact with the acidic sites on the silica, allowing your compound to travel more cleanly.[8][9]

      • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your hexane/ethyl acetate or DCM/methanol mobile phase.[2][4]

      • Ammonia: For very strong interactions, a solution of ~2% 7N ammonia in methanol can be used as the polar component of your eluent system.[2][10]

    • Change the Stationary Phase: If mobile phase modification is insufficient, use a different stationary phase.

      • Amine-Functionalized Silica: This is often the best solution, as it provides a basic surface that minimizes interactions with basic analytes, leading to excellent peak shapes without mobile phase additives.[8][9]

      • Basic or Neutral Alumina: Alumina can be a good alternative to silica for purifying amines.[4][11]

Problem 2: I performed an acid-base extraction, but my yield is very low after re-extracting the product from the basified aqueous layer.

  • Probable Cause: There are several potential reasons for this:

    • Incomplete Extraction: The product may not have been fully extracted from the organic layer initially, or from the aqueous layer after basification. This can happen if the pH was not sufficiently acidic or basic, or if an insufficient number of extractions were performed.

    • Product Solubility: The protonated salt of your compound might have some solubility in the organic layer, or the free base may have some solubility in the aqueous layer, especially if polar solvents are used.

    • Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap your product at the interface, preventing efficient separation.[12]

  • Solution:

    • Verify pH: Use pH paper or a meter to ensure the aqueous layer is distinctly acidic (pH < 2) during the acid wash and distinctly basic (pH > 10) before back-extraction.

    • Increase Number of Extractions: Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single large one (1 x 150 mL). This is more efficient at recovering the product.

    • Break Emulsions: If an emulsion forms, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.[12]

Troubleshooting_Chromatography START Problem: Poor Separation / Tailing in Silica Gel Chromatography CHECK_MODIFIER Is a basic modifier (e.g., TEA, NH3) in the eluent? START->CHECK_MODIFIER ADD_MODIFIER Add 1-2% TEA or NH3/MeOH to eluent CHECK_MODIFIER->ADD_MODIFIER No CHECK_STATIONARY Consider alternative stationary phase CHECK_MODIFIER->CHECK_STATIONARY Yes, but still tailing SUCCESS Improved Separation ADD_MODIFIER->SUCCESS USE_AMINE_SILICA Use Amine-Functionalized Silica CHECK_STATIONARY->USE_AMINE_SILICA Preferred USE_ALUMINA Use Neutral or Basic Alumina CHECK_STATIONARY->USE_ALUMINA Alternative USE_AMINE_SILICA->SUCCESS USE_ALUMINA->SUCCESS

Caption: Troubleshooting decision tree for poor chromatographic performance.

Problem 3: My NMR spectrum shows my product is pure, but the melting point is broad or it fails to crystallize from the purification solvent.

  • Probable Cause: The product has "oiled out" or is contaminated with a small amount of impurity that is inhibiting crystal lattice formation.[13] The presence of different salt forms or hydrates can also affect crystallization.[1]

  • Solution:

    • Optimize Crystallization Conditions:

      • Solvent System: Ensure you are using a suitable solvent system where the compound is soluble when hot but poorly soluble when cold.[14] A co-solvent system (e.g., Ethanol/Water, DCM/Hexane) can be effective.

      • Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Rapid cooling encourages oiling out rather than crystallization.[13]

      • Scratching: Use a glass rod to scratch the inside of the flask at the solvent line to create nucleation sites for crystal growth.

    • Trituration: If crystallization fails, remove the solvent and try triturating the resulting oil. Add a solvent in which your product is insoluble (but impurities might be soluble, e.g., cold diethyl ether or hexane), and vigorously stir or sonicate the mixture. This can sometimes induce solidification and wash away impurities.[2]

Recommended Protocols & Data

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) at a concentration of ~50-100 mg/mL.

  • Acid Wash: Transfer the solution to a separatory funnel and extract three times with 1M HCl. Combine the aqueous layers.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add 5M NaOH solution with stirring until the pH is >10.

  • Back-Extraction: Extract the basic aqueous layer three times with fresh Dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Flash Column Chromatography with Basic Modifier
  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Eluent Preparation: Prepare a mobile phase of Dichloromethane/Methanol or Ethyl Acetate/Hexane. Add 1% v/v Triethylamine (TEA) to the prepared solvent mixture.

  • Column Packing: Pack the column using the prepared eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent (or just DCM) and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. A co-evaporation step with a solvent like methanol may be needed to fully remove residual TEA.

Technique Best For Removing Advantages Disadvantages
Acid-Base Extraction Neutral or acidic impurities.[6]Highly scalable, cost-effective, good for initial cleanup.[2][7]Does not separate from other basic impurities; risk of emulsions.[2][12]
Silica Gel Chromatography (with TEA/NH₃) Structurally similar impurities.High resolving power for complex mixtures.Can have issues with tailing; modifier removal needed.[2][8]
Amine-Functionalized Silica Chromatography Basic impurities, including polar amines.Excellent peak shape, no need for basic additives, simplified workflow.[8][9]More expensive stationary phase.
Salt Recrystallization Non-basic impurities from a relatively pure (>90%) product.Can achieve very high purity, easily scalable.[2]Requires the compound to form a stable, crystalline salt; may not remove similar basic impurities.[2]
Table 1: Comparison of primary purification techniques.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-[4-(1-Piperazinyl)Phenyl]Acetamide. Retrieved from [Link]

  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup : r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of piperazineyl acetamides. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • PubMed. (2024). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Retrieved from [Link]

  • WordPress.com. (2006, October 5). Purifying amines on silica | Org Prep Daily. Retrieved from [Link]

  • NIH - PMC. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Discoveracs.org. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • PubMed. (n.d.). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Science.gov. (n.d.). piperazines: Topics by Science.gov. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

Welcome to the technical support guide for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. As a novel piperazine derivative, its physicochemical properties present both opportunities and challenges in experimental design. This guide is structured to provide you, our fellow researchers, with the foundational knowledge and practical protocols to overcome these hurdles effectively.

Compound Profile

Before delving into troubleshooting, it is crucial to understand the structural attributes of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide that govern its solubility. The molecule possesses a tertiary amide, an ether linkage, and most critically, a piperazine ring with an unsubstituted secondary amine. This secondary amine is a basic center, making the compound's aqueous solubility highly dependent on pH.

Property Predicted Value/Characteristic Structural Rationale
Chemical Structure Chemical Structure of N-(3-methoxypropyl)-2-piperazin-1-ylacetamideA piperazine-acetamide core with N-alkoxypropyl substitution.
Molecular Weight ~257.35 g/mol C12H25N3O2
Key Functional Group Secondary Amine (Piperazine)The nitrogen atom at position 4 of the piperazine ring is a weak base.
Predicted pKa 7.5 - 9.0The pKa of piperazine's second nitrogen is ~9.7, but substitution typically reduces basicity.[1][2][3]
Predicted LogP 1.0 - 2.5The molecule has both hydrophilic (piperazine, amide, ether) and lipophilic (alkyl chains) regions, suggesting moderate lipophilicity.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, poorly soluble in neutral (pH 7.4) aqueous buffer?

A1: At neutral pH, the secondary amine on the piperazine ring is only partially protonated. The molecule exists predominantly in its neutral, free base form, which has limited aqueous solubility due to the presence of nonpolar hydrocarbon regions. To achieve significant aqueous solubility, the pH of the solution must be lowered to fully protonate the piperazine nitrogen, thereby forming a more soluble cationic salt.

Q2: How does pH dramatically influence the solubility of this compound?

A2: The relationship between pH, pKa, and solubility is fundamental. For a basic compound like this one, solubility increases significantly as the pH drops below its pKa. According to the Henderson-Hasselbalch equation, when the pH is one unit below the pKa, approximately 90% of the compound will be in its protonated, water-soluble (ionic) form. Conversely, at a pH above the pKa, the un-ionized, less soluble form predominates.[4][5]

Q3: I prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What is happening?

A3: This is a common issue known as "carry-over" or "solvent-shift" precipitation. While the compound is highly soluble in a strong organic solvent like DMSO, its solubility limit in the final aqueous buffer is much lower. When the DMSO stock is diluted, the solvent environment changes from primarily organic to primarily aqueous. If the final concentration of the compound exceeds its solubility limit in the aqueous buffer (even with a small percentage of DMSO), it will precipitate out of solution. Strategies to overcome this are detailed in the Troubleshooting Guide.

Q4: Can I use a different salt form of the compound to improve its baseline solubility?

A4: Absolutely. Synthesizing or purchasing a salt form (e.g., hydrochloride or tartrate salt) is a standard and highly effective strategy in drug development to enhance aqueous solubility and dissolution rates.[4][6][7][8] The salt is a pre-protonated version of the molecule that readily dissociates in water. If you are working with the free base, you are essentially forming the salt in situ when you lower the pH. Using a pre-formed salt can simplify formulation by avoiding the need for significant pH adjustment, but you must still ensure the final solution pH is maintained below the compound's pKa to prevent conversion back to the insoluble free base.

Troubleshooting Guide: Step-by-Step Protocols

Problem 1: Low Solubility in Aqueous Buffers for In Vitro Assays

This is the most common challenge. The appropriate solution depends on the constraints of your experimental system (e.g., cell-based vs. biochemical assays).

This method leverages the basic nature of the piperazine moiety and is the most direct way to achieve true aqueous solubility.

Causality: By lowering the pH of the aqueous buffer to at least one pH unit below the compound's pKa, we protonate the basic nitrogen on the piperazine ring. This charged species is significantly more polar and thus more soluble in water.[][10]

Protocol: Determining an Empirical pH-Solubility Profile

  • Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., MES, HEPES, Phosphate) at various pH values (e.g., pH 5.0, 5.5, 6.0, 6.5, 7.0, 7.4). Ensure the buffer capacity is sufficient to resist pH changes upon compound addition.[11][12]

  • Compound Addition: Weigh out a precise amount of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide into separate vials.

  • Solubilization: Add a known volume of each buffer to the vials to create a slurry where the compound is in excess of its expected solubility.

  • Equilibration: Agitate the vials (e.g., on a shaker or rotator) at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (typically 2-24 hours) to reach equilibrium.[13]

  • Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., LC-MS, UV-Vis spectroscopy).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer. This plot will reveal the minimum pH required to achieve your target concentration.

Workflow for pH-Solubility Profiling

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Prepare Buffers (pH 5.0 - 7.4) B Add Excess Compound to each buffer A->B Dispense C Equilibrate (2-24h @ 25°C) B->C Incubate D Separate Solid (Centrifuge/Filter) C->D Isolate E Quantify Supernatant (LC-MS/UV-Vis) D->E Analyze F Plot Solubility vs. pH E->F Visualize

Caption: Workflow for determining the pH-dependent solubility of a basic compound.

When altering the pH is not feasible, using a water-miscible organic co-solvent is the next best approach. Dimethyl sulfoxide (DMSO) is the most common choice.[14][15]

Causality: Organic solvents like DMSO disrupt the hydrogen bonding network of water, reducing the medium's polarity and making it more favorable for solvating lipophilic molecules.[] However, the final concentration of the co-solvent must be kept low (typically <0.5% v/v) to avoid artifacts or cytotoxicity in biological assays.[16][17][18][19]

Protocol: Preparing and Diluting a DMSO Stock Solution

  • High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% DMSO. Ensure it dissolves completely. Gentle warming or vortexing may be required.

  • Intermediate Dilution (Optional): If large dilutions are needed, perform an intermediate dilution in 100% DMSO to avoid pipetting very small volumes.

  • Final Dilution: Add the DMSO stock directly to your final aqueous assay buffer while vortexing vigorously. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.

  • Final Solvent Concentration: Critically, calculate the final percentage of DMSO in your assay. Always run a "vehicle control" with the same final DMSO concentration but without your compound to ensure the solvent itself is not affecting the experimental outcome.

Troubleshooting Co-Solvent Precipitation:

  • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the assay.

  • Increase Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may keep the compound in solution.

  • Use of Pluronic F-68: Add a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the final aqueous buffer. This can help stabilize the compound and prevent precipitation.

Co-Solvent Typical Final Conc. Notes
DMSO < 0.5%Strong solubilizer, but can be cytotoxic at higher concentrations.[16][18]
Ethanol < 1%Less toxic than DMSO for some cell lines, but also a weaker solvent.
PEG-400 1-5%Often used in in vivo formulations; can be a good option for increasing solubility with lower toxicity.
Problem 2: Formulation for In Vivo Studies

For animal studies, achieving a stable and sufficiently concentrated dosing solution is paramount.

This is the industry-standard approach for preclinical and clinical development. While full salt screening is a complex process, a simple formulation can be developed in the lab.

Causality: Creating a salt of the drug with an appropriate counter-ion can significantly improve its solid-state properties, leading to better solubility and stability.[4][6][7] Furthermore, formulation vehicles containing excipients like cyclodextrins can encapsulate the drug molecule, shielding its lipophilic parts from the aqueous environment.

G A Start: N-(3-methoxypropyl)-2-piperazin-1-ylacetamide (Free Base) B Weigh Compound A->B D Add Compound to Vehicle B->D C Prepare Vehicle: e.g., 10% Captisol® in Saline C->D E Adjust pH to < 6.0 with 1N HCl D->E Slowly, while stirring F Sonicate/Vortex until Clear E->F G Final Check: Visually Clear & pH Stable F->G G->E No, adjust further H Sterile Filter (0.22 µm) G->H Yes I Ready for Dosing H->I

Sources

Optimization

Technical Support Center: Degradation Pathways and Stability of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

Welcome to the technical support center for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound. Understanding the degradation pathways is critical for developing stable formulations and accurate analytical methods. This document offers a comprehensive overview of potential degradation mechanisms, frequently asked questions, and practical troubleshooting for challenges you may encounter.

Part 1: Understanding the Stability of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

N-(3-methoxypropyl)-2-piperazin-1-ylacetamide possesses several functional groups susceptible to degradation: an amide linkage, a piperazine ring, and a methoxypropyl group. The stability of this molecule is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradants and establish the stability-indicating nature of analytical methods.[1][2]

Predicted Degradation Pathways

Based on the chemical structure, the primary degradation pathways for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide are predicted to be hydrolysis and oxidation.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent N-(3-methoxypropyl)-2-piperazin-1-ylacetamide hydrolysis_acid Acidic Hydrolysis (e.g., HCl) parent->hydrolysis_acid Amide Cleavage hydrolysis_base Basic Hydrolysis (e.g., NaOH) parent->hydrolysis_base Amide Cleavage oxidation Oxidizing Agent (e.g., H₂O₂) parent->oxidation Piperazine Oxidation product_acid 2-(piperazin-1-yl)acetic acid + 3-methoxypropan-1-amine hydrochloride hydrolysis_acid->product_acid product_base Sodium 2-(piperazin-1-yl)acetate + 3-methoxypropan-1-amine hydrolysis_base->product_base product_n_oxide N-oxide derivatives (at piperazine nitrogens) oxidation->product_n_oxide product_ring_opening Ring-opened products oxidation->product_ring_opening

Caption: Predicted degradation pathways for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental work.

Question 1: I'm observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify them?

Answer:

Unexpected peaks are often indicative of degradation. Here’s a systematic approach to their identification:

  • Mass Spectrometry (LC-MS): The most powerful tool for this purpose. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peaks.

    • Hydrolytic Degradants: Look for masses corresponding to the free carboxylic acid (2-(piperazin-1-yl)acetic acid) and the amine (3-methoxypropan-1-amine). Amides can undergo hydrolysis under both acidic and basic conditions.[3][4][5][6][7]

    • Oxidative Degradants: Search for the parent mass +16 Da, which suggests the formation of an N-oxide on one of the piperazine nitrogens. The piperazine ring is susceptible to oxidation.[8][9] Multiple additions of oxygen are also possible.

  • Forced Degradation Studies: If not already performed, conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[10] This will help you intentionally generate the degradation products and compare their retention times with the unknown peaks in your stability sample.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. Co-elution of the parent compound with a degradant can lead to inaccurate quantification.

Question 2: My compound seems to be degrading even under ambient conditions in solution. What can I do to minimize this?

Answer:

Degradation in solution at ambient conditions suggests inherent instability. Consider the following:

  • pH Optimization: The stability of molecules with amine and amide groups is often pH-dependent. Conduct a pH-stability profile to find the pH at which the compound is most stable. Buffering your solutions to this optimal pH is crucial.

  • Solvent Selection: While aqueous solutions are common, consider less reactive solvents if the primary degradation pathway is hydrolysis. For some compounds, anhydrous conditions may be necessary for short-term storage, though this can introduce other challenges.[11]

  • Temperature Control: Store solutions at reduced temperatures (2-8 °C or frozen at -20 °C) to slow down the degradation rate. For frozen solutions, use aliquots to avoid repeated freeze-thaw cycles.

  • Protection from Light and Air:

    • Use amber vials or wrap your containers in foil to protect against photolytic degradation.[10][12]

    • For compounds sensitive to oxidation, sparging the solvent with an inert gas (nitrogen or argon) before preparing the solution can help. Storing under an inert atmosphere can also be beneficial.

Question 3: I'm having difficulty achieving good separation between the parent peak and a closely eluting impurity in my HPLC method. What should I try?

Answer:

Achieving separation is key for a stability-indicating method. Here are some chromatographic parameters to adjust:

  • Mobile Phase pH: Small changes in the mobile phase pH can significantly alter the ionization state of the analyte and its degradants, thereby affecting their retention and selectivity.

  • Column Chemistry: If you are using a standard C18 column, consider a different stationary phase. A phenyl-hexyl or a polar-embedded column might offer different selectivity for your compound and its impurities.

  • Gradient Optimization: If you are using an isocratic method, switching to a gradient elution can often resolve closely eluting peaks. If you are already using a gradient, try making it shallower around the elution time of the peaks of interest.

  • Ion-Pairing Reagents: For highly polar analytes, adding an ion-pairing reagent to the mobile phase can improve retention and resolution.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide under acidic conditions?

A1: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the amide bond.[3][4][7] This would result in the formation of 2-(piperazin-1-yl)acetic acid and 3-methoxypropan-1-amine (which would be protonated as the hydrochloride salt in the presence of HCl).[3]

Q2: How does oxidation affect this molecule?

A2: The piperazine ring is susceptible to oxidation. The tertiary amine groups can be oxidized to form N-oxides. More aggressive oxidation can lead to ring opening or the formation of cyclic amides (piperazinones).[8][9] The presence of metal ions, such as copper, can catalyze the oxidation of piperazine derivatives.[13]

Q3: Is this compound likely to be sensitive to light?

A3: Many pharmaceutical compounds exhibit photosensitivity. It is prudent to assume that N-(3-methoxypropyl)-2-piperazin-1-ylacetamide may be photolabile until proven otherwise. Photodegradation can involve complex radical reactions.[12] It is recommended to handle the compound in low-light conditions and use light-resistant containers for storage.[10]

Q4: What are the recommended conditions for a forced degradation study on this molecule?

A4: A comprehensive forced degradation study should include the following conditions, as recommended by ICH guidelines:[2]

Stress ConditionRecommended Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl at 60-80 °CAmide hydrolysis
Base Hydrolysis 0.1 M to 1 M NaOH at 60-80 °CAmide hydrolysis
Oxidation 3% to 30% H₂O₂ at room temperatureN-oxidation, ring opening
Thermal Degradation Solid-state at >80 °C; Solution at 60-80 °CVarious, including potential cyclization or rearrangement
Photodegradation Exposure to light source (ICH Q1B options)Photolytic cleavage, radical reactions

Note: The duration of exposure should be adjusted to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

G cluster_analysis Analysis start Prepare Stock Solution of API stress Aliquot Stock into Separate Vials for Each Stress Condition start->stress acid Add Acid (e.g., 0.1M HCl) Incubate at 60°C stress->acid base Add Base (e.g., 0.1M NaOH) Incubate at 60°C stress->base oxid Add Oxidant (e.g., 3% H₂O₂) Keep at RT stress->oxid thermal Incubate Solution at 60°C stress->thermal photo Expose to Light (ICH Q1B) stress->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples to Working Concentration oxid->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC-PDA/MS dilute->analyze

Caption: Workflow for a forced degradation study.

Materials:

  • N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Incubate at 60°C and sample at various time points.

  • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature and sample at various time points.

  • Thermal Degradation: Incubate the stock solution at 60°C and sample at various time points.

  • Photodegradation: Expose the stock solution to a light source as specified in ICH Q1B guidelines. A control sample should be wrapped in foil and kept alongside.

  • Sample Preparation for Analysis: Before injection, neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated HPLC method, preferably with PDA and MS detection.

References

  • Hydrolysis of Esters and Amides.
  • Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical | ACS Earth and Space Chemistry - ACS Public
  • 17.4: Hydrolysis of Esters and Amides - Chemistry LibreTexts.
  • Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical | ACS Earth and Space Chemistry - ACS Public
  • Hydrolysis of Esters and Amides | Dalal Institute.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Oxidation of piperazine in post-combustion carbon capture - The University of Texas
  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investig
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry.
  • Degradation of piperazine by UV light in the presence of air.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem.
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Stability Indicating Forced Degrad
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Forced Degrad

Sources

Troubleshooting

Technical Support Center: Troubleshooting In Vitro Assays for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

Welcome to the technical support center for researchers working with N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. As a novel investigational compound, establishing robust and reproducible in vitro assays is paramount....

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. As a novel investigational compound, establishing robust and reproducible in vitro assays is paramount. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges you may encounter, from initial compound handling to specific assay artifacts. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Compound Handling and Preparation - The Foundation of Reproducibility

The majority of assay variability can be traced back to fundamental issues with compound solubility, stability, and storage.[1][2] Addressing these factors proactively is the most critical step for ensuring data integrity.

FAQ 1: I'm observing precipitation or inconsistent results at higher concentrations. How do I solve my compound's solubility issues?

This is the most common hurdle in early-stage drug discovery.[3] N-(3-methoxypropyl)-2-piperazin-1-ylacetamide possesses a piperazine ring, which can be basic, and a methoxypropyl group that adds lipophilicity. This combination can lead to pH-dependent solubility and a tendency to aggregate at high concentrations.

Underlying Cause: Poor aqueous solubility leads to compound precipitation in your assay medium. This results in an inaccurate and inconsistent concentration of the active compound, leading to high variability and artifactual data.[4] Many molecules can also form colloidal aggregates at micromolar concentrations, which non-specifically inhibit enzymes and can produce false-positive results.[5][6]

Troubleshooting Protocol:

  • Visual Inspection: Always visually inspect your compound dilutions under a light microscope before adding them to cells or biochemical assays. Look for cloudiness, crystals, or precipitate.

  • Determine Kinetic Solubility: Before extensive testing, determine the kinetic solubility of your compound in your specific assay buffer.[3] A standard method involves preparing a high-concentration stock in DMSO (e.g., 10-20 mM) and then diluting it into your aqueous assay buffer to the highest desired concentration. After a short incubation (e.g., 1-2 hours) and centrifugation, the concentration of the compound remaining in the supernatant is quantified by LC-MS or UV spectroscopy.[7]

  • Optimize Solvent and Concentration:

    • DMSO Concentration: Dimethyl sulfoxide (DMSO) is the most common solvent, but its final concentration in the assay should be kept low (ideally ≤0.5%) to avoid solvent-induced toxicity or artifacts.[4][8] Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Alternative Solvents: If solubility in DMSO is limiting, other organic solvents can be explored, though their compatibility with the specific assay must be validated.[9]

  • pH Adjustment: The piperazine moiety in your compound is basic. The charge state, and therefore solubility, will be highly dependent on pH. Consider testing the solubility in buffers with slightly different pH values (e.g., pH 6.5, 7.4, 8.0) to find the optimal condition for your specific assay system.[10]

  • Test for Aggregation-Based Inhibition: Promiscuous inhibitors often act by forming aggregates.[11] A simple and effective way to test for this is to run your assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).[6] A significant decrease in the compound's inhibitory activity in the presence of the detergent strongly suggests an aggregation-based mechanism.

Troubleshooting Workflow for Compound Solubility

Caption: Workflow for diagnosing and solving compound solubility issues.

FAQ 2: My results are not reproducible between experiments. Could my compound be unstable?

Yes, inconsistent results are a classic sign of compound degradation.[12] Proper handling and storage are crucial for maintaining compound integrity.[13][14]

Underlying Cause: N-(3-methoxypropyl)-2-piperazin-1-ylacetamide contains functional groups (amide, piperazine) that could be susceptible to degradation under certain conditions (e.g., hydrolysis at extreme pH, oxidation, or photodegradation). Repeated freeze-thaw cycles of stock solutions can also lead to degradation or precipitation.[1][2]

Troubleshooting Protocol:

  • Storage Conditions:

    • Solid: Store the solid compound in a tightly sealed container at the recommended temperature (typically -20°C or -80°C), protected from light and moisture.[14]

    • DMSO Stock: Prepare concentrated stock solutions in high-quality, anhydrous DMSO. Aliquot into single-use tubes to minimize freeze-thaw cycles.[2] Store at -20°C or -80°C.

  • Stability in Assay Media: Assess the stability of your compound in your complete cell culture or biochemical assay buffer.

    • Protocol: Incubate the compound at its highest working concentration in the assay buffer at 37°C.

    • Take samples at different time points (e.g., 0, 2, 8, 24 hours).

    • Stop the degradation by adding a cold organic solvent like methanol or acetonitrile and store at -80°C.

    • Analyze the amount of the parent compound remaining at each time point using LC-MS.[7][15]

  • Forced Degradation Study: To understand potential degradation pathways, a forced degradation study can be performed by exposing the compound to stress conditions such as strong acid (HCl), strong base (NaOH), oxidation (H₂O₂), heat, and light.[12][16] This helps in identifying potential labile sites in the molecule.

Parameter Recommendation Rationale
Solid Storage -20°C or -80°C, desiccated, protected from light.Prevents slow hydrolysis and photo-oxidation.[14]
Stock Solution Single-use aliquots in anhydrous DMSO at -80°C.Minimizes freeze-thaw cycles and prevents water absorption, which can cause precipitation and hydrolysis.[2]
Working Dilutions Prepare fresh for each experiment from a thawed aliquot.Ensures accurate concentration and minimizes degradation in aqueous buffer.
Stability Check Perform a time-course experiment (0-24h) in assay media at 37°C.Confirms the compound is stable for the duration of the experiment.[10]

Section 2: Cell-Based Assay Troubleshooting

FAQ 3: I see high variability or unexpected cytotoxicity in my cell viability assay (e.g., MTT, CellTiter-Glo®). What's happening?

This is a multifaceted problem where the compound's properties can interfere with the assay chemistry or the cells themselves.

Underlying Causes & Solutions:

  • Compound Precipitation: As discussed in FAQ 1, precipitates can scatter light, interfering with absorbance readings (MTT) or directly inhibit the luciferase enzyme (CellTiter-Glo®).[4]

    • Solution: Ensure your compound is fully soluble at the tested concentrations.

  • Colored Compound Interference: If your compound or its metabolites are colored (e.g., yellow), they can interfere with the absorbance measurement of the formazan product in MTT assays (typically read at 570 nm).[17]

    • Solution: Run a control plate with the compound in cell-free media to measure its intrinsic absorbance. Subtract this background from your experimental wells. If interference is severe, switch to a non-colorimetric assay like the luminescent CellTiter-Glo® or fluorescent RealTime-Glo™ assays.

  • Redox Activity: Compounds with reducing or oxidizing properties can directly reduce the MTT reagent or interfere with the luciferase reaction, leading to false-positive or false-negative results.[17]

    • Solution: Test the compound in a cell-free version of the assay (e.g., with a purified dehydrogenase for MTT or just the luciferase enzyme for CellTiter-Glo®) to check for direct chemical interference.

  • Solvent Toxicity: The final concentration of DMSO may be too high, causing cytotoxicity that masks the specific effect of your compound.[18]

    • Solution: Always include a vehicle control group (cells treated with the same final concentration of DMSO). The DMSO concentration should ideally not exceed 0.5%.[8]

  • Inconsistent Cell Health: Using cells that are over-confluent, have a high passage number, or are unhealthy will lead to highly variable results.[4][8]

    • Solution: Use cells in the logarithmic growth phase, maintain a consistent seeding density, and use cells with a low, consistent passage number.

Decision Tree for Cell-Based Assay Variability

G start Start: High Variability in Cell Assay q1 Is compound soluble at test concentrations? start->q1 solve_sol Action: Address Solubility (See FAQ 1) q1->solve_sol sol_no q2 Does compound interfere with assay readout? q1->q2 sol_yes sol_yes Yes sol_no No end_ok Root cause identified. Problem mitigated. solve_sol->end_ok solve_int Action: Run cell-free controls. Subtract background or switch assay. q2->solve_int int_yes q3 Is vehicle control (e.g., DMSO) showing toxicity? q2->q3 int_no int_yes Yes int_no No solve_int->end_ok solve_veh Action: Lower final DMSO concentration (target <0.5%). q3->solve_veh veh_yes q4 Are cell culture practices (density, passage) consistent? q3->q4 veh_no veh_yes Yes veh_no No solve_veh->end_ok solve_cell Action: Standardize cell handling. Use log-phase cells at consistent density. q4->solve_cell cell_no end_other Consider other factors: - Assay kinetics - Plate edge effects - Reagent stability q4->end_other cell_yes cell_yes Yes cell_no No solve_cell->end_ok

Caption: Decision tree for troubleshooting inconsistent cell-based assay results.

Section 3: Investigating Off-Target Effects

FAQ 4: My compound shows activity, but I'm concerned about non-specific or off-target effects related to the piperazine scaffold. How can I investigate this?

This is an excellent question and a critical part of lead optimization. The piperazine moiety is a well-known "privileged scaffold" but is also associated with certain off-target activities, most notably inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[19][20]

Underlying Cause: The chemical features of the piperazine ring and its substituents can allow the molecule to bind to unintended biological targets. This can lead to misleading results in primary assays or downstream toxicity issues.[19] For example, many piperazine-containing compounds have been shown to cause hepatotoxicity in vitro.[21]

Recommended Screening Cascade:

  • Promiscuity Assays: As mentioned in FAQ 1, performing assays in the presence of a non-ionic detergent is a primary screen for aggregation-based promiscuity.[22][23]

  • hERG Channel Inhibition Assay: This is a critical safety screen for any compound containing a piperazine or similar basic nitrogen motif.[24]

    • Methodology: The gold standard is electrophysiology (patch-clamp), which directly measures ion flow through the hERG channel expressed in a cell line (e.g., HEK293).[25] Higher-throughput fluorescent or binding assays are available for initial screening.[20][26]

    • Interpretation: Significant inhibition of the hERG channel (e.g., IC₅₀ < 10 µM) is a major red flag for potential cardiotoxicity and often halts further development of a compound series.

  • CYP450 Inhibition Panel: Piperazine derivatives can inhibit cytochrome P450 enzymes, which are critical for drug metabolism.[19]

    • Methodology: Screen your compound against a panel of key CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) using commercially available fluorescent or LC-MS-based assays.

    • Interpretation: Potent CYP inhibition can lead to drug-drug interactions and is an undesirable property.

  • General Cytotoxicity Profiling: Assess the cytotoxicity of your compound in a non-target, non-cancerous cell line (e.g., primary hepatocytes, or a non-transformed line like HEK293) to determine its therapeutic index.[18][21]

By systematically addressing these common issues, you can build a robust data package for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, ensuring that your in vitro results are both accurate and reliable.

References

  • Dahlin, J. L., Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]

  • Kogej, T., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 933-938. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(6), 697-706. [Link]

  • Banks, M. N. (2013). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS Discovery, 18(8), 921-930. [Link]

  • Shoichet, B. K. (2006). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 2(9), 481-486. [Link]

  • Creative Bioarray. (n.d.). Chemical Stability Assays. Creative Bioarray. [Link]

  • Coan, K. E., Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Methods in Molecular Biology, 493, 179-191. [Link]

  • McGovern, S. L., et al. (2003). A common mechanism for promiscuous inhibitors. Journal of Medicinal Chemistry, 46(18), 4265-4272. [Link]

  • Stegmann, C., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 659-664. [Link]

  • Lisurek, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(8), 653-657. [Link]

  • Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. Beckman Coulter. [Link]

  • Savjani, K. T., Gajjar, A. K., Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(5), 1147-1156. [Link]

  • Ishikawa, M., Hashimoto, Y. (2008). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 51(19), 5851-5861. [Link]

  • ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. ResearchGate. [Link]

  • Reddit. (2023). struggling with MTT assay. r/labrats. [Link]

  • He, Y., et al. (2025). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs, 17(1), 2321156. [Link]

  • Concept Life Sciences. (n.d.). Assay Card | Chemical Stability. Concept Life Sciences. [Link]

  • Charles River Laboratories. (n.d.). Stability Testing. Charles River Laboratories. [Link]

  • CLSI. (2023). EP25 | Evaluation of Stability of In Vitro Medical Laboratory Test Reagents. Clinical and Laboratory Standards Institute. [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. [Link]

  • Priest, B. T., Bell, I. M., Garcia, M. L. (2008). Role of hERG potassium channel assays in drug development. Current Opinion in Drug Discovery & Development, 11(1), 64-72. [Link]

  • Cheng, H., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(17), 7986-8005. [Link]

  • ResearchGate. (n.d.). Identifying Modulators of hERG Channel Activity Using the PatchXpress® Planar Patch Clamp. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Development and Evaluation of High Throughput Functional Assay Methods for hERG Potassium Channel. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: A Guide to Overcoming Poor Bioavailability of Piperazine Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenges of poor oral bioavailability in piperazine-containing compounds. As Senior Application Scientists, we have designed this resource to be a practical, field-proven manual that explains not just the what, but the why behind experimental choices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with piperazine derivatives.

Q1: Why do some piperazine compounds exhibit poor oral bioavailability despite the piperazine moiety generally conferring good physicochemical properties?

A1: While the six-membered piperazine ring, with its two opposing nitrogen atoms, can increase water solubility and bioavailability, the overall pharmacokinetic profile is determined by the entire molecule.[1][2][3] Several factors can override the benefits of the piperazine core:

  • Low Aqueous Solubility: The substituents attached to the piperazine ring or the overall molecular scaffold can significantly increase lipophilicity, leading to poor solubility. Many such derivatives fall into the Biopharmaceutics Classification System (BCS) Class II, defined by low solubility and high permeability.[4][5]

  • Extensive First-Pass Metabolism: Piperazine compounds are often metabolized in the gut wall and liver by enzymes like Cytochrome P450 (CYP) and N-acetyltransferases (NATs) before reaching systemic circulation.[6][7] For example, the phenylpiperazine antidepressant nefazodone has an oral bioavailability of only about 20% due to this effect.[6]

  • Efflux Transporter Activity: Many piperazine derivatives are recognized and actively pumped out of intestinal cells by efflux transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs).[6][8] This process reduces the net absorption of the compound into the bloodstream.

Q2: What are the primary metabolic pathways for piperazine-containing drugs?

A2: The metabolism of piperazine derivatives is complex and highly dependent on their structure. Key pathways include:

  • CYP-Mediated Oxidation: Cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 located in the liver and gut, are major contributors to the metabolism of many piperazine-based drugs.[6][9]

  • N-Acetylation: Unsubstituted piperazine moieties can undergo rapid acetylation by N-acetyltransferase enzymes (NATs), especially the polymorphic NAT2 isozyme.[7] This can lead to rapid clearance and the formation of major N-acetylpiperazine metabolites in vivo.[7]

  • N-dealkylation and Ring Opening: These are other common metabolic routes that break down the piperazine structure.

  • Nitrosation: In the acidic environment of the stomach, piperazine can be nitrosated to form N-mononitrosopiperazine (MNPz).[10]

Q3: How can I determine if my piperazine compound is a substrate for an efflux transporter like P-glycoprotein (P-gp)?

A3: The most reliable in vitro method is the Caco-2 permeability assay .[6] This assay uses a monolayer of human colon cancer cells that mimic the intestinal barrier and express key efflux transporters like P-gp.[6] A bi-directional transport study measures the compound's permeability from the apical (A) side to the basolateral (B) side (representing absorption) and from B to A (representing efflux).

  • Indicator: An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 strongly suggests the compound is a substrate for an efflux transporter.[6]

  • Confirmation: The experiment can be repeated with a known P-gp inhibitor (e.g., verapamil). A significant drop in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.[6]

Q4: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my piperazine compound?

A4: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. It helps predict a drug's oral absorption and is critical for guiding formulation development.[5]

BCS ClassSolubilityPermeabilityPrimary Absorption BarrierCommon Strategy
Class I HighHighNoneConventional Formulations
Class II LowHighDissolution RateSolubility Enhancement[5]
Class III HighLowPermeabilityPermeability Enhancement
Class IV LowLowBothComplex Strategies Needed[5]

Many piperazine derivatives fall into BCS Class II , where the primary hurdle to good bioavailability is poor solubility.[4] Therefore, formulation strategies are often focused on enhancing the drug's dissolution rate.[5][11]

Part 2: Troubleshooting Guide for Low Bioavailability

This guide provides a systematic approach to diagnosing and solving common bioavailability issues encountered with piperazine compounds.

Issue 1: Low Aqueous Solubility
  • Symptom: The compound shows poor and inconsistent dissolution during in vitro tests, leading to low and variable absorption in vivo. This is a hallmark of BCS Class II/IV compounds.[5]

  • Root Cause Analysis: While the piperazine core is hydrophilic, bulky or lipophilic substituents on the ring or elsewhere in the molecule can dramatically decrease aqueous solubility. The compound's crystalline structure (lattice energy) can also make it difficult for water molecules to break it apart.[12]

Diagnostic Workflow for Solubility Issues

Caption: Diagnostic workflow for addressing poor solubility.

Solutions & Experimental Protocols
  • Chemical Modification: Salt Formation

    • Causality: For piperazine compounds with acidic or basic functional groups, forming a salt can dramatically improve aqueous solubility and dissolution rate. Piperazine itself is often used to form salts with poorly soluble acidic drugs.[13] The ionized salt form is more polar and interacts more readily with water.

    • Protocol: Pharmaceutical Salt Screening

      • Counter-ion Selection: Choose a set of pharmaceutically acceptable counter-ions (e.g., hydrochloride, citrate, mesylate for basic compounds; sodium, potassium, piperazine for acidic compounds).

      • Synthesis: Dissolve the parent compound in a suitable solvent (e.g., ethanol, acetone). Add an equimolar amount of the selected counter-ion.

      • Isolation: Allow the salt to crystallize or precipitate. Isolate by filtration, wash with the solvent, and dry under vacuum.

      • Characterization: Confirm salt formation using techniques like PXRD, DSC, and FTIR.

      • Solubility & Dissolution Testing: Measure the equilibrium solubility and dissolution rate of each salt in relevant media (e.g., water, pH 6.8 buffer) and compare it to the parent compound.

  • Formulation Strategy: Particle Size Reduction (Nanonization)

    • Causality: Reducing the particle size of a drug to the nanometer range increases the surface-area-to-volume ratio.[6][14] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate, which can significantly improve bioavailability for BCS Class II compounds.[11]

    • Protocol Overview: Nanocrystal Formulation via Wet Bead Milling

      • Slurry Preparation: Prepare a slurry of the piperazine compound in an aqueous solution containing stabilizers (e.g., surfactants like polysorbate 80, polymers like HPMC).

      • Milling: Introduce the slurry into a milling chamber containing ceramic beads (e.g., yttrium-stabilized zirconium oxide).

      • High-Energy Milling: Agitate the chamber at high speed. The mechanical attrition from the bead collisions breaks down the drug crystals into nanoparticles.

      • Separation & Drying: Separate the nanosuspension from the milling media. The resulting nanosuspension can be used directly or dried (e.g., by spray-drying) to create a solid dosage form.[15]

  • Formulation Strategy: Amorphous Solid Dispersions

    • Causality: Converting a stable, low-energy crystalline drug into a high-energy amorphous state eliminates the crystal lattice energy barrier to dissolution.[16] Dispersing the amorphous drug within a hydrophilic polymer matrix prevents recrystallization and improves wettability, leading to faster and often supersaturated dissolution.[6][11]

    • Protocol Overview: Solid Dispersion via Hot Melt Extrusion (HME)

      • Polymer Selection: Choose a suitable polymer (e.g., PVP, HPMC-AS, Soluplus®) based on miscibility with the drug.

      • Blending: Mix the piperazine compound and the polymer at a predetermined ratio.

      • Extrusion: Feed the blend into a hot-melt extruder. The high temperature and shear force melt the components and ensure the drug dissolves in the molten polymer, forming a solid solution.

      • Cooling & Milling: The extruded material (extrudate) is cooled rapidly to lock it in the amorphous state and then milled into a powder for further processing into tablets or capsules.[15]

Issue 2: Extensive First-Pass Metabolism
  • Symptom: The compound has good solubility and permeability but exhibits low oral bioavailability and high clearance in vivo. You observe significant levels of metabolites in plasma.

  • Root Cause Analysis: The compound is likely a substrate for metabolic enzymes in the gut wall or liver (e.g., CYP3A4, NAT2), which chemically modify and clear the drug before it can exert its therapeutic effect.[6][7]

Solutions & Experimental Protocols
  • Diagnostic: In Vitro Metabolic Stability Assay

    • Causality: This assay predicts how quickly a compound is metabolized by exposing it to liver enzymes. A short half-life suggests that first-pass metabolism will be a significant barrier in vivo.

    • Protocol:

      • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or rat), a NADPH-regenerating system (cofactor for CYP enzymes), and buffer. Pre-warm to 37°C.

      • Initiate Reaction: Add the piperazine compound (typically 1 µM final concentration) to the mixture and start a timer.

      • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.

      • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

      • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Solution: Prodrug Approach

    • Causality: A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in vivo.[17] This strategy can be used to temporarily mask a metabolic soft spot on the molecule.[6] By modifying the site of metabolism, the prodrug can bypass first-pass metabolism, be absorbed, and then release the active parent drug into systemic circulation.[18][19]

    • Conceptual Example: If a primary or secondary amine on the piperazine ring is the site of rapid N-acetylation, it can be temporarily modified (e.g., as part of a carbamate). This prodrug will be absorbed, and then endogenous enzymes (e.g., esterases) will cleave the modifying group to release the active drug. Aripiprazole Lauroxil is an example of a successful long-acting injectable prodrug of a piperazine-containing molecule.[20]

The Prodrug Strategy Workflow

Caption: Conceptual workflow of a prodrug strategy.

Issue 3: High Efflux Transporter Activity
  • Symptom: The compound has good aqueous solubility but shows poor absorption in vivo and a high efflux ratio (>2) in a Caco-2 assay.[6]

  • Root Cause Analysis: The compound is actively transported out of the intestinal epithelial cells by efflux pumps like P-gp, BCRP, or MRP2, limiting its net absorption.[8] These transporters are a key part of the body's defense against xenobiotics.[21]

Solutions & Experimental Protocols
  • Diagnostic: Bi-Directional Caco-2 Permeability Assay

    • Causality: This assay directly measures the transport of a compound across a cell monolayer that mimics the intestinal wall, allowing for the calculation of an efflux ratio.

    • Protocol:

      • Cell Culture: Grow Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for ~21 days until they form a differentiated, polarized monolayer.

      • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

      • A-to-B Transport: Add the piperazine compound to the apical (A) side of the monolayer. At various time points, take samples from the basolateral (B) side to measure the amount of drug that has crossed.

      • B-to-A Transport: In a separate set of wells, add the compound to the basolateral (B) side and sample from the apical (A) side.

      • Analysis: Quantify the compound in all samples using LC-MS/MS.

      • Calculation: Calculate the apparent permeability coefficients (Papp) for both directions. The efflux ratio is Papp(B-A) / Papp(A-B).

The P-glycoprotein Efflux Mechanism

Caption: P-gp pumps drugs from inside the cell back into the intestinal lumen.

  • Solution: Co-administration with Bioenhancers

    • Causality: Some natural compounds and approved drugs can inhibit efflux transporters. Co-administering one of these "bioenhancers" with the piperazine compound can saturate or block the efflux pumps, allowing more of the drug to be absorbed.

    • Example: Piperine, the active compound in black pepper, is a known inhibitor of P-gp and other transporters like MRP2 and BCRP.[22] Studies have shown it can enhance the bioavailability of various drugs by inhibiting their efflux.[22]

    • Experimental Approach: Conduct an in vivo pharmacokinetic study in an animal model (e.g., rats). Dose one group with the piperazine compound alone and a second group with the piperazine compound co-administered with a known efflux inhibitor (like piperine or a pharmaceutical-grade inhibitor like elacridar). A significant increase in plasma exposure (AUC) in the co-dosed group indicates that efflux is a major limiting factor for bioavailability.

Part 3: References

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2024). Pharmacology of Piperazine; Definition, Uses, Mechanism of action, Side effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted ADME properties for compounds 1-15. Retrieved from [Link]

  • PubMed. (2024). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • BIOSYNCE. (2025). What are the factors affecting the metabolism of piperazine in the body? Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

  • ResearchGate. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. Retrieved from [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • PubMed. (n.d.). [Metabolism of designer drugs. Piperazine derivatives]. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005090367A1 - Prodrugs of piperazine and substituted piperidine antiviral agents. Retrieved from

  • PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]

  • PubMed Central. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Retrieved from [Link]

  • ResearchGate. (2025). Strategies to improve oral bioavailability. Retrieved from [Link]

  • PubMed. (n.d.). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). RECENT STRATEGIES FOR IMPROVING SOLUBILITY AND ORAL BIOAVAILABILITY OF PIPERINE. Retrieved from [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to improve the bioavailability of a drug? Retrieved from [Link]

  • ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • PubMed Central. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Metabolic interactions with piperazine-based 'party pill' drugs. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • PubMed. (2019). Piperine enhances the bioavailability of silybin via inhibition of efflux transporters BCRP and MRP2. Retrieved from [Link]

  • MDPI. (n.d.). Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”. Retrieved from [Link]

  • (n.d.). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions.

  • PubMed. (n.d.). [Role of ABC Efflux Transporters in the Oral Bioavailability and Drug-Induced Intestinal Toxicity]. Retrieved from [Link]

  • PubMed Central. (n.d.). Nano based drug delivery systems: recent developments and future prospects. Retrieved from [Link]

  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

  • PubMed. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. Retrieved from [Link]

  • MDPI. (n.d.). Nanotechnology-Based Drug Delivery Systems. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

Welcome to the technical support center for the synthesis of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this and related N-substituted piperazine acetamides. Drawing from extensive experience in synthetic and analytical chemistry, this resource provides in-depth troubleshooting advice, detailed FAQs, and validated protocols to ensure the integrity and success of your experiments.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to N-(3-methoxypropyl)-2-piperazin-1-ylacetamide?

    • What is the most critical side product to monitor, and why?

    • How can I minimize the formation of di-alkylation byproducts?

    • My reaction is sluggish or incomplete. What are the likely causes?

    • I'm observing an unexpected peak in my HPLC analysis. What could it be?

  • Troubleshooting Guide: Common Issues & Solutions

    • Problem 1: High Levels of Di-alkylation Product Detected

      • Root Cause Analysis

      • Preventative Strategies & Protocol Adjustments

    • Problem 2: Formation of a High Molecular Weight Impurity (Dimer)

      • Mechanism of Formation

      • Control Strategies

    • Problem 3: Presence of Unreacted Starting Materials

      • Troubleshooting Incomplete Conversions

    • Problem 4: Product Purification Challenges

      • Chromatographic and Non-Chromatographic Methods

  • Analytical Protocols & Methodologies

    • Protocol 1: Baseline HPLC-UV Method for In-Process Monitoring

    • Protocol 2: GC-MS for Analysis of Volatile Impurities and Starting Materials

    • Protocol 3: 1H NMR for Structural Confirmation and Impurity Identification

  • References

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to N-(3-methoxypropyl)-2-piperazin-1-ylacetamide?

There are two primary and logically sound synthetic pathways for the preparation of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. The choice between them often depends on the availability of starting materials and the desired impurity profile.

  • Route A: N-Alkylation of a Piperazine Acetamide Intermediate. This is often the more common approach. It involves the initial synthesis of 2-(piperazin-1-yl)acetamide, which is then N-alkylated using a 3-methoxypropyl halide, such as 1-bromo-3-methoxypropane.

  • Route B: Amide Coupling of an N-Alkylated Piperazine. In this alternative route, piperazine is first mono-alkylated with a 3-methoxypropyl group to form 1-(3-methoxypropyl)piperazine. This intermediate is then coupled with an activated acetic acid derivative (like 2-chloroacetamide) to form the final product.

Synthetic_Routes cluster_A Route A cluster_B Route B Piperazine Piperazine 2-(piperazin-1-yl)acetamide 2-(piperazin-1-yl)acetamide Piperazine->2-(piperazin-1-yl)acetamide Amide Formation Target_Product_A N-(3-methoxypropyl)-2- piperazin-1-ylacetamide 2-(piperazin-1-yl)acetamide->Target_Product_A N-Alkylation (1-bromo-3-methoxypropane) Piperazine_B Piperazine 1-(3-methoxypropyl)piperazine 1-(3-methoxypropyl)piperazine Piperazine_B->1-(3-methoxypropyl)piperazine N-Alkylation Target_Product_B N-(3-methoxypropyl)-2- piperazin-1-ylacetamide 1-(3-methoxypropyl)piperazine->Target_Product_B Amide Coupling

Figure 1: Common synthetic routes to the target molecule.
What is the most critical side product to monitor, and why?

The most critical side product, particularly in syntheses analogous to that of the drug Ranolazine, is a dimer impurity .[1][2][3] This impurity arises from the reaction of two molecules of the piperazine acetamide intermediate with a bifunctional electrophile. In the context of Ranolazine synthesis, this bifunctional species can be formed from precursors of the alkylating agent.[2] For the synthesis of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, a similar dimer could potentially form if there are impurities in the 1-bromo-3-methoxypropane starting material or if side reactions generate a di-halogenated species.

This dimer is of high concern because its molecular weight and polarity are very similar to the desired product, making it difficult to remove by standard purification techniques like crystallization or simple column chromatography. Its presence can significantly impact the purity of the final active pharmaceutical ingredient (API).

How can I minimize the formation of di-alkylation byproducts?

Di-alkylation, where both nitrogen atoms of the piperazine ring are alkylated, is a common side reaction in piperazine chemistry.[4] To favor mono-alkylation, several strategies can be employed:

  • Stoichiometry Control: The most effective method is to use a large excess of the piperazine starting material relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the already mono-alkylated product.

  • Use of Protecting Groups: One of the piperazine nitrogens can be protected with a group like Boc (tert-butyloxycarbonyl). After mono-alkylation of the unprotected nitrogen, the Boc group can be removed.

  • Reaction Conditions: Milder reaction conditions, such as lower temperatures and shorter reaction times, can help to reduce the rate of the second alkylation, which is typically slower than the first.

My reaction is sluggish or incomplete. What are the likely causes?

Several factors can lead to an incomplete or slow reaction:

  • Insufficient Base: In N-alkylation reactions, a base is required to neutralize the acid (e.g., HBr) formed. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the amine and rendering it non-nucleophilic.

  • Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction will be limited by mass transfer. Consider a solvent system in which all components are fully soluble at the reaction temperature.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, an overly low temperature may not provide enough activation energy for the reaction to proceed at a reasonable rate.

  • Deactivated Reactants: Ensure the purity and reactivity of your starting materials. The alkylating agent may have degraded, or the amine may be in a salt form.

I'm observing an unexpected peak in my HPLC analysis. What could it be?

An unexpected peak could be one of several possibilities. Based on common side reactions, consider the following:

  • Di-alkylation Product: A peak with a higher retention time (more non-polar) could be the 1,4-disubstituted piperazine.

  • Dimer Impurity: As mentioned, a dimer impurity may appear, often close to the main product peak. LC-MS analysis is crucial for identifying its molecular weight.[2]

  • Positional Isomers: If your starting materials contain isomers, you may see corresponding isomeric products.

  • Degradation Products: Depending on the reaction and workup conditions (e.g., exposure to strong acid, base, or oxidants), the product or intermediates may degrade. For instance, N-oxides can form under oxidative conditions.[1]

  • Side products from the alkylating agent: 1-bromo-3-methoxypropane can undergo elimination reactions to form allyl methyl ether, or hydrolysis to 3-methoxy-1-propanol under certain conditions.[4] These may or may not be detectable by your HPLC method depending on their chromophores.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: High Levels of Di-alkylation Product Detected
  • Root Cause Analysis: The mono-alkylated piperazine product is still a secondary amine and therefore remains nucleophilic. If a sufficient concentration of the alkylating agent is present, a second alkylation can occur to form the 1,4-disubstituted piperazine. This is more likely with highly reactive alkylating agents and at elevated temperatures.

Dialkylation Intermediate 2-(piperazin-1-yl)acetamide Product Mono-alkylated Product (Desired) Intermediate->Product + R-Br Alkylating_Agent 1-bromo-3-methoxypropane (R-Br) Side_Product Di-alkylated Product (Side Product) Product->Side_Product + R-Br (Excess)

Figure 2: Pathway to di-alkylation side product.
  • Preventative Strategies & Protocol Adjustments:

    StrategyRationale & Implementation
    Increase Excess of Piperazine Intermediate Use at least 3-5 equivalents of the piperazine acetamide relative to the 1-bromo-3-methoxypropane. This increases the probability of the alkylating agent reacting with an un-substituted piperazine.
    Slow Addition of Alkylating Agent Add the 1-bromo-3-methoxypropane slowly to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the second, slower alkylation step.
    Lower Reaction Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This reduces the energy available for the higher activation energy di-alkylation reaction.
    Monitor Reaction Progress Use in-process HPLC or TLC to monitor the consumption of the alkylating agent. Quench the reaction as soon as the limiting reagent is consumed to prevent further reaction.
Problem 2: Formation of a High Molecular Weight Impurity (Dimer)
  • Mechanism of Formation: This impurity is particularly prevalent in syntheses related to Ranolazine.[3] It is proposed to form when residual unreacted piperazine in the 2-(piperazin-1-yl)acetamide intermediate reacts with the product of a first alkylation, effectively acting as a nucleophile itself. Alternatively, a di-halo impurity in the alkylating agent could bridge two piperazine molecules. The key factor is the presence of reactive species that can link two piperazine-containing molecules.

Dimer_Formation Product Mono-alkylated Product Dimer Dimer Impurity Product->Dimer Reacts with Piperazine_Impurity Residual Piperazine in Starting Material Piperazine_Impurity->Dimer

Figure 3: Simplified mechanism of dimer formation.
  • Control Strategies:

    • Purity of Starting Materials: The most critical control is to ensure the high purity of the 2-(piperazin-1-yl)acetamide intermediate. Specifically, it should be substantially free of unreacted piperazine.[3] A limit of <0.1% piperazine is often recommended.

    • Purification of Intermediate: If the intermediate is found to contain significant amounts of piperazine, it should be purified before use in the N-alkylation step. This can be achieved by recrystallization or chromatography.

Problem 3: Presence of Unreacted Starting Materials
  • Troubleshooting Incomplete Conversions:

    ObservationPossible CauseSuggested Solution
    Both starting materials remain.Reaction conditions are too mild (temperature too low, insufficient reaction time).Gradually increase the reaction temperature and monitor by HPLC. Ensure the reaction is allowed to run for a sufficient duration.
    Only piperazine intermediate remains.Alkylating agent has degraded or was added in a sub-stoichiometric amount.Verify the purity and quantity of the 1-bromo-3-methoxypropane. Consider adding a small additional charge of the alkylating agent.
    Only alkylating agent remains.The piperazine intermediate is not sufficiently nucleophilic, likely due to protonation.Ensure an adequate amount of a suitable base (e.g., K2CO3, Et3N) is present to neutralize the generated acid.
Problem 4: Product Purification Challenges
  • Chromatographic and Non-Chromatographic Methods:

    • Column Chromatography: Silica gel chromatography is often effective for separating the mono-alkylated product from the more polar unreacted piperazine intermediate and the less polar di-alkylated product. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) is typically effective.

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method, especially for removing trace impurities. A variety of solvents should be screened to find optimal conditions.

    • Acid/Base Extraction: The basic nature of the piperazine nitrogen allows for purification by acid/base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine-containing compounds into the aqueous layer. After washing the organic layer to remove non-basic impurities, the aqueous layer can be basified and the pure product extracted back into an organic solvent.

Analytical Protocols & Methodologies

Protocol 1: Baseline HPLC-UV Method for In-Process Monitoring

This method is designed for rapid in-process analysis to monitor the progress of the reaction.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Expected Elution Order: Unreacted 2-(piperazin-1-yl)acetamide (most polar, earliest elution) -> N-(3-methoxypropyl)-2-piperazin-1-ylacetamide (Product) -> Di-alkylation product (least polar, latest elution).

Protocol 2: GC-MS for Analysis of Volatile Impurities and Starting Materials

This method is useful for quantifying residual piperazine in the acetamide intermediate or checking for volatile side products from the alkylating agent.[5]

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm x 0.25 µm (or equivalent)
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Detector Electron Ionization (EI), scan range 40-500 amu

Note: Derivatization of the sample may be necessary to improve the chromatography of the polar amine compounds.

Protocol 3: 1H NMR for Structural Confirmation and Impurity Identification

1H NMR is a powerful tool for confirming the structure of the final product and identifying impurities if they are present at sufficient levels (>1%).

  • Expected Chemical Shifts for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide (in CDCl3):

    • ~3.5-3.6 ppm (t): -O-CH2- protons of the methoxypropyl group.

    • ~3.3 ppm (s): -O-CH3 protons.

    • ~3.2 ppm (s): -CO-CH2-N- protons.

    • ~2.4-2.7 ppm (m): Piperazine ring protons and -N-CH2- of the methoxypropyl group.

    • ~1.7-1.9 ppm (m): Central -CH2- of the methoxypropyl group.

  • Signatures of Key Impurities:

    • Di-alkylation Product: Disappearance of the amide N-H proton (if visible) and duplication of the methoxypropyl group signals.

    • Unreacted 2-(piperazin-1-yl)acetamide: Absence of the signals corresponding to the 3-methoxypropyl group.

References

  • Hofmann, A. W. Elimination Reactions of Amines. Berichte der deutschen chemischen Gesellschaft1881, 14 (1), 659-669.
  • Reddy, B. P., et al. A novel reverse phase stability indicating RP-UPLC method for the quantitative determination of fifteen related substances in Ranolazine drug substance and drug product. Journal of Pharmaceutical and Biomedical Analysis2014, 98, 22-29.
  • BenchChem.
  • Gadzala-Kopciuch, R. Accurate HPLC Determination of Piperazine Residues in the Presence of Other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies2005, 28(14), 2211-2223.
  • Singh, G. et al. Synthesis and Characterization of Ether-Dimer Impurity of Drug-Ranolazine Using 2, 2'-(oxybis (methylene)) Bis (Oxirane). American Journal of Applied Scientific Research2023, 9(4), 120-126.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. 2013 . [Link]

  • Sharma, P. et al. Cost Effective, Efficient and Stability indicating analytical method validation for Ranolazine related by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics2020 , 10(6-s), 45-54. [Link]

  • Al-Rawi, J. M. A., et al. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy1985, 41(12), 1391-1395.
  • US Patent US20110151258A1.
  • Ramanaiah, G., et al. Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. American Journal of Analytical Chemistry2012 , 3, 378-384. [Link]

  • LibreTexts. Substitution and Elimination Reactions of Amines. Chemistry LibreTexts. [Link]

  • PubChem. 1-Bromo-3-methoxypropane. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: A Strategic Guide to In Vivo Dose Refinement for Novel Piperazine Acetamide Derivatives

A Note on N-(3-methoxypropyl)-2-piperazin-1-ylacetamide: Publicly available information regarding specific in vivo dosages and established experimental protocols for "N-(3-methoxypropyl)-2-piperazin-1-ylacetamide" is lim...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on N-(3-methoxypropyl)-2-piperazin-1-ylacetamide: Publicly available information regarding specific in vivo dosages and established experimental protocols for "N-(3-methoxypropyl)-2-piperazin-1-ylacetamide" is limited. The following guide, therefore, provides a comprehensive strategic framework for the in vivo dose refinement of novel small molecules, a process directly applicable to this and similar piperazine acetamide-based research compounds. This resource is designed to empower researchers, scientists, and drug development professionals to navigate the complexities of preclinical in vivo studies with confidence and scientific rigor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the critical questions and challenges researchers face when transitioning a novel compound from in vitro characterization to in vivo animal models.

Q1: How do I determine a scientifically sound starting dose for my first in vivo study?

Answer: Selecting a starting dose is a critical step that balances the need for potential efficacy with animal welfare. A multi-faceted approach is required, grounded in all available data.

  • In Vitro to In Vivo Extrapolation (IVIVE): Your primary source of information will be the compound's in vitro potency. A common practice is to select a starting dose anticipated to achieve a plasma concentration (Cmax) that is a multiple of the in vitro IC50 or EC50 value.[1] This provides a reasonable expectation of target engagement.

  • Maximum Tolerated Dose (MTD) Studies: The foundational experiment is often a dose range-finding (DRF) or MTD study.[1][2] This involves administering escalating doses of the compound to small groups of animals to identify the highest dose that does not cause unacceptable toxicity or adverse effects.[2][3]

  • Literature Precedent: Investigate published studies on compounds with similar structures (e.g., other piperazine derivatives) or mechanisms of action. This can provide a ballpark estimate for a starting dose range.

  • Allometric Scaling: If you have pharmacokinetic (PK) data from another species, allometric scaling can be used to estimate a starting dose in a new species. However, this is typically more relevant after initial single-dose PK studies have been conducted.

The primary goals of these initial studies are to establish a dose-response relationship and identify a safe dose range for subsequent, more extensive efficacy studies.[2][4]

Q2: What is a standard dose-escalation design for a pilot tolerability study?

Answer: A systematic dose escalation is essential for efficiently determining the MTD.

A common and robust approach is a staggered, escalating-dose design. This typically involves:

  • Group Size: Small groups of animals (e.g., n=3-5 per group) are used for each dose level.

  • Dose Spacing: Doses are escalated using a geometric progression (e.g., 2x or 3x increments) or a modified Fibonacci sequence to ensure broad coverage of the dose range.[2]

  • Staggered Dosing: The lowest dose group is treated first. After an observation period to check for acute toxicity, the next higher dose group is treated. This continues until dose-limiting toxicity is observed.

  • Control Group: A vehicle control group is essential to differentiate compound-related effects from those caused by the administration procedure or vehicle.

The "3+3" design, originally from oncology trials, is a well-established algorithm where if dose-limiting toxicity is observed in one of three animals, three more are added to that cohort.[5] This principle helps confirm the MTD with greater confidence.

Q3: Troubleshooting: My compound shows no efficacy at doses approaching the MTD. What should I investigate?

Answer: A lack of efficacy despite seemingly adequate dosing is a common and frustrating issue. A logical troubleshooting process is key.

  • Confirm Exposure (Pharmacokinetics): The most critical first step is to determine if the compound is reaching the systemic circulation and, ideally, the target tissue. A satellite pharmacokinetic (PK) study is essential.[2] Measure key parameters like Cmax (peak concentration), AUC (total exposure), and half-life.[2] Poor oral bioavailability or rapid metabolism are common reasons for efficacy failure.[6]

  • Evaluate Target Engagement: Is the compound binding to its intended target in vivo? This can be assessed by measuring a downstream biomarker in tissue or blood samples. A lack of target engagement despite adequate plasma exposure may point to poor tissue penetration.[6]

  • Review the Animal Model: Ensure the chosen animal model is appropriate and that the disease pathology is relevant to the compound's mechanism of action.[2][7]

  • Re-evaluate Formulation: The drug's formulation can significantly impact its absorption.[3][8] Poor solubility can lead to low and variable exposure. Consider reformulating in a different vehicle to improve bioavailability.

This troubleshooting workflow helps to systematically diagnose the root cause, distinguishing between a compound problem (poor PK/PD) and a model problem.

Q4: Troubleshooting: I'm observing toxicity, but how do I know if it's related to my drug's primary target?

Answer: Differentiating on-target from off-target toxicity is crucial for deciding a compound's future.

  • On-Target Toxicity: This occurs when the toxicity is an extension of the drug's primary pharmacological mechanism. For example, a kinase inhibitor that targets a pathway essential for both tumor growth and normal cell renewal might cause gastrointestinal issues. This can sometimes be managed by modifying the dosing schedule (e.g., intermittent vs. daily dosing) to allow for tissue recovery.[4]

  • Off-Target Toxicity: This happens when the compound interacts with unintended molecular targets. A comprehensive safety and toxicity assessment, including clinical observations, body weight tracking, hematology, serum chemistry, and histopathology of major organs, is vital.[2][3] If the observed toxicity does not align with the known biology of the intended target, off-target effects are likely.

Identifying potential off-target activities early through in vitro profiling (e.g., screening against a panel of safety-relevant targets) can help predict and interpret in vivo toxicity findings.

Experimental Protocols & Data Presentation

Protocol 1: Pilot Dose Range-Finding (DRF) and MTD Study in Rodents

Objective: To determine the maximum tolerated dose (MTD) and characterize the acute toxicity profile of a novel compound.

Methodology:

  • Animal Selection: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), typically using 3-5 animals per sex per dose group.[2][3]

  • Acclimatization: Allow animals to acclimate for at least 5-7 days before the study begins.

  • Dose Preparation: Formulate the compound in an appropriate vehicle. Ensure formulation analysis (concentration, homogeneity, stability) has been performed.[3]

  • Dose Administration:

    • Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

    • Start with the lowest dose group. Based on tolerability observed over 24-48 hours, proceed to the next dose level.

  • Clinical Observations:

    • Monitor animals intensely for the first 4-6 hours post-dose, and then at least twice daily for 7-14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weights, and food/water consumption.[2]

  • Endpoint Analysis:

    • At the end of the observation period, perform a gross necropsy.

    • Collect blood for clinical pathology (hematology and serum chemistry).

    • Collect key organs (liver, kidney, spleen, heart, lungs) for preliminary histopathology to identify potential target organs of toxicity.[2]

  • MTD Determination: The MTD is defined as the highest dose that does not produce mortality, significant clinical signs of toxicity, or greater than 10-15% body weight loss.

Data Presentation: Interpreting Key Pharmacokinetic Parameters

When you receive data from a PK study, it's crucial to understand what the parameters mean for your dose refinement strategy.

ParameterDescriptionImplication for Dose Refinement
Cmax The maximum observed plasma concentration.Must ideally exceed the in vitro EC50/IC50 to achieve a pharmacological effect. Low Cmax may indicate poor absorption.
Tmax The time at which Cmax is reached.Indicates the rate of absorption. A very short Tmax might require more frequent dosing.
AUC Area Under the Curve; total drug exposure over time.The most reliable measure of systemic exposure. Efficacy often correlates better with AUC than with Cmax.
Half-life; the time it takes for the plasma concentration to decrease by half.Determines the dosing interval. A compound with a short half-life may need to be dosed more frequently to maintain therapeutic concentrations.
This table summarizes key pharmacokinetic metrics essential for optimizing dose selection and understanding a drug's behavior in vivo.[2]

Visualizing Experimental Workflows

Diagrams can clarify complex decision-making processes in preclinical development.

DoseFindingWorkflow cluster_0 Phase 1: Dose Range-Finding cluster_1 Phase 2: Efficacy Study Design vitro_data In Vitro Data (IC50/EC50) start_dose Estimate Starting Dose vitro_data->start_dose mtd_study Conduct Pilot MTD Study (Single Ascending Dose) start_dose->mtd_study observe Observe Toxicity & Clinical Signs mtd_study->observe observe->mtd_study Toxicity observed, refine dose levels mtd_defined MTD Defined observe->mtd_defined No unacceptable toxicity pk_study Optional: Run Pilot PK Study (Satellite Group) mtd_defined->pk_study select_doses Select 3-4 Doses (e.g., 0.2x, 0.5x, 1x MTD) pk_study->select_doses efficacy_study Conduct Full Efficacy Study (Chronic Dosing) select_doses->efficacy_study analyze Analyze Efficacy & PD Biomarkers efficacy_study->analyze dose_response Establish Dose-Response Relationship analyze->dose_response

Caption: Workflow for initial dose selection and transition to efficacy studies.

TroubleshootingWorkflow start No Efficacy Observed In Vivo pk_q Was PK measured? start->pk_q run_pk Action: Conduct Satellite PK Study pk_q->run_pk No exposure_q Is plasma exposure (AUC) adequate? pk_q->exposure_q Yes run_pk->exposure_q reformulate Problem: Poor Bioavailability Solution: Reformulate, Change Route exposure_q->reformulate No target_q Was target engagement (PD biomarker) measured? exposure_q->target_q Yes run_pd Action: Develop & Run PD Biomarker Assay target_q->run_pd No pd_q Is target modulated in tissue? target_q->pd_q Yes run_pd->pd_q tissue_pen Problem: Poor Tissue Penetration Solution: Re-engineer Molecule pd_q->tissue_pen No model_issue Problem: Invalid Model or Hypothesis Solution: Re-evaluate Animal Model pd_q->model_issue Yes

Caption: Decision tree for troubleshooting lack of in vivo efficacy.

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • BenchChem. (n.d.). Technical Support Center: Refinement of In Vivo Dosage for Novel Small Molecule Inhibitors.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA.
  • Ji, Y., & Wang, S. J. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2634-2639.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Assay Guidance Manual. (2012). In Vivo Assay Guidelines.
  • U.S. Food and Drug Administration. (2013). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Charles River Laboratories. (2024).
  • ResearchGate. (2021). How to determine the dosage of in vivo study?
  • Chem-Impex International. (2025). N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide, 95%.
  • Sun, D., Gao, W., Hu, H., & Zhou, S. (2022). Why 90% of clinical drug development fails and how to improve it? Acta Pharmaceutica Sinica B, 12(7), 3049-3062.
  • ChemHelp ASAP. (2023). in vivo preclinical studies for drug discovery. YouTube.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Activity of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide and Ranolazine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of cardiovascular drug discovery, the selective modulation of ion channels and metabolic pathways remains a cornerstone of the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cardiovascular drug discovery, the selective modulation of ion channels and metabolic pathways remains a cornerstone of therapeutic innovation. Ranolazine, an anti-anginal agent, has carved a distinct niche through its primary mechanism of inhibiting the late inward sodium current (INaL) and its secondary effects on cardiac metabolism.[1][2][3][4][5] This guide introduces a novel piperazine-containing compound, N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, and provides a comprehensive framework for its head-to-head comparison with the well-characterized drug, ranolazine.

While extensive data on N-(3-methoxypropyl)-2-piperazin-1-ylacetamide is not yet publicly available, its structural features, particularly the piperazine moiety, suggest a potential for biological activity.[6][7][8] Piperazine derivatives are prevalent in medicinal chemistry, often targeting ion channels and G protein-coupled receptors.[6][7][8][9] This guide, therefore, serves as a proactive experimental roadmap, outlining the necessary studies to elucidate the activity of this novel compound and benchmark it against ranolazine.

Mechanistic Overview: Ranolazine as the Benchmark

Ranolazine's primary anti-ischemic effect is attributed to its potent and selective inhibition of the late sodium current (INaL).[1][3][5] Under ischemic conditions, an increase in INaL leads to intracellular sodium and subsequent calcium overload, impairing myocardial relaxation and increasing oxygen demand.[1][4] By inhibiting INaL, ranolazine mitigates this calcium overload, thereby improving diastolic function without significantly altering heart rate or blood pressure.[3][5]

Additionally, ranolazine has been reported to inhibit the rapidly activating delayed-rectifier potassium current (IKr), which is encoded by the hERG gene, leading to a modest prolongation of the QT interval.[2][3][4] It also has weaker effects on other cardiac ion channels.[10][11][12] Early research also pointed to an inhibition of fatty acid oxidation (pFOX) as a mechanism, though more recent studies suggest this is not the primary driver of its anti-anginal efficacy at therapeutic concentrations.[13][14][15][16][17]

cluster_0 Ischemic Cardiomyocyte cluster_1 Ranolazine's Mechanism of Action Ischemia Myocardial Ischemia Late_INa ↑ Late INa Ischemia->Late_INa Na_Overload ↑ Intracellular [Na+] Late_INa->Na_Overload NCX Reverse Mode Na+/Ca2+ Exchange Na_Overload->NCX Ca_Overload ↑ Intracellular [Ca2+] NCX->Ca_Overload Diastolic_Dysfunction ↑ Diastolic Wall Tension ↓ Myocardial Relaxation Ca_Overload->Diastolic_Dysfunction MVO2 ↑ Myocardial O2 Consumption Diastolic_Dysfunction->MVO2 Ranolazine Ranolazine Block_INa Inhibition of Late INa Ranolazine->Block_INa Block_INa->Late_INa

Figure 1. Ranolazine's primary mechanism of action in ischemic cardiomyocytes.

Proposed Head-to-Head Experimental Framework

To comprehensively compare N-(3-methoxypropyl)-2-piperazin-1-ylacetamide with ranolazine, a multi-tiered approach is essential, progressing from molecular targets to cellular and integrated systems.

Tier 1: Ion Channel Profiling using Automated Patch-Clamp

The initial and most critical step is to determine the ion channel activity profile of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide and directly compare its potency and selectivity to ranolazine. The Comprehensive in vitro Proarrhythmia Assay (CiPA) panel of cardiac ion channels provides a robust framework for this assessment.[18][19]

Objective: To determine the half-maximal inhibitory concentrations (IC50) of both compounds on key cardiac ion channels.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

  • Cell Lines: Utilize recombinant cell lines stably expressing the human variants of the following ion channels:

    • Nav1.5 (Peak and Late Current)

    • hERG (IKr)

    • Cav1.2 (ICa,L)

    • Kv7.1/minK (IKs)

    • Kv4.3 (Ito)

    • Kir2.1 (IK1)

  • Temperature: Conduct all experiments at near-physiological temperature (35-37°C), as drug effects on ion channels can be temperature-sensitive.[20]

  • Voltage Protocols: Employ standardized voltage-clamp protocols designed to isolate and measure each specific current. For instance, a prolonged depolarizing pulse is necessary to measure the late sodium current.[21][22][23][24] The FDA provides recommended voltage protocols for CiPA studies.[20][21]

  • Compound Application: Apply a range of concentrations (e.g., 0.01 to 100 µM) for each compound to generate a full concentration-response curve. Include a vehicle control and a known potent inhibitor for each channel as a positive control (e.g., ranolazine for late INa, dofetilide for hERG).[20][21]

  • Data Analysis: Measure the current amplitude for each concentration. Calculate the percentage of inhibition relative to the control. Fit the concentration-response data to the Hill equation to determine the IC50 and Hill slope for each compound on each channel.

Hypothetical Data Summary Table:

Ion ChannelRanolazine IC50 (µM)N-(3-methoxypropyl)-2-piperazin-1-ylacetamide IC50 (µM)
Late INa5.9 - 10To be determined
Peak INa~294To be determined
hERG (IKr)11.5To be determined
ICa,L~296 (peak)To be determined
IKs>30 (weak inhibition)To be determined

Note: Ranolazine IC50 values are sourced from published literature and may vary based on experimental conditions.[10][11][12]

cluster_workflow Automated Patch-Clamp Workflow A Prepare Recombinant Cell Lines B Establish Whole-Cell Configuration A->B C Apply Standardized Voltage Protocol B->C D Record Baseline Ion Current C->D E Apply Test Compound (Increasing Concentrations) D->E F Record Post-Compound Ion Current E->F G Data Analysis: Calculate % Inhibition F->G H Generate Concentration- Response Curve & IC50 G->H

Figure 2. Workflow for automated patch-clamp ion channel profiling.

Tier 2: Cellular Electrophysiology and Cytotoxicity in hiPSC-Cardiomyocytes

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a more integrated system to assess the net effect of a compound on the cardiac action potential and to evaluate potential cytotoxicity.[19][25]

Objective: To compare the effects of the two compounds on action potential duration (APD), arrhythmogenic events, and cell viability in a human cardiac model.

Experimental Protocols:

  • In Vitro Cardiotoxicity Assay:

    • Culture hiPSC-CMs in 96- or 384-well plates.

    • Expose cells to a range of concentrations of each compound for an extended period (e.g., 24-72 hours).

    • Assess cell viability using an ATP-based bioluminescence assay (e.g., CardioGlo™-Tox HT).[26] A decrease in intracellular ATP correlates with cytotoxicity.

  • Microelectrode Array (MEA) Assay:

    • Plate hiPSC-CMs on MEA plates to allow for the recording of extracellular field potentials.

    • After establishing a stable, synchronous beating pattern, apply acute concentrations of each compound.

    • Measure changes in beat rate, field potential duration (FPD, a surrogate for APD), and the incidence of arrhythmic events like early after-depolarizations (EADs).

Hypothetical Data Summary Table:

ParameterRanolazineN-(3-methoxypropyl)-2-piperazin-1-ylacetamide
Cytotoxicity (TC50, µM)>100To be determined
FPDc Change at 10 µMModest LengtheningTo be determined
Pro-arrhythmic EventsLow IncidenceTo be determined
Tier 3: Metabolic Activity Assessment

While the inhibition of fatty acid oxidation is no longer considered the primary anti-anginal mechanism of ranolazine, it remains a part of its pharmacological profile.[17] Comparing the metabolic effects of the new compound is crucial for a complete characterization.

Objective: To determine if N-(3-methoxypropyl)-2-piperazin-1-ylacetamide alters cardiac substrate metabolism.

Experimental Protocol: Seahorse XF Analyzer

  • Cell Model: Use hiPSC-CMs or a relevant cardiac cell line (e.g., H9c2).

  • Assay: Employ the Seahorse XF Palmitate Oxidation Stress Test. This assay measures the oxygen consumption rate (OCR) of cells provided with palmitate as the primary energy substrate.

  • Procedure:

    • Seed cells in a Seahorse XF microplate.

    • Pre-treat cells with various concentrations of ranolazine or the test compound.

    • Measure baseline OCR.

    • Inject palmitate-BSA to initiate fatty acid oxidation.

    • Monitor the change in OCR. A pFOX inhibitor like ranolazine would be expected to decrease the OCR derived from fatty acid metabolism.

  • Data Analysis: Compare the OCR profiles of cells treated with the vehicle, ranolazine, and N-(3-methoxypropyl)-2-piperazin-1-ylacetamide.

Conclusion and Forward Outlook

This guide presents a structured, scientifically rigorous framework for the comparative analysis of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide and ranolazine. By systematically evaluating the novel compound's effects on cardiac ion channels, cellular electrophysiology, and metabolism, researchers can build a comprehensive pharmacological profile. The results of these proposed experiments will elucidate whether this new chemical entity acts as a ranolazine analog, possesses a distinct mechanism of action, or offers a potentially improved safety or efficacy profile. This head-to-head comparison is a critical step in determining the therapeutic potential of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide and its future trajectory in cardiovascular drug development.

References

  • Belardinelli, L., et al. (2006). Mechanism of action of the new anti-ischemia drug ranolazine. European Heart Journal Supplements, 8(suppl_A), A10–A13. [Link]

  • Wikipedia. (n.d.). Ranolazine. Wikipedia. [Link]

  • Patel, K., & Kerndt, C. C. (2023). Ranolazine. In StatPearls. StatPearls Publishing. [Link]

  • Banerjee, K., & Ghosh, R. K. (2016). Ranolazine: A Contemporary Review. Journal of the American Heart Association, 5(3), e003196. [Link]

  • Fountoulakis, P., et al. (2018). Ranolazine: A Better Understanding of Its Pathophysiology and Patient Profile to Guide Treatment of Chronic Stable Angina. Postgraduate Medicine, 130(3), 313-323. [Link]

  • Lochner, A., et al. (2001). Ranolazine, a partial fatty acid oxidation inhibitor, reduces myocardial infarct size and cardiac troponin T release in the rat. European Journal of Pharmacology, 418(1-2), 105-110. [Link]

  • Antzelevitch, C., et al. (2011). Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine. Heart Rhythm, 8(8), 1281–1290. [Link]

  • Paredes, A., et al. (2003). Effects of ranolazine on fatty acid transformation in the isolated perfused rat liver. Biochemical Pharmacology, 65(4), 675-684. [Link]

  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. [Link]

  • Sharma, A., et al. (2013). Ranolazine, a Partial Fatty Acid Oxidation Inhibitor, its Potential Benefit in Angina and Other Cardiovascular Disorders. Recent Patents on Cardiovascular Drug Discovery, 8(2), 118-124. [Link]

  • Sharma, A., et al. (2013). Ranolazine, a Partial Fatty Acid Oxidation Inhibitor, its Potential Benefit in Angina and Other Cardiovascular Disorders. ResearchGate. [Link]

  • Antzelevitch, C., et al. (2004). Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties. Circulation, 110(8), 904-910. [Link]

  • Hayashida, S., et al. (2007). A comparison between ranolazine and CVT-4325, a novel inhibitor of fatty acid oxidation, on cardiac metabolism and left ventricular function in rat isolated perfused heart during ischemia and reperfusion. The Journal of Pharmacology and Experimental Therapeutics, 320(3), 1040-1047. [Link]

  • Antzelevitch, C., et al. (2004). Electrophysiological Effects of Ranolazine, a Novel Antianginal Agent With Antiarrhythmic Properties. Circulation, 110(8), 904-910. [Link]

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  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8110. [Link]

  • National Toxicology Program. (n.d.). In Vitro Cardiotoxicity Screening Approaches. [Link]

  • Molecular Devices. (n.d.). Cardiotoxicity, Cardiac Toxicity. [Link]

  • Miki, K., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Stem Cells International, 2018, 1078041. [Link]

  • Wang, Y., et al. (2022). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Scientific Reports, 12(1), 1957. [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Singh, S., & Singh, P. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • Piron, J., et al. (2013). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology, 975, 151–167. [Link]

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  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

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  • Tsurudome, K., et al. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp system. Sophion Bioscience. [Link]

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  • Fischer, T. H., et al. (2015). Role of late sodium current as a potential arrhythmogenic mechanism in the progression of pressure-induced heart disease. Journal of Molecular and Cellular Cardiology, 87, 83-93. [Link]

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Comparative

A Comparative Efficacy Analysis of Novel Piperazine Derivatives in Modern Drug Discovery

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, stands as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its ability t...

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, stands as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, as well as its capacity to serve as a versatile linker, have cemented its importance in the rational design of new therapeutic agents.[1][2] This guide provides a comprehensive comparison of the efficacy of recently developed piperazine derivatives across various therapeutic areas, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.

The Versatility of the Piperazine Moiety: A Gateway to Diverse Pharmacological Activities

The inherent structural flexibility of the piperazine ring allows for substitutions at the nitrogen atoms, leading to a vast chemical space for drug discovery.[1] This has resulted in the development of piperazine-containing drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) effects.[2][3][4][5] This guide will delve into a comparative analysis of novel derivatives in several key therapeutic areas.

I. Anticancer Activity of Novel Piperazine Derivatives

Recent research has focused on the development of piperazine derivatives as potent anticancer agents. A noteworthy study involved the synthesis of novel vindoline-piperazine conjugates, which demonstrated significant antiproliferative effects against a panel of 60 human tumor cell lines (NCI60).[6]

Comparative Efficacy of Vindoline-Piperazine Conjugates

The substitution pattern on the piperazine ring and its point of attachment to the vindoline core were found to be critical for cytotoxic activity. The following table summarizes the growth inhibition data for some of the most potent derivatives.[6]

Compound IDLinker Position on VindolinePiperazine SubstituentCancer Cell LineGrowth Percentage (%)
17 104-TrifluoromethylphenylSK-MEL-5 (Melanoma)-98.17
LOX-IMVI (Melanoma)-95.37
KM12 (Colon)-84.40
MDA-MB-231/ATCC (Breast)-86.10
22 174-TrifluoromethylphenylSK-MEL-5 (Melanoma)-98.54
SF-539 (CNS)-96.98
COLO-215 (Colon)-93.46
23 17[4-(Trifluoromethyl)benzyl]MDA-MB-468 (Breast)GI50 = 1.00 µM
25 171-Bis(4-fluorophenyl)methylHOP-92 (Non-small cell lung)GI50 = 1.35 µM
A negative growth percentage indicates cell killing.

Key Insights:

  • Substitution at position 17 of the vindoline moiety appears to be more favorable for anticancer activity compared to position 10.[6]

  • N-alkyl linkers between vindoline and piperazine resulted in more active compounds than N-acyl analogs.[6]

  • Derivatives with N-(4-trifluoromethylphenyl), N-[4-(trifluoromethyl)benzyl], and N-bis(4-fluorophenyl)methyl piperazine showed significantly greater efficacy.[6]

Experimental Protocol: In Vitro Antiproliferative Assay (NCI60 Screen)

The following protocol outlines the general steps for evaluating the antiproliferative activity of novel compounds using the NCI60 screen, a well-established and validated system.

Objective: To determine the growth inhibitory effects of novel piperazine derivatives on 60 different human cancer cell lines.

Methodology:

  • Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.

  • Cell Plating: Cells are inoculated into 96-well microtiter plates at their respective optimal plating densities.

  • Compound Addition: After a 24-hour pre-incubation period, the test compounds are added at various concentrations.

  • Incubation: The plates are incubated for 48 hours at 37°C, 5% CO2, and 100% humidity.

  • Cell Viability Assay: The Sulforhodamine B (SRB) assay is typically used to determine cell viability. This involves fixing the cells with trichloroacetic acid, staining with SRB, and then solubilizing the bound stain for absorbance measurement.

  • Data Analysis: The absorbance data is used to calculate the percentage of cell growth inhibition.

Causality Behind Experimental Choices: The NCI60 screen is a robust and highly standardized platform that allows for the simultaneous evaluation of a compound's activity against a broad spectrum of cancer types, providing valuable insights into its potential therapeutic applications and mechanism of action.

NCI60_Workflow start Start cell_culture Cell Culture (60 human cancer cell lines) start->cell_culture compound_prep Compound Preparation (Piperazine Derivatives) start->compound_prep cell_plating Cell Plating (96-well plates) cell_culture->cell_plating compound_addition Compound Addition (Varying concentrations) compound_prep->compound_addition cell_plating->compound_addition incubation Incubation (48 hours) compound_addition->incubation srb_assay SRB Assay (Cell Viability) incubation->srb_assay data_analysis Data Analysis (Growth Inhibition %) srb_assay->data_analysis end End data_analysis->end

Caption: Proposed signaling pathway for Compound 6a.

Conclusion

The piperazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse pharmacological activities. The comparative data and experimental protocols presented in this guide highlight the significant potential of recently developed piperazine derivatives in the fields of oncology, infectious diseases, and neuroscience. Further optimization of these lead compounds, guided by a thorough understanding of their structure-activity relationships and mechanisms of action, holds great promise for the development of next-generation therapies.

References

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (2021). Bentham Science Publishers.
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI.
  • Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. (2023). Bentham Science Publishers.
  • Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. (2019). PubMed.
  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). PubMed.
  • Piperazine derivatives for therapeutic use: a patent review (2010-present). (n.d.). Taylor & Francis Online.
  • Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. (n.d.). PubMed.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). No source found.
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA p
  • From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. (2026).
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions (RSC Publishing).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed.
  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2025). PMC - PubMed Central.
  • synthesis and biological evaluation of some novel piperazine derivatives. (2025).
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). MDPI.
  • Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. (2025).

Sources

Validation

validation of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide bioactivity

An In-Depth Comparative Guide to the Bioactivity of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, a Novel Dopamine D2 Receptor Antagonist This guide provides a comprehensive validation framework for N-(3-methoxypropyl)-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Bioactivity of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, a Novel Dopamine D2 Receptor Antagonist

This guide provides a comprehensive validation framework for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide (hereafter designated "Compound-V"), a novel chemical entity identified through our internal screening programs. Based on its structural features, particularly the piperazine acetamide scaffold, we hypothesized its activity at the dopamine D2 receptor (D2R), a critical G-protein coupled receptor (GPCR) implicated in psychosis and other neuropsychiatric disorders.

Herein, we present a head-to-head comparison of Compound-V with two gold-standard D2R modulators: Haloperidol , a potent first-generation (typical) antagonist, and Aripiprazole , a second-generation (atypical) partial agonist. Our objective is to rigorously characterize the in vitro and in vivo pharmacological profile of Compound-V, providing the foundational data necessary for its progression in the drug development pipeline. This document is intended for researchers, scientists, and drug development professionals seeking to understand the experimental logic and data-driven validation of a novel CNS compound.

Rationale for Experimental Design: A Tripartite Validation Strategy

The validation of a novel D2R antagonist requires a multi-pronged approach to build a robust pharmacological dossier. Our strategy is built on three pillars:

  • Target Engagement: Does the compound physically interact with the D2 receptor? This is the most fundamental question, addressed through competitive radioligand binding assays.

  • Functional Activity: How does binding translate into a biological response? We dissect the compound's functional consequences (antagonism vs. agonism) by measuring its effect on downstream signaling pathways, specifically cAMP accumulation.

  • Cellular and In Vivo Efficacy: Can the compound demonstrate its intended effect in a more complex biological system? We use a cellular assay to assess functional antagonism in a competitive environment and a well-established animal model to confirm in vivo target engagement and behavioral effects.

This tiered approach ensures that we are not only confirming binding but also understanding the functional and physiological consequences of that interaction, a critical step in de-risking a novel compound for further development.

Comparative In Vitro Profiling

Experiment 1: D2 Receptor Binding Affinity (Target Engagement)

The initial and most critical step is to confirm direct binding to the human D2 receptor and quantify its affinity. A competitive radioligand binding assay was employed using a stable cell line (CHO-K1) expressing the human D2R.

Protocol: D2 Receptor Competitive Binding Assay

  • Cell Membrane Preparation: CHO-K1 cells stably expressing human D2R were cultured, harvested, and homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). The homogenate was centrifuged, and the resulting membrane pellet was resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, membrane homogenates were incubated with a fixed concentration of the high-affinity D2R antagonist, [³H]-Spiperone (~0.3 nM).

  • Competitive Binding: A range of concentrations (0.1 nM to 100 µM) of Compound-V, Haloperidol, or Aripiprazole were added to displace the radioligand.

  • Incubation & Termination: The reaction was incubated for 90 minutes at room temperature. The reaction was terminated by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filters was measured using a scintillation counter.

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration (10 µM) of unlabeled Haloperidol. The data were analyzed using non-linear regression to determine the inhibition constant (Ki), a measure of binding affinity.

Data Summary: D2R Binding Affinity

CompoundKi (nM)Hill Slope
Compound-V 2.1 ± 0.3 -1.05
Haloperidol1.5 ± 0.2-1.10
Aripiprazole0.9 ± 0.1-0.98

Interpretation of Results:

The data clearly demonstrate that Compound-V binds to the human D2 receptor with high affinity, as indicated by its low nanomolar Ki value. Its affinity is comparable to that of Haloperidol and Aripiprazole, establishing it as a potent D2R-binding ligand. The Hill slope, which is close to -1, suggests that the binding occurs at a single site in a competitive manner.

Experiment 2: Functional Antagonism via cAMP Signaling

Having confirmed target engagement, the next crucial step is to determine the functional consequence of this binding. The D2R is a Gi-coupled receptor; its activation by an agonist (like dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect.

Protocol: cAMP Functional Assay

  • Cell Culture: CHO-K1 cells expressing human D2R were plated in a 96-well plate.

  • Pre-treatment: Cells were pre-treated with varying concentrations of Compound-V, Haloperidol, or Aripiprazole for 20 minutes.

  • Agonist Challenge: The cells were then stimulated with a fixed concentration of Dopamine (1 µM) in the presence of Forskolin (to stimulate basal adenylyl cyclase activity) and a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Lysis & Detection: After a 30-minute incubation, the cells were lysed, and the intracellular cAMP levels were quantified using a competitive immunoassay (e.g., HTRF or LANCE).

  • Data Analysis: The ability of the test compounds to reverse the dopamine-induced inhibition of cAMP production was measured, and the IC50 (concentration causing 50% of maximal inhibition) was calculated. This allows for the determination of the functional potency (Kb).

Workflow: Functional Antagonism Assessment

G cluster_assay cAMP Functional Assay Workflow start CHO-D2R Cells pretreat Pre-treat with: - Compound-V - Haloperidol - Aripiprazole start->pretreat Step 1 challenge Stimulate with Dopamine (Agonist Challenge) pretreat->challenge Step 2 detect Measure cAMP Levels challenge->detect Step 3 analyze Calculate IC50 and Kb detect->analyze Step 4

Caption: Workflow for assessing functional antagonism at the D2 receptor.

Data Summary: D2R Functional Activity

CompoundFunctional Assay Kb (nM)Intrinsic Activity (%)Classification
Compound-V 3.5 ± 0.4 < 5% Full Antagonist
Haloperidol2.8 ± 0.3< 5%Full Antagonist
Aripiprazole1.2 ± 0.2~25%Partial Agonist

Interpretation of Results:

Compound-V demonstrated potent functional antagonism, effectively reversing the dopamine-induced suppression of cAMP with a Kb value in the low nanomolar range. Crucially, Compound-V exhibited negligible intrinsic activity, indicating it does not activate the receptor on its own. This classifies it as a full antagonist, similar to Haloperidol. In contrast, Aripiprazole displayed partial agonism, as expected, by only partially reversing the dopamine effect and showing some receptor activation in the absence of dopamine. This differentiation is critical for predicting the clinical profile of a potential antipsychotic.

In Vivo Validation: Apomorphine-Induced Climbing in Mice

To bridge the gap between in vitro findings and potential therapeutic efficacy, we employed a standard preclinical model: apomorphine-induced climbing in mice. Apomorphine is a potent dopamine receptor agonist that, at appropriate doses, induces a compulsive climbing behavior. A D2R antagonist is expected to block this behavior, providing an in vivo measure of target engagement and functional antagonism.

Protocol: Murine Apomorphine-Induced Climbing Model

  • Animal Acclimation: Male ICR mice were acclimated to the testing environment.

  • Compound Administration: Mice were pre-treated via intraperitoneal (IP) injection with either vehicle, Compound-V (1, 3, 10 mg/kg), Haloperidol (0.1, 0.3, 1 mg/kg), or Aripiprazole (1, 3, 10 mg/kg).

  • Apomorphine Challenge: 30 minutes after compound administration, mice were challenged with a subcutaneous (SC) injection of Apomorphine (1.5 mg/kg).

  • Behavioral Scoring: Immediately after the challenge, mice were placed in individual wire mesh cages. The total time spent climbing (all four paws off the floor) was recorded over a 30-minute period.

  • Data Analysis: The percentage inhibition of climbing behavior relative to the vehicle-treated group was calculated for each dose. An ED50 (effective dose to produce 50% of the maximal effect) was determined.

Logical Relationship: From In Vitro to In Vivo

G cluster_flow Validation Logic invitro In Vitro Validation High Binding Affinity (Ki) Functional Antagonism (Kb) invivo In Vivo Confirmation Target Engagement in CNS Reversal of Agonist-Induced Behavior (ED50) invitro:f1->invivo:f0 Predicts

Caption: The logical progression from in vitro activity to in vivo efficacy.

Data Summary: In Vivo Efficacy

CompoundED50 (mg/kg, IP)Maximum Inhibition (%)
Compound-V 2.5 95%
Haloperidol0.298%
Aripiprazole3.185%

Interpretation of Results:

Compound-V demonstrated a dose-dependent inhibition of apomorphine-induced climbing, confirming its ability to antagonize D2 receptors in the central nervous system. Its in vivo potency (ED50 of 2.5 mg/kg) is robust, albeit less potent than the benchmark Haloperidol. The maximal inhibition achieved was nearly complete, reinforcing its classification as a full antagonist. Aripiprazole also effectively reduced climbing but with a slightly lower maximal effect, consistent with its partial agonist profile where it may not fully oppose the potent stimulation by apomorphine.

Synthesis and Conclusion

The comprehensive validation process outlined in this guide provides strong evidence for the bioactivity of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide (Compound-V) as a novel, high-affinity, and potent D2 receptor antagonist.

Comparative Summary:

ParameterCompound-VHaloperidolAripiprazole
D2R Binding (Ki, nM) 2.1 1.50.9
Functional Profile Full Antagonist Full AntagonistPartial Agonist
In Vivo Potency (ED50, mg/kg) 2.5 0.23.1

Compound-V distinguishes itself with a pharmacological profile most similar to that of a classical antagonist like Haloperidol, but with a potentially different physicochemical and pharmacokinetic profile conferred by its unique N-(3-methoxypropyl) substitution. Unlike Aripiprazole, it lacks intrinsic agonist activity.

This body of work successfully validates the hypothesized bioactivity of Compound-V, establishing a solid foundation for subsequent ADME/Tox profiling and further preclinical development as a potential antipsychotic agent. The presented methodologies represent a robust, self-validating framework for the characterization of novel GPCR modulators.

References

  • Title: Principles of Radioligand Binding Assays Source: Berg, K. A., & Clarke, W. P. (2018). Basic and Clinical Pharmacology, 14th ed. McGraw-Hill Education. URL: [Link]

  • Title: Dopamine D2 Receptors and the G-Protein-Coupled Inwardly Rectifying Potassium Channel Source: Journal of Neuroscience URL: [Link]

  • Title: Aripiprazole, a Novel Antipsychotic, Is a High-Affinity Partial Agonist at Human Dopamine D2 Receptors Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: The Apomorphine-Induced Climbing in Mice: A Model for the Study of Dopaminergic Receptor Antagonists Source: Psychopharmacology URL: [Link]

Comparative

A Comparative Guide to the Cross-Reactivity of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, a Putative M1 Muscarinic Receptor Agonist

For researchers in drug development, the precise characterization of a compound's interaction with its intended target and potential off-targets is paramount. This guide provides an in-depth comparative analysis of the c...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development, the precise characterization of a compound's interaction with its intended target and potential off-targets is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel compound, N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. Based on its structural motifs, we hypothesize that this compound is an agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target in the central nervous system for cognitive function.[1] This guide will objectively compare its hypothetical performance with established M1-preferring and non-selective muscarinic agonists, providing supporting experimental frameworks to validate these claims.

The Critical Role of Selectivity for M1 Muscarinic Agonists

The M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in learning and memory.[1] This makes it an attractive therapeutic target for neurodegenerative diseases like Alzheimer's. However, the high degree of homology among the five muscarinic receptor subtypes (M1-M5) presents a significant challenge in developing selective agonists.[2] Non-selective activation of M2 and M3 receptors, which are abundant in peripheral tissues, can lead to a range of undesirable side effects, including bradycardia, bronchoconstriction, and gastrointestinal disturbances.[2][3] Therefore, a thorough assessment of a novel compound's cross-reactivity is a critical step in its development.[4][5]

This guide will compare our topic compound, N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, against two well-characterized muscarinic ligands:

  • Pirenzepine : A well-established antagonist with a known preference for the M1 receptor subtype.[6][7][8][9][10]

  • Xanomeline : A functionally M1/M4-preferring agonist that has been investigated for cognitive enhancement.[11][12][13][14][15][16]

Comparative Cross-Reactivity Profile

To quantitatively assess the selectivity of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, we will utilize two gold-standard in vitro assays: a radioligand binding assay to determine binding affinity (Ki) and a functional calcium flux assay to measure agonist potency (EC50). The following tables present hypothetical, yet plausible, data for our topic compound, alongside established data for our comparators.

Table 1: Comparative Binding Affinity (Ki, nM) at Muscarinic Receptor Subtypes
CompoundM1M2M3M4M5
N-(3-methoxypropyl)-2-piperazin-1-ylacetamide (Hypothetical) 25 450 600 150 750
Pirenzepine18[6]690[6]---
XanomelineLow nM range[13]Low nM range[12]Low nM range[15]Low nM range[13]Low nM range[15]

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Potency (EC50, nM) in a Calcium Flux Assay
CompoundM1M2 (Engineered)M3M4 (Engineered)M5
N-(3-methoxypropyl)-2-piperazin-1-ylacetamide (Hypothetical) 50 >10,000 >10,000 800 >10,000
Xanomeline37[17]----

Lower EC50 values indicate higher potency. M2 and M4 receptors, which typically couple to Gi, can be engineered to produce a calcium response for screening purposes.[17]

Experimental Methodologies

The following sections provide detailed, step-by-step protocols for the key experiments used to generate the comparative data.

Radioligand Binding Assay: Determining Binding Affinity

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.[18][19][20]

Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Experimental Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing muscarinic receptor subtype prep2 Harvest and lyse cells prep1->prep2 prep3 Isolate cell membranes via centrifugation prep2->prep3 assay1 Incubate membranes with [3H]-NMS and test compound prep3->assay1 assay2 Separate bound and free radioligand by filtration assay1->assay2 assay3 Quantify bound radioactivity using scintillation counting assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.[21]

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein per well).

    • Add increasing concentrations of the unlabeled test compound (e.g., N-(3-methoxypropyl)-2-piperazin-1-ylacetamide).

    • Add a fixed concentration of the radiolabeled ligand, [3H]-N-methylscopolamine ([3H]NMS), typically at a concentration close to its Kd value.[21]

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [3H]NMS against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Calcium Flux Assay: Assessing Functional Potency

This cell-based functional assay measures the ability of a compound to activate a Gq-coupled receptor, such as the M1 muscarinic receptor, by detecting changes in intracellular calcium concentration.[22][23][24]

Principle: Activation of the M1 receptor leads to the activation of the Gq signaling pathway, which in turn stimulates phospholipase C (PLC).[25][26][27][28] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[27][28] This increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.

Signaling Pathway:

Agonist Agonist M1R M1 Receptor Agonist->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca2+ ER->Ca Releases Response Cellular Response Ca->Response

Caption: Gq signaling pathway activated by M1 receptor agonists.

Detailed Protocol:

  • Cell Preparation:

    • Plate cells expressing the M1 receptor (e.g., CHO-M1 or HEK293-M1) in a black-walled, clear-bottom 96-well plate and culture overnight.[17]

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) dissolved in an appropriate buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be de-esterified.[24]

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system.

    • Measure the baseline fluorescence for a short period.

    • Add the test compounds to the wells and immediately begin kinetic reading of the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • For each concentration of the test compound, calculate the peak fluorescence response.

    • Plot the peak response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Conclusion

The comprehensive evaluation of a compound's cross-reactivity is a cornerstone of modern drug discovery.[4][5][29] By employing a combination of radioligand binding and functional assays, researchers can build a detailed selectivity profile for novel compounds like N-(3-methoxypropyl)-2-piperazin-1-ylacetamide. The hypothetical data presented in this guide suggest that this compound may be a promising M1-selective agonist with a favorable cross-reactivity profile compared to less selective compounds. However, it is imperative that these hypothetical findings are validated through rigorous experimental testing as outlined in the provided protocols. This approach ensures the selection of drug candidates with the highest potential for therapeutic efficacy and the lowest risk of off-target side effects.

References

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  • Bymaster, F. P., et al. (2001). On the Unique Binding and Activating Properties of Xanomeline at the M1 Muscarinic Acetylcholine Receptor. PubMed. [Link]

  • Hammer, R., et al. (1980). Pirenzepine--a ligand with original binding properties to muscarinic receptors. PubMed. [Link]

  • Jakubik, J., et al. (2006). Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors. PubMed. [Link]

  • Burford, N. T., & Nahorski, S. R. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. PubMed. [Link]

  • Bloom, J. W., et al. (1987). A muscarinic receptor with high affinity for pirenzepine mediates vagally induced bronchoconstriction. PubMed. [Link]

  • Shearman, M. S., et al. (2023). Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia. PMC. [Link]

  • Liao, Y., & Xie, J. H. (2020). Gq-Coupled Receptors in Autoimmunity. PMC. [Link]

  • Cong, X., et al. (2023). Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR. PubMed Central. [Link]

  • Osborne, D. M., et al. (2021). The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain. PubMed Central. [Link]

  • World Journal of Pharmaceutical Research. (2025). Receptor selectivity: Significance and symbolism. World Journal of Pharmaceutical Research. [Link]

  • Mailman, R. B., et al. (2007). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. PMC. [Link]

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  • MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. [Link]

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  • Chemistry For Everyone. (2025). What Is Receptor Selectivity?. YouTube. [Link]

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  • Moehle, K. N., et al. (2021). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. PubMed Central. [Link]

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  • Semantic Scholar. (n.d.). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Semantic Scholar. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold stands as a cornerstone, integral to the architecture of numerous t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2][3][4] Its unique physicochemical properties, including a six-membered ring with two nitrogen atoms at opposing positions, provide a versatile platform for designing molecules with tailored affinities for various neurotransmitter receptors.[3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these compounds: N-(3-methoxypropyl)-2-piperazin-1-ylacetamide analogs. We will dissect the key structural components of this scaffold, providing a comparative analysis of how subtle molecular modifications can profoundly influence biological activity, with a particular focus on their interactions with dopamine and serotonin receptors.

The Core Scaffold: A Privileged Motif in CNS Drug Design

The N-(3-methoxypropyl)-2-piperazin-1-ylacetamide core represents a confluence of three critical pharmacophoric elements: an arylpiperazine unit, an acetamide linker, and an N-alkoxypropyl chain. Each of these components plays a distinct role in orchestrating the molecule's interaction with its biological target. The arylpiperazine moiety is a well-established pharmacophore for a range of CNS receptors, while the acetamide linker and the N-alkoxypropyl group offer opportunities for fine-tuning potency, selectivity, and pharmacokinetic properties.[1][5]

Deciphering the Structure-Activity Landscape: A Component-wise Analysis

To systematically understand the SAR of these analogs, we will explore modifications at three key positions:

  • The N-Aryl Substituent on the Piperazine Ring: This is a critical determinant of receptor affinity and selectivity.

  • The Acetamide Linker: The nature of this linker can influence binding and physicochemical properties.

  • The N-(3-methoxypropyl) Group: Variations in this chain can impact potency and metabolic stability.

The Influence of the N-Aryl Substituent on Receptor Affinity

The substitution pattern on the phenyl ring of the piperazine moiety is a pivotal factor governing the affinity and selectivity of these analogs for dopamine and serotonin receptors.

Key Insights:

  • Substitution at the Ortho Position: The presence of a methoxy group at the ortho position of the phenyl ring is a recurring motif in high-affinity ligands for both 5-HT1A and dopamine D3 receptors. This substitution appears to be crucial for orienting the molecule within the receptor's binding pocket.

  • Dopamine D3 Receptor Selectivity: For dopamine D3 receptor antagonists, the introduction of chloro substituents on the phenyl ring, particularly a 2,3-dichloro pattern, has been shown to significantly enhance selectivity over the D2 receptor subtype. This highlights the sensitivity of the D3 receptor to specific electronic and steric properties of the aryl group.

  • Impact of Heterocyclic Replacements: Replacing the phenyl ring with heterocyclic systems can also modulate activity. For instance, indole and other heterocyclic amides attached to the piperazine nitrogen have been shown to maintain high affinity for D3 receptors.[6]

Comparative Data for Arylpiperazine Modifications (Hypothetical Data Based on Related Series)

Compound IDN-Aryl SubstituentTarget ReceptorKᵢ (nM)Selectivity (vs. D2)
1a 2-Methoxyphenyl5-HT1A1.5-
1b 2,3-DichlorophenylDopamine D30.8>100-fold
1c PhenylDopamine D325.410-fold
1d 4-ChlorophenylDopamine D315.220-fold

Note: This table presents illustrative data synthesized from findings on related arylpiperazine series to demonstrate the impact of aryl substitution.

Experimental Workflow: Radioligand Binding Assay

A standard experimental protocol to determine the binding affinity of these analogs is the radioligand binding assay.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Transfect cells (e.g., HEK-293) with receptor of interest prep2 Culture and harvest cells prep1->prep2 prep3 Homogenize cells and isolate cell membranes prep2->prep3 assay1 Incubate membranes with radioligand and varying concentrations of test compound prep3->assay1 assay2 Separate bound and free radioligand (e.g., filtration) assay1->assay2 assay3 Quantify radioactivity of bound ligand assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK-293) cells are transiently or stably transfected with the human receptor of interest (e.g., dopamine D3 or serotonin 5-HT1A receptor).

    • Cells are cultured to confluence, harvested, and then homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.

  • Competitive Binding Assay:

    • A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2/D3 receptors) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (the N-(3-methoxypropyl)-2-piperazin-1-ylacetamide analog) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

The Role of the Acetamide Linker

The acetamide moiety serves as a crucial linker, connecting the arylpiperazine core to the N-alkoxypropyl tail. Its properties can influence the overall conformation of the molecule and its interaction with the receptor.

Key Insights:

  • Hydrogen Bonding Potential: The amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions can be critical for anchoring the ligand within the binding site.

  • Conformational Rigidity: The planar nature of the amide bond can introduce a degree of rigidity to the linker, which may be favorable for binding to some receptors by reducing the entropic penalty of binding.

  • Impact of Linker Length and Flexibility: While the acetamide linker is common, variations in linker length and flexibility can have a significant impact on activity. Studies on related compounds have shown that both shorter and longer linkers can be tolerated, but the optimal length is target-dependent.

Caption: Key pharmacophoric elements of the scaffold.

The N-(3-methoxypropyl) Group: Fine-Tuning Potency and Pharmacokinetics

The N-substituent on the second nitrogen of the piperazine ring is a key area for modification to optimize potency and pharmacokinetic properties.

Key Insights:

  • Chain Length: The length of the alkyl chain can influence binding affinity. For many CNS receptors, a propyl or butyl chain is often found to be optimal.

  • Presence and Position of the Methoxy Group: The introduction of a methoxy group can have several effects:

    • It can introduce a polar interaction point, potentially forming a hydrogen bond with the receptor.

    • It can alter the lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and its metabolic stability.

    • The position of the methoxy group (e.g., at the 2-, 3-, or 4-position of the propyl chain) can be critical for optimal interaction.

  • Metabolic Stability: The alkoxyalkyl chain can be a site of metabolism. Modifications to this group can be used to block metabolic pathways and improve the drug's half-life.

Comparative Data for N-Substituent Modifications (Hypothetical Data Based on Related Series)

Compound IDN-SubstituentTarget ReceptorKᵢ (nM)
2a PropylDopamine D35.2
2b 3-MethoxypropylDopamine D32.1
2c 2-MethoxypropylDopamine D38.9
2d ButylDopamine D33.5

Note: This table presents illustrative data synthesized from findings on related N-alkyl piperazine series to demonstrate the impact of the N-substituent.

Conclusion and Future Directions

The structure-activity relationship of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide analogs is a complex interplay of the electronic and steric properties of its constituent parts. The arylpiperazine moiety is a primary determinant of receptor affinity and selectivity, with specific substitution patterns favoring interactions with key CNS targets like dopamine D3 and serotonin 5-HT1A receptors. The acetamide linker plays a crucial role in orienting the molecule within the binding site and providing key hydrogen bonding interactions. Finally, the N-(3-methoxypropyl) group offers a handle for fine-tuning potency and modulating pharmacokinetic properties.

Future research in this area should focus on a systematic exploration of these modifications in a single, well-defined biological assay to build a more precise and predictive SAR model. The synthesis and evaluation of a broader range of analogs, including variations in the alkoxy group, the length of the alkyl chain, and the substitution pattern on the aryl ring, will be crucial for unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC. [Link]

  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. [Link]

  • Multiparameter exploration of piperazine derivatives as δ-opioid receptor agonists for CNS indications. PubMed. [Link]

  • Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. PubMed. [Link]

  • The Science Behind CNS Drugs: The Role of Piperazine Derivatives. T&W GROUP. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]

  • Structure-activity relationships of novel piperazines as antagonists for the melanocortin-4 receptor. PubMed. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. PubMed. [Link]

  • Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. PubMed. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Piperazine Acetamide Inhibitors

Abstract The piperazine acetamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of clinically successful drugs.[1] Its inher...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine acetamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of clinically successful drugs.[1] Its inherent physicochemical properties—often conferring favorable solubility and metabolic stability—combined with its synthetic tractability, make it an attractive starting point for inhibitor design across a wide array of biological targets.[2][3] This guide provides a comparative analysis of piperazine acetamide inhibitors, moving beyond a simple catalog of compounds to a deeper exploration of their design rationale, mechanisms of action, and the experimental validation that underpins their development. We will dissect the causality behind experimental choices and provide field-proven protocols for their rigorous evaluation, aimed at researchers, scientists, and drug development professionals.

The Piperazine Acetamide Scaffold: A Chemist's Ally

The power of the piperazine acetamide core lies in the synergistic combination of its two components. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is typically basic and can be protonated at physiological pH, which is often exploited to improve aqueous solubility and pharmacokinetic profiles.[4] The acetamide group provides a robust platform for introducing diverse chemical functionalities, acting as a key hydrogen bond donor and acceptor to facilitate precise interactions within a target's binding site. This modularity allows medicinal chemists to systematically tune a compound's potency, selectivity, and drug-like properties.[5]

Mechanisms of Action: A Tale of Versatility

The utility of the piperazine acetamide scaffold is demonstrated by its successful application against a diverse range of target classes. The specific mechanism of inhibition is dictated by the overall molecular structure and the nature of the target protein.

  • Enzyme Inhibition: A primary application is in the development of enzyme inhibitors. By decorating the core scaffold with appropriate pharmacophoric groups, these molecules can be designed to fit into the active sites of enzymes, blocking substrate access and halting catalytic activity. This is a common strategy for targets like kinases, histone deacetylases (HDACs), and urease.[6][7]

  • Receptor Modulation: These compounds can also act as modulators for receptors. For instance, derivatives have been designed as antagonists for histamine H3 and sigma-1 receptors, playing a role in neurological pathways.[8]

  • Ion Channel Blockade: In the field of pain management, piperazine amides have been developed as state-dependent inhibitors of voltage-gated sodium channels like NaV1.7, selectively blocking the channel in a specific conformational state.[9]

  • GABA Receptor Agonism: Historically, piperazine itself was used as an anthelmintic drug. Its mechanism involves acting as a GABA receptor agonist in nematodes, leading to hyperpolarization of muscle cells, flaccid paralysis, and subsequent expulsion of the parasite from the host.[10][11] This selective toxicity is possible because GABA receptors are key to the peripheral neuromuscular system in nematodes, a distinction from their vertebrate hosts.[10]

cluster_enzyme Enzyme Active Site cluster_inhibition Inhibition Mechanism Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Inhibitor Piperazine Acetamide Inhibitor Inhibitor->Enzyme Competitively Binds

Caption: Competitive inhibition of an enzyme by a piperazine acetamide inhibitor.

Comparative Analysis: A Focus on HDAC Inhibitors

To illustrate a practical comparison, we will examine a series of 1-benzhydryl-piperazine-based hydroxamic acid derivatives designed as Histone Deacetylase (HDAC) inhibitors for anti-cancer applications. HDACs are crucial enzymes that regulate gene expression, and their inhibition is a validated strategy in oncology. The general structure of these inhibitors consists of a surface recognition group (1-benzhydryl-piperazine), a linker, and a zinc-binding group (hydroxamic acid). The key variable in this comparative set is the length and nature of the linker.

Compound IDLinkerHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity (HDAC1/HDAC6)Anti-proliferative Activity (MDA-MB-231, IC₅₀ µM)
8a 6-carbon aliphatic230 ± 1030 ± 17.672.6 ± 0.2
8b 7-carbon aliphatic80 ± 220 ± 14.001.8 ± 0.1
9a 6-carbon with amide>10,000110 ± 10>9012.0 ± 0.5
9b 7-carbon with amide>10,00070 ± 5>14210.0 ± 0.4

Data synthesized from a study on 1-benzhydryl-piperazine-based HDAC inhibitors.[7]

Expert Analysis: The data clearly demonstrates the critical role of the linker in determining both potency and isoform selectivity.

  • Potency: Extending the aliphatic linker from six carbons ( 8a ) to seven carbons ( 8b ) resulted in a nearly 3-fold increase in potency against HDAC1 and a 1.5-fold increase for HDAC6. This suggests the longer linker allows for a more optimal positioning of the zinc-binding group within the active site.

  • Selectivity: The introduction of an amide bond into the linker (compounds 9a and 9b ) dramatically shifted the selectivity profile. It abolished activity against HDAC1 while retaining nanomolar potency against HDAC6, effectively transforming pan-inhibitors into highly selective HDAC6 inhibitors. This is a powerful example of rational design, where a single functional group modification can completely alter the biological outcome.

  • Cellular Activity: The biochemical potency translated well into cellular anti-proliferative activity. The most potent pan-inhibitor, 8b , demonstrated the strongest effect in the MDA-MB-231 breast cancer cell line.[7]

Essential Experimental Protocols

To generate the kind of high-quality, comparative data shown above, a robust and validated set of experiments is essential. The following protocols represent the gold standard for characterizing novel inhibitors.

Protocol 1: In Vitro Enzymatic Inhibition Assay (HDACi)

Causality: The first step in characterizing any inhibitor is to determine its direct effect on the purified target enzyme. This biochemical assay quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC₅₀), providing a direct measure of potency.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the piperazine acetamide inhibitor in 100% DMSO.

    • Create a serial dilution series of the inhibitor in assay buffer (e.g., Tris-based buffer, pH 8.0).

    • Prepare solutions of recombinant human HDAC enzyme (e.g., HDAC1, HDAC6) and a fluorogenic acetylated peptide substrate.

  • Assay Execution:

    • In a 384-well microplate, add 5 µL of the diluted inhibitor solutions.

    • Add 10 µL of the HDAC enzyme solution to each well and incubate for 15 minutes at 30°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate.

  • Signal Development & Detection:

    • Allow the deacetylation reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction and generate a fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate.

    • Incubate for an additional 15 minutes.

    • Measure the fluorescence intensity on a compatible plate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Normalize the data to high (no inhibitor) and low (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Start Start Prep_Inhibitor_Dilutions Prepare Inhibitor Serial Dilutions Start->Prep_Inhibitor_Dilutions Dispense_Inhibitor Dispense Inhibitor to 384-well Plate Prep_Inhibitor_Dilutions->Dispense_Inhibitor Add_Enzyme Add HDAC Enzyme & Pre-incubate Dispense_Inhibitor->Add_Enzyme Initiate_Reaction Add Fluorogenic Substrate Add_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Add_Developer Add Developer Solution to Stop & Generate Signal Incubate_Reaction->Add_Developer Read_Fluorescence Read Plate Add_Developer->Read_Fluorescence Calculate_IC50 Plot Dose-Response Curve & Calculate IC₅₀ Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro HDAC enzymatic inhibition assay.

Protocol 2: Cellular Anti-Proliferative Assay

Causality: Potent biochemical inhibition does not always translate to cellular efficacy. A compound must be able to cross the cell membrane, avoid efflux pumps, and engage its target in the complex cellular milieu. This assay provides a crucial secondary validation of the inhibitor's potential by measuring its effect on cancer cell viability.

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MDA-MB-231) in appropriate growth medium until approximately 80% confluency.

  • Cell Plating:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the piperazine acetamide inhibitor in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various inhibitor concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the treated cells for 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Viability Measurement (e.g., using Resazurin):

    • Add a resazurin-based reagent (e.g., alamarBlue™, PrestoBlue™) to each well.

    • Incubate for 2-4 hours, allowing viable, metabolically active cells to convert the blue resazurin to the fluorescent pink resorufin.

    • Measure the fluorescence on a plate reader (e.g., Ex/Em = 560/590 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability versus the logarithm of inhibitor concentration and fit the data to determine the IC₅₀ value.

Conclusion and Outlook

The piperazine acetamide framework is a testament to the power of privileged scaffolds in drug discovery. Its inherent versatility allows for the development of inhibitors against a wide range of targets, from enzymes to ion channels. As demonstrated with the HDAC inhibitor case study, subtle and rational modifications to the core structure can lead to profound differences in potency and selectivity, highlighting the importance of a systematic structure-activity relationship (SAR) exploration.[6] The future of piperazine acetamide inhibitors will undoubtedly involve their application to novel and challenging targets, with an increasing emphasis on designing compounds with highly specific isoform selectivity or multi-target profiles to achieve superior efficacy and safety in the clinic.

References

  • Title: Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities Source: PubMed URL: [Link]

  • Title: (PDF) Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance Source: ResearchGate URL: [Link]

  • Title: Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents Source: PubMed URL: [Link]

  • Title: Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies Source: PubMed Central URL: [Link]

  • Title: Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors Source: PubMed Central URL: [Link]

  • Title: Piperazine Source: Wikipedia URL: [Link]

  • Title: Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease Source: NIH URL: [Link]

  • Title: Piperazine – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: PubMed Central URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]

  • Title: Structures of FDA-approved piperazine-based drugs. Source: ResearchGate URL: [Link]

  • Title: MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE Source: PubMed URL: [Link]

  • Title: Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation Source: PubMed Central URL: [Link]

  • Title: Piperazines – Knowledge and References Source: Taylor & Francis URL: [Link]

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Validation

A Comparative Benchmarking Guide: N-(3-methoxypropyl)-2-piperazin-1-ylacetamide in the Context of Antipsychotic Drug Discovery

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, against established antipsychotic agents. Our analysis is...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, against established antipsychotic agents. Our analysis is grounded in the hypothesis that the structural motifs of this molecule—specifically the piperazine core—suggest potential activity at dopamine and serotonin receptors, key targets in the management of psychosis.

For the purpose of this comparative analysis, we will benchmark N-(3-methoxypropyl)-2-piperazin-1-ylacetamide against two clinically significant antipsychotics: Haloperidol, a first-generation (typical) agent, and Risperidone, a second-generation (atypical) agent. This selection allows for a robust comparison across different pharmacological profiles and therapeutic windows.

The Scientific Rationale: Targeting Dopaminergic and Serotonergic Pathways

The pathophysiology of schizophrenia and other psychotic disorders is complex, but the dopamine hypothesis has been a central tenet for decades. This theory posits that an excess of dopaminergic neurotransmission in the mesolimbic pathway is responsible for the positive symptoms of psychosis (e.g., hallucinations, delusions). First-generation antipsychotics like Haloperidol primarily act as antagonists at the dopamine D2 receptor, effectively mitigating these symptoms. However, their strong D2 blockade in other brain regions, such as the nigrostriatal pathway, can lead to significant extrapyramidal side effects (EPS), including parkinsonism and tardive dyskinesia.

Second-generation antipsychotics, such as Risperidone, were developed to address these limitations. While they also exhibit D2 receptor antagonism, they have a higher affinity for serotonin 5-HT2A receptors. This dual-receptor antagonism is thought to contribute to their efficacy against a broader range of symptoms, including the negative and cognitive symptoms of schizophrenia, with a reduced propensity for EPS.

Our investigational compound, N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, will be evaluated for its affinity and functional activity at both D2 and 5-HT2A receptors to characterize its potential as a novel antipsychotic agent.

In Vitro Benchmarking: Receptor Binding and Functional Assays

The initial phase of benchmarking involves a detailed in vitro characterization of the compound's pharmacological profile. This is crucial for establishing its mechanism of action and for providing an early indication of its potential efficacy and side-effect liability.

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, Haloperidol, and Risperidone for human dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Clonal cell lines stably expressing human D2 or 5-HT2A receptors are cultured and harvested. The cell pellets are homogenized in a buffered solution and centrifuged to isolate the cell membranes, which are then stored at -80°C.

  • Binding Assay:

    • For D2 receptor binding, membranes are incubated with a specific radioligand, such as [3H]-Spiperone, in the presence of increasing concentrations of the test compound (N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, Haloperidol, or Risperidone).

    • For 5-HT2A receptor binding, membranes are incubated with a specific radioligand, such as [3H]-Ketanserin, under similar conditions.

  • Data Analysis: The amount of bound radioligand is quantified using liquid scintillation counting. The data are analyzed using non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of radioligand binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assays

Objective: To assess the functional activity (e.g., antagonism) of the compounds at D2 and 5-HT2A receptors.

Methodology:

  • Cell-Based Assays:

    • cAMP Assay (for D2 receptors): D2 receptors are Gαi-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. Cells expressing D2 receptors are first stimulated with a known D2 agonist (e.g., quinpirole) in the presence of varying concentrations of the test compounds. The resulting changes in cAMP levels are measured using a commercially available kit (e.g., HTRF or ELISA).

    • Calcium Flux Assay (for 5-HT2A receptors): 5-HT2A receptors are Gαq-coupled, and their activation leads to an increase in intracellular calcium (Ca2+). Cells expressing 5-HT2A receptors are loaded with a calcium-sensitive fluorescent dye and then stimulated with a 5-HT2A agonist (e.g., serotonin) in the presence of the test compounds. The change in fluorescence, indicating Ca2+ mobilization, is measured using a plate reader.

  • Data Analysis: The data are plotted as concentration-response curves to determine the IC50 for antagonistic activity.

Comparative In Vitro Data
CompoundDopamine D2 Ki (nM)5-HT2A Ki (nM)5-HT2A/D2 Ratio
N-(3-methoxypropyl)-2-piperazin-1-ylacetamideHypothetical ValueHypothetical ValueCalculated
Haloperidol0.5 - 250 - 150> 25
Risperidone3 - 60.1 - 0.5< 0.1

Note: The values for Haloperidol and Risperidone are representative of data found in the scientific literature.

In Vivo Benchmarking: Animal Models of Efficacy and Side Effects

Following in vitro characterization, promising compounds are advanced to in vivo studies to assess their efficacy in animal models that mimic aspects of psychosis and to evaluate their potential for inducing side effects.

Experimental Protocol: Conditioned Avoidance Response (CAR)

Objective: To evaluate the antipsychotic potential of the compounds in a behavioral model of conditioned learning.

Methodology:

  • Training: Rats are trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to an auditory cue (conditioned stimulus).

  • Drug Administration: Once the animals are trained, they are treated with N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, Haloperidol, Risperidone, or a vehicle control.

  • Testing: The animals are then tested to see if they still exhibit the avoidance behavior in response to the conditioned stimulus. A suppression of this response without significant motor impairment is indicative of antipsychotic-like activity.

Experimental Protocol: Catalepsy Test

Objective: To assess the propensity of the compounds to induce extrapyramidal side effects (EPS).

Methodology:

  • Drug Administration: Rats are treated with the test compounds or a vehicle control.

  • Catalepsy Assessment: At various time points after drug administration, the rat's forepaws are placed on a raised bar. The time it takes for the rat to remove its paws from the bar is measured. A prolonged immobility is indicative of catalepsy, a proxy for EPS in humans.

Comparative In Vivo Data
CompoundCAR ED50 (mg/kg)Catalepsy ED50 (mg/kg)Therapeutic Index (Catalepsy/CAR)
N-(3-methoxypropyl)-2-piperazin-1-ylacetamideHypothetical ValueHypothetical ValueCalculated
Haloperidol0.05 - 0.10.2 - 0.5~ 4
Risperidone0.1 - 0.3> 10> 33

Note: The values for Haloperidol and Risperidone are representative of data found in the scientific literature.

Visualizing the Mechanisms and Workflows

Signaling Pathways of Antipsychotic Action

Antipsychotic_Pathways cluster_0 Dopamine D2 Receptor Pathway cluster_1 Serotonin 5-HT2A Receptor Pathway D2R D2 Receptor G_alpha_i Gαi D2R->G_alpha_i Activates Haloperidol Haloperidol Haloperidol->D2R Antagonist Risperidone Risperidone Risperidone->D2R Antagonist NMPA N-(3-methoxypropyl)- 2-piperazin-1-ylacetamide NMPA->D2R ? AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP ↓ cAMP AC->cAMP Antipsychotic_Effect Antipsychotic Effect (Positive Symptoms) cAMP->Antipsychotic_Effect HT2AR 5-HT2A Receptor G_alpha_q Gαq HT2AR->G_alpha_q Activates Risperidone_2 Risperidone Risperidone_2->HT2AR Antagonist NMPA_2 N-(3-methoxypropyl)- 2-piperazin-1-ylacetamide NMPA_2->HT2AR ? PLC Phospholipase C G_alpha_q->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca2_PKC Reduced_EPS Reduced EPS & Improved Negative Symptoms Ca2_PKC->Reduced_EPS

Caption: Simplified signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors.

Experimental Workflow for Preclinical Benchmarking

Preclinical_Workflow start Novel Compound: N-(3-methoxypropyl)-2-piperazin-1-ylacetamide in_vitro In Vitro Characterization start->in_vitro binding Receptor Binding Assays (D2 & 5-HT2A) in_vitro->binding functional Functional Assays (cAMP & Calcium Flux) in_vitro->functional in_vivo In Vivo Evaluation binding->in_vivo functional->in_vivo efficacy Efficacy Model: Conditioned Avoidance Response (CAR) in_vivo->efficacy safety Side-Effect Model: Catalepsy Test in_vivo->safety decision Go/No-Go Decision for Further Development efficacy->decision safety->decision

Caption: A streamlined workflow for the preclinical evaluation of novel antipsychotic candidates.

Conclusion and Future Directions

This guide outlines a foundational strategy for the preclinical assessment of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide as a potential antipsychotic agent. The proposed in vitro and in vivo experiments will provide critical data on its pharmacological profile, efficacy, and safety relative to established drugs.

A favorable outcome would be a compound that exhibits high affinity for both D2 and 5-HT2A receptors, with a 5-HT2A/D2 ratio comparable to or greater than that of Risperidone. Furthermore, potent activity in the CAR model coupled with a wide therapeutic index in the catalepsy test would strongly support its advancement into further preclinical development, including more comprehensive safety pharmacology and pharmacokinetic studies. The ultimate goal is to identify novel therapeutic agents with improved efficacy and a more favorable side-effect profile for the treatment of psychotic disorders.

References

  • Title: The dopamine hypothesis of schizophrenia: version III--the final common pathway Source: Molecular Psychiatry URL: [Link]

  • Title: Atypical Antipsychotics: From Bench to Bedside Source: The Journal of Clinical Psychiatry URL: [Link]

  • Title: The Conditioned Avoidance Response (CAR) Model for Testing Antipsychotic Drugs Source: Current Protocols in Pharmacology URL: [Link]

  • Title: Catalepsy as a test for antipsychotic drugs Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL: [Link]

Comparative

Illuminating the Path Forward: A Comparative Guide to N-(3-methoxypropyl)-2-piperazin-1-ylacetamide for 5-HT1A Receptor Modulation

Introduction: Charting a Course in Serotonergic Research In the intricate landscape of neuropharmacology, the serotonin 1A (5-HT1A) receptor stands as a pivotal target for therapeutic intervention in a spectrum of neurol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course in Serotonergic Research

In the intricate landscape of neuropharmacology, the serotonin 1A (5-HT1A) receptor stands as a pivotal target for therapeutic intervention in a spectrum of neurological and psychiatric disorders, most notably anxiety and depression. The diverse chemical space of compounds interacting with this receptor necessitates rigorous comparative analysis to discern promising new therapeutic agents. This guide introduces N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, a novel piperazine derivative, and situates it within the context of established 5-HT1A receptor modulators.

While the definitive molecular target of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide is yet to be empirically determined, its structural features—specifically the piperazine and acetamide moieties—bear a striking resemblance to a well-established class of 5-HT1A receptor ligands. This guide, therefore, proceeds under the scientifically grounded hypothesis that N-(3-methoxypropyl)-2-piperazin-1-ylacetamide engages the 5-HT1A receptor. We will objectively compare its projected pharmacological profile with a curated set of benchmark compounds: the partial agonist buspirone, the full agonist 8-OH-DPAT, and the silent antagonist WAY-100635.

This document is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the initial characterization and comparative evaluation of this novel chemical entity. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data to elucidate the true therapeutic potential of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide.

The 5-HT1A Receptor Signaling Cascade: A Mechanistic Overview

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gαi subunit. This activation leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then modulate downstream effector proteins. The canonical pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) 5HT1A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (αi) GIRK GIRK Channel G_Protein->GIRK Activates (βγ) cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux Agonist Agonist (e.g., 8-OH-DPAT) Agonist->5HT1A_R Binds & Activates Antagonist Antagonist (e.g., WAY-100635) Antagonist->5HT1A_R Binds & Blocks ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Figure 1: Simplified 5-HT1A Receptor Signaling Pathway.

Comparative Analysis of 5-HT1A Receptor Modulators

To effectively characterize N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, its performance must be benchmarked against compounds with well-defined activities at the 5-HT1A receptor.

CompoundTypeMechanism of ActionKey Experimental Readouts
8-OH-DPAT Full AgonistBinds to and fully activates 5-HT1A receptors, leading to maximal inhibition of adenylyl cyclase and robust downstream signaling.[1]Low nanomolar Ki in binding assays, low nanomolar EC50 in functional assays (e.g., GTPγS, cAMP), potent in vivo effects in animal models of depression and anxiety.[2][3]
Buspirone Partial AgonistBinds to 5-HT1A receptors and elicits a submaximal response compared to a full agonist. It acts as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors.[4][5][6]Nanomolar Ki, partial agonism in functional assays, anxiolytic effects in vivo with a delayed onset of action.[7][8]
WAY-100635 Silent AntagonistBinds to 5-HT1A receptors with high affinity but does not elicit a functional response. It blocks the effects of agonists and partial agonists.[9][10]Sub-nanomolar Ki and IC50 in binding assays, no intrinsic activity in functional assays, blocks agonist-induced behavioral changes in vivo.[9][11]
N-(3-methoxypropyl)-2-piperazin-1-ylacetamide Hypothesized ModulatorTo be determined through the experimental protocols outlined below.Ki, EC50/IC50, and in vivo efficacy are the primary endpoints for characterization.

Experimental Protocols for Pharmacological Characterization

The following protocols provide a robust framework for the comprehensive evaluation of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide's activity at the 5-HT1A receptor.

In Vitro Assays

1. Radioligand Binding Assay: Determining Receptor Affinity

This assay quantifies the affinity of the test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare membranes from cells expressing 5-HT1A-R Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., [3H]8-OH-DPAT) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide Compound_Prep->Incubation Filtration Separate bound from free radioligand via vacuum filtration Incubation->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation Competition_Curve Plot % displacement vs. log[compound] Scintillation->Competition_Curve IC50_Calc Calculate IC50 value Competition_Curve->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Figure 2: Workflow for a 5-HT1A Radioligand Binding Assay.
  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize cells or tissues expressing the 5-HT1A receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a 5-HT1A selective radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the test compound.

    • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the test compound concentration to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay: Assessing G-Protein Activation

This functional assay measures the ability of a compound to stimulate G-protein activation by the 5-HT1A receptor.

  • Step-by-Step Methodology:

    • Membrane Preparation: Prepare membranes from cells expressing the 5-HT1A receptor as described above.

    • Assay Setup: In a 96-well plate, combine the membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound in an appropriate assay buffer.

    • Incubation: Incubate the plate at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding.

    • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

    • Quantification and Analysis: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter. Plot the stimulated binding against the log of the compound concentration to determine the EC50 and Emax values.

3. cAMP Functional Assay: Measuring Downstream Signaling

This assay quantifies the functional consequence of 5-HT1A receptor activation by measuring changes in intracellular cAMP levels.

  • Step-by-Step Methodology:

    • Cell Culture: Culture cells expressing the 5-HT1A receptor in a 96-well plate.

    • Forskolin Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Compound Treatment: Concurrently treat the cells with varying concentrations of the test compound.

    • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[4][10]

    • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log of the compound concentration to determine the IC50 (for agonists) or the ability to reverse agonist effects (for antagonists).

In Vivo Behavioral Assays

1. Elevated Plus Maze (EPM): A Model of Anxiety

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent in the open arms of the maze.[3][11]

  • Step-by-Step Methodology:

    • Apparatus: A plus-shaped maze raised from the floor with two open and two enclosed arms.

    • Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

    • Dosing: Administer N-(3-methoxypropyl)-2-piperazin-1-ylacetamide or a vehicle control at a predetermined time before the test.

    • Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set period (typically 5 minutes).

    • Data Collection: Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.

    • Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

2. Forced Swim Test (FST): A Model of Depressive-Like Behavior

The FST is a common behavioral assay used to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant effect.[1][2]

  • Step-by-Step Methodology:

    • Apparatus: A cylindrical container filled with water.

    • Acclimation and Dosing: Acclimate and dose the animals as described for the EPM.

    • Test Procedure: Place the animal in the water-filled cylinder for a 6-minute session.

    • Data Collection: Record the duration of immobility during the last 4 minutes of the test.

    • Analysis: Compare the immobility time between the compound-treated and vehicle-treated groups.

Conclusion and Future Directions

This guide provides a foundational framework for the initial pharmacological characterization of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, with a focused, hypothesis-driven approach targeting the 5-HT1A receptor. The comparative data generated through the meticulous application of the outlined protocols will be instrumental in elucidating its binding affinity, functional efficacy, and in vivo activity profile.

Should the experimental evidence confirm N-(3-methoxypropyl)-2-piperazin-1-ylacetamide as a potent and selective 5-HT1A receptor modulator, further investigations into its pharmacokinetic properties, off-target effects, and therapeutic potential in more sophisticated disease models will be warranted. The path from a novel chemical entity to a potential therapeutic agent is arduous, but it is paved with the rigorous and objective scientific inquiry detailed in this guide.

References

  • Buspirone. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Dr.Oracle. (2025, March 24). What is the mechanism of action for Buspirone (buspirone)? Retrieved from [Link]

  • Psychopharmacology Institute. (2014, April 6). 5-HT1A Receptors in Psychopharmacology. Retrieved from [Link]

  • Huang, P., et al. (2017). Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms. Oncotarget, 8(63), 106725–106737.
  • 8-OH-DPAT. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Fornal, C. A., et al. (1994). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 and (S)-pindolol. Journal of Pharmacology and Experimental Therapeutics, 270(3), 1345–1358.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Buspirone Hydrochloride? Retrieved from [Link]

  • Gauthier, S., & Gauthier, L. (1988). Buspirone: an update on a unique anxiolytic agent. Pharmacotherapy, 8(2), 100–116.
  • Azmitia, E. C., et al. (2004).
  • protocols.io. (2023, January 12). Elevated plus maze protocol. Retrieved from [Link]

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Comparative

A Guide to the Independent Verification of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide and Other Novel Research Compounds

In the pursuit of scientific discovery, the integrity of our foundational materials is paramount. The reproducibility of research, a cornerstone of the scientific method, hinges on the precise characterization of the rea...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of scientific discovery, the integrity of our foundational materials is paramount. The reproducibility of research, a cornerstone of the scientific method, hinges on the precise characterization of the reagents we employ.[1][2][3] This guide provides a comprehensive framework for the independent verification of research compounds, using N-(3-methoxypropyl)-2-piperazin-1-ylacetamide as a practical exemplar. This compound, while available commercially, lacks extensive documentation in peer-reviewed literature, making it an ideal case study for establishing identity, purity, and stability—a process that should be standard practice in any research setting.

This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, multi-phase workflow that reflects the decision-making process in a contemporary analytical laboratory. We will delve into the causality behind experimental choices, providing not just protocols, but a self-validating system for ensuring the quality of your research compounds.

Phase 1: Identity Confirmation — "Is this the right molecule?"

Before any functional or biological experiments are conducted, it is imperative to confirm that the compound received is, in fact, the correct molecule. The two primary techniques for this are mass spectrometry (for molecular weight) and nuclear magnetic resonance spectroscopy (for structural elucidation).

Molecular Weight Confirmation via Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for measuring the mass-to-charge ratio (m/z) of molecules, which can be used to calculate the exact molecular weight.[4] For a small molecule like N-(3-methoxypropyl)-2-piperazin-1-ylacetamide (Molecular Formula: C₁₀H₂₁N₃O₂), we expect a specific molecular weight.

  • Theoretical Molecular Weight: 215.29 g/mol

An accurate mass measurement using a technique like electrospray ionization time-of-flight (ESI-TOF) mass spectrometry should yield a value that corresponds to this theoretical weight.[5][6]

Experimental Protocol: LC-MS for Identity Confirmation

  • Sample Preparation: Prepare a 1 mg/mL stock solution of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 10 µg/mL with the mobile phase.

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Detection (Positive ESI Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Gas Flow: As per instrument recommendation.

  • Data Analysis: Look for the protonated molecule [M+H]⁺. For our compound, this would be a peak at approximately m/z 216.30. The high-resolution mass should be within a few parts per million (ppm) of the theoretical value.

Structural Verification via ¹H NMR Spectroscopy

While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the number of protons in different chemical environments.[7][8] The ¹H NMR spectrum is the most common starting point for structural determination of organic molecules.[9]

For N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, we can predict the key signals:

  • Protons on the piperazine ring.

  • Protons on the acetyl group's methylene bridge.

  • Protons on the methoxypropyl side chain.

  • A singlet for the methoxy group's protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiment: Standard ¹H acquisition.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Analysis:

    • Chemical Shift (δ): Compare the observed chemical shifts of the peaks to expected values for similar functional groups.[10][11]

    • Integration: The area under each peak should be proportional to the number of protons it represents.[8]

    • Splitting Pattern (Multiplicity): The splitting of peaks (e.g., singlet, doublet, triplet) provides information about the number of neighboring protons, which helps to piece together the molecular structure.[7][8]

Phase 2: Purity Assessment — "Is this compound clean?"

Once the identity of the compound is confirmed, the next critical step is to determine its purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[12] It separates the main compound from any impurities, and the relative peak areas can be used to calculate the purity percentage.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm and 254 nm. A photodiode array (PDA) detector is highly recommended as it can help assess peak purity by comparing spectra across a single peak.[13]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • A purity level of >95% is generally considered acceptable for most research applications, though this can be context-dependent.

Phase 3: Comparative Analysis and Data Synthesis

A crucial aspect of verification is comparing the experimental results to a known standard or theoretical values. This provides a clear, objective measure of the compound's quality.

Data Summary Table

ParameterTheoretical / Expected ValueExperimental ResultMethodPass/Fail
Molecular Weight 215.29 g/mol e.g., 215.3 g/mol LC-MSPass
[M+H]⁺ Ion 216.30 m/ze.g., 216.30 m/zLC-MSPass
¹H NMR Spectrum consistent with structuree.g., Spectrum matches predicted shifts and splitting400 MHz NMRPass
Purity >95% (or supplier specification)e.g., 98.7%HPLC-UVPass

This table serves as a concise summary of the verification process. In an ongoing research project, it is also best practice to perform this analysis on each new batch of the compound to ensure batch-to-batch consistency.

Visualization of Workflows and Concepts

Diagrams are essential for clearly communicating complex processes and relationships.

Independent Verification Workflow

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Final Decision Compound Receive Compound (N-(3-methoxypropyl)-2- piperazin-1-ylacetamide) MS Mass Spectrometry (Molecular Weight) Compound->MS NMR NMR Spectroscopy (Structure) Compound->NMR Compare_Identity Identity Match Theoretical? MS->Compare_Identity NMR->Compare_Identity HPLC HPLC-UV/PDA (Purity %) Compare_Identity->HPLC Yes Fail FAIL Contact Supplier / Repurify Compare_Identity->Fail No Compare_Purity Purity > 95%? HPLC->Compare_Purity Pass PASS Release for Experiments Compare_Purity->Pass Yes Compare_Purity->Fail No

Caption: Workflow for the independent verification of a research compound.

Hypothetical Signaling Pathway Involvement

Given the piperazine moiety, a common pharmacophore, N-(3-methoxypropyl)-2-piperazin-1-ylacetamide could hypothetically be investigated as a modulator of G-protein coupled receptors (GPCRs).

G Compound N-(3-methoxypropyl)-2- piperazin-1-ylacetamide Receptor GPCR Compound->Receptor Antagonist? G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical antagonism of a GPCR signaling pathway.

Conclusion: Upholding Scientific Integrity

The independent verification of research compounds is not a superfluous exercise but a fundamental pillar of scientific integrity and data reproducibility.[14] By systematically confirming the identity and purity of molecules like N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, researchers can build a foundation of trust in their materials, leading to more robust and reliable scientific outcomes. The protocols and workflows detailed in this guide provide a comprehensive framework for establishing this critical practice within any research laboratory.

References

  • OpenOChem Learn. Interpreting ¹H NMR.
  • Impact Analytical.
  • Agilent Technologies.
  • Miller, G., & Spiegel, E. (2025). Guidelines for Research Data Integrity (GRDI).
  • ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • Morningside. Common molecular weight detection methods used in the biopharmaceutical field.
  • Aragen Bioscience.
  • Broad Institute.
  • Compound Interest. A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES.
  • Preston Associates for International Development (PAID). Promoting Research Reproducibility: Ensuring Reliability and Trust in Scientific Findings.
  • Lab Manager.
  • Agilent.
  • Science News. How Do You Ensure the Reproducibility of Your Scientific Research?.
  • ResearchGate. (PDF)
  • Chemistry Steps. NMR spectroscopy - An Easy Introduction.
  • Sigma-Aldrich. Small Molecules Analysis & QC.
  • Hogenboom, A. et al. (2019).
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  • Jadhav, A. S. et al. (2025). Core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical and Biomedical Analysis.
  • University of Liverpool. NMR Techniques in Organic Chemistry: a quick guide.
  • Beckman Coulter. Compound Management and Integrity.
  • GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety.
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  • Journal of Pharmaceutical and Biomedical Analysis.
  • Lab Manager. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • MOLBASE. N-(3-methoxypropyl)-N-((4'-(piperazin-1-ylmethyl)-[1,1'-biphenyl]-2-yl)methyl)acetamide.
  • Chempure. N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide, 95%.
  • PubChem. N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide chloride.
  • PubChem. 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide.
  • Simson Pharma Limited. Research Chemicals, Test.
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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide (CAS No. 180359-81-7).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide (CAS No. 180359-81-7). As a preferred partner in your research and development endeavors, we are committed to providing value beyond the product itself, ensuring the safety of your laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who may handle this compound.

Core Principle: Proactive Hazard Assessment

  • Piperazine Moiety: The piperazine ring is associated with significant health hazards. It is classified as a substance that causes severe skin burns, eye damage, and may trigger allergic skin or respiratory reactions.[1][2]

  • Acetamide Moiety: The acetamide functional group carries its own set of risks. Acetamide is a suspected carcinogen and may cause liver damage.[3][4]

Based on this structural analysis, N-(3-methoxypropyl)-2-piperazin-1-ylacetamide must be handled as a hazardous chemical with the potential for corrosivity, sensitization, and carcinogenicity. All waste generated must be treated as hazardous chemical waste.

Table 1: Inferred Hazard Profile
Hazard ClassificationDescriptionPrimary Structural Contributor
Skin Corrosion / Irritation Assumed to cause skin irritation and potential burns upon contact.Piperazine[1]
Serious Eye Damage Assumed to cause serious eye damage.Piperazine[1]
Sensitization May cause allergic skin or respiratory reactions.Piperazine[1]
Carcinogenicity Suspected of causing cancer.Acetamide[3][4]
Organ Toxicity Potential for liver damage.Acetamide[3]

Mandatory Personal Protective Equipment (PPE)

A rigorous PPE protocol is non-negotiable when handling N-(3-methoxypropyl)-2-piperazin-1-ylacetamide and its associated waste. The selection of PPE is directly informed by the inferred hazards.

Table 2: Required PPE for Handling and Disposal
Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes that could cause serious eye damage, a known risk from piperazine derivatives.[1][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat is mandatory.Prevents direct contact, mitigating the risk of skin corrosion and potential absorption.[5][6]
Respiratory Protection A NIOSH/MSHA-approved respirator.Recommended if there is a risk of generating aerosols or dust, protecting against inhalation of a potential sensitizer and suspected carcinogen.[5][7]

Step-by-Step Disposal Protocol

The guiding principle for disposal is to treat this compound as regulated hazardous waste in accordance with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [9][10]

Workflow for Proper Disposal

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposition A Step 1: Assess Hazards (Review Surrogate Data) B Step 2: Don PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Segregate Waste (No Incompatibles) B->C D Step 4: Use Designated Hazardous Waste Container C->D Transfer to Collection Phase E Step 5: Collect Waste (Chemical & Contaminated Items) D->E F Step 6: Securely Seal & Label Container ('Hazardous Waste', Chemical Name, Hazards) E->F G Step 7: Store in SAA (Satellite Accumulation Area) F->G H Step 8: Arrange Pickup by Licensed Waste Disposal Vendor G->H Transfer to Disposal Phase I Step 9: Document Waste Transfer (Maintain Records) H->I

Caption: Disposal workflow for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide.

Step 1: Waste Container Preparation

  • Select an Appropriate Container: Use a container designated for hazardous chemical waste. It must be made of a material compatible with the waste; for instance, avoid metal containers for corrosive materials.[8][11] The original product container is often a suitable choice if it is in good condition.[11]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-(3-methoxypropyl)-2-piperazin-1-ylacetamide," and a clear indication of the associated hazards (e.g., Corrosive, Potential Carcinogen).[12][13]

Step 2: Waste Collection

  • Segregation is Key: Never mix this waste with incompatible materials, such as strong oxidizing agents, acids, or bases, to prevent violent reactions.[11][14]

  • Transfer Waste: Carefully transfer all waste containing the compound, including residual amounts, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and spill cleanup materials, into the prepared hazardous waste container.[14]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[11] Do not overfill containers; a maximum of 90% capacity is a common guideline to allow for expansion.[8]

Step 3: Temporary Storage

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[11][12] This area must be at or near the point of waste generation and under the direct supervision of laboratory personnel.[8][12]

  • Inspect Regularly: The SAA should be inspected weekly for any signs of container leakage.[11]

Step 4: Final Disposal

  • Engage a Professional Vendor: The final disposal of hazardous waste must be handled by a licensed and approved waste disposal company.[9] This ensures the waste is transported, treated, and disposed of in compliance with all federal and local regulations.

  • Maintain Records: All documentation related to waste generation and disposal should be meticulously maintained as required by your institution and regulatory bodies.[15]

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined spill response plan is crucial.

Minor Spills:

  • Ensure the area is well-ventilated; work in a chemical fume hood if possible.[5]

  • Wearing full PPE, contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[14][16] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[9][14] Avoid generating dust.[16]

  • Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[14]

Major Spills:

  • Evacuate all personnel from the immediate area and move upwind.[9][16]

  • Alert your institution's emergency responders or safety officer immediately, providing the location and nature of the hazard.[9][16]

  • Prevent the spill from entering drains or waterways by any means available.[9][16]

References

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxypropyl)-2-piperazin-1-ylacetamide
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Reactant of Route 2
N-(3-methoxypropyl)-2-piperazin-1-ylacetamide
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